Product packaging for Sparteine(Cat. No.:CAS No. 90-39-1)

Sparteine

Katalognummer: B1682161
CAS-Nummer: 90-39-1
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: SLRCCWJSBJZJBV-ZQDZILKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Sparteine (CAS 90-39-1) is a quinolizidine alkaloid naturally occurring in various Lupinus species and other plants. This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. In neuroscience research, this compound has demonstrated anticonvulsant properties in experimental models. Studies indicate it can inhibit seizures induced by maximal electroshock and delay the onset of convulsive behavior and mortality in models using pentylenetetrazole (PTZ) and pilocarpine. Its probable mechanism of action involves the activation of M2 and M4 muscarinic acetylcholine receptor (mAChR) subtypes, which may contribute to reducing neuronal hyperexcitability . Electroencephalographic (EEG) recordings have shown that this compound can decrease the amplitude and frequency of, or entirely block, epileptiform activity . Beyond its neurological applications, this compound is a classic tool in pharmacology and biochemistry. It is a well-characterized marker substance for assessing the metabolic activity of the cytochrome P450 enzyme CYP2D6, the activity of which exhibits genetic polymorphism . Furthermore, this compound has historical and research significance as a class 1a antiarrhythmic agent and sodium channel blocker, used to study cardiac electrophysiology . In the field of synthetic chemistry, this compound is highly valued as a chiral ligand, particularly in asymmetric syntheses involving organolithium reagents . Researchers should note that inhibitors of CYP2D6, such as quinidine and haloperidol, can affect the metabolic oxidation of this compound . The molecular formula of this compound is C 15 H 26 N 2 with a molecular weight of 234.39 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B1682161 Sparteine CAS No. 90-39-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-ZQDZILKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023591
Record name Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-39-1
Record name Sparteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298897D62S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sparteine Alkaloid: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine is a quinolizidine alkaloid found in various plant species. It exhibits a range of pharmacological activities, including antiarrhythmic, anticonvulsant, and oxytocic properties, making it a molecule of significant interest for drug development and as a chiral ligand in asymmetric synthesis. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Fabaceae family, particularly within the genera Lupinus and Cytisus. The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions.

Quantitative Data on this compound Content in Natural Sources
Plant SpeciesPart of PlantThis compound ContentTotal Alkaloid Content ContextReference
Cytisus scoparius (Scotch Broom)Herb~0.3%Main alkaloid[1]
Lupinus luteus (Yellow Lupin)Seeds3.23 - 331 mg/kg (dry matter)9% - 80% of total alkaloids[2]
Lupinus mutabilis (Andean Lupin)SeedsPredominant alkaloidHigh total alkaloid content[3]
Lupinus angustifolius (Narrow-leafed lupin)SeedsPrecursor to other alkaloids-[4]
Lupinus arcticus (Arctic Lupin)LeavesVaries (diurnal cycle)-[5]
Ammodendron conollyi-Presence reported-

Extraction of this compound

The extraction of this compound from plant material typically involves acid-base extraction techniques, leveraging the basic nature of the alkaloid to separate it from other plant constituents. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product.

General Experimental Workflow for this compound Extraction

Sparteine_Extraction_Workflow plant_material Dried and Powdered Plant Material acid_extraction Acid Extraction (e.g., 0.5 M HCl) plant_material->acid_extraction filtration1 Filtration acid_extraction->filtration1 acidic_extract Acidic Aqueous Extract filtration1->acidic_extract basification Basification (e.g., NaOH to pH 9-10) acidic_extract->basification alkaline_solution Alkaline Aqueous Solution basification->alkaline_solution solvent_extraction Solvent Extraction (e.g., Dichloromethane or Diethyl Ether) alkaline_solution->solvent_extraction organic_phase Organic Phase (containing this compound) solvent_extraction->organic_phase drying Drying (e.g., Na2SO4) organic_phase->drying evaporation Solvent Evaporation drying->evaporation crude_this compound Crude this compound Extract evaporation->crude_this compound purification Purification (e.g., Chromatography) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for the acid-base extraction of this compound from plant materials.

Detailed Experimental Protocols

This protocol is adapted from a method described for the analysis of alkaloids in Lupinus mutabilis seeds.

Materials:

  • Dried and ground Lupinus mutabilis seeds

  • 0.5 M Hydrochloric acid (HCl)

  • 0.5 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ultrasound bath

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the debittered (or 2 g of bitter) ground lupin seed powder and homogenize with 25 mL of 0.5 M HCl.

  • Place the mixture in an ultrasound bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes and decant the supernatant.

  • Adjust the pH of the supernatant to between 9 and 10 by adding 0.5 M NaOH.

  • Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of dichloromethane or diethyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can be further purified using chromatographic techniques.

This protocol is based on a patent for the extraction of lupanine, which can be a precursor for this compound synthesis.

Materials:

  • Dry Lupinus albus seeds

  • Deionized water

  • Potassium hydroxide (KOH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Reflux apparatus

  • Stirring oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mix dry Lupinus albus seeds with water in a flask equipped with a reflux condenser.

  • Heat the mixture to 100°C in a stirring oil bath and maintain for at least 15 hours.

  • After cooling, filter the extract through Celite.

  • Basify the filtered solution to a pH of greater than 12 (e.g., pH 14) with an aqueous solution of potassium hydroxide.

  • Extract the lupanine from the basified solution with diethyl ether (1:1 volume ratio of organic to aqueous phase).

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude lupanine.

  • (Optional) Lupanine can be reduced to this compound using a suitable reducing agent like sodium borohydride and iodine.

Comparison of Extraction Methodologies
Extraction MethodPlant SourceKey ReagentsReported YieldPurityReference
Acid-Base ExtractionLupinus angustifolius (mutant)Methanol, H₂SO₄, NaOH, Ethyl acetate0.2% (dry seed weight)96% of total LC-MS peak area
Acid-Base ExtractionLupinus mutabilisHCl, NaOH, Chloroform--
Hot Water Extraction followed by Acid-Base ExtractionLupinus albusWater, KOH, Diethyl ether-97.1% (for Lupanine)
Supercritical CO₂ Extraction with Macroporous Resin Adsorption-Liquid CO₂, EthanolHigh efficiencyHigh content

Note: Direct comparison of yields is challenging due to variations in plant material, specific protocols, and analytical methods.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily attributed to its interaction with ion channels and neurotransmitter receptors.

Mechanism of Action at the Cellular Level

This compound is known to be a sodium channel blocker, which contributes to its antiarrhythmic properties by stabilizing cardiac cell membranes. Additionally, it exhibits effects on the cholinergic system.

Sparteine_Signaling cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Depolarization Cellular Depolarization Na_Channel->Depolarization Reduced_Excitability Reduced Neuronal/ Cardiac Excitability Na_Channel->Reduced_Excitability Inhibition leads to mAChR Muscarinic Acetylcholine Receptor (M2/M4) Downstream_Signaling Downstream Signaling Cascades mAChR->Downstream_Signaling Altered_Cholinergic_Response Altered Cholinergic Response mAChR->Altered_Cholinergic_Response Modulation leads to This compound This compound This compound->Na_Channel Blocks This compound->mAChR Antagonizes/ Modulates Intracellular Intracellular Extracellular Extracellular

Caption: this compound's mechanism of action, involving the blockage of sodium channels and modulation of muscarinic acetylcholine receptors.

Studies have indicated that this compound's cytotoxic effects in the brain may be mediated through muscarinic acetylcholine receptors (mAChRs). Furthermore, its anticonvulsant properties might be linked to the activation of M2 and M4 subtypes of mAChRs. This dual action on both sodium channels and cholinergic receptors underscores the complexity of its pharmacological profile.

Conclusion

This compound remains a valuable natural product with significant potential in pharmacology and synthetic chemistry. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to inform sourcing strategies. The detailed extraction protocols serve as a practical resource for researchers aiming to isolate this alkaloid. Understanding its mechanisms of action at a molecular level is crucial for the development of novel therapeutics and for its application as a chiral auxiliary. Further research is warranted to optimize extraction efficiencies and to fully elucidate the intricate signaling pathways modulated by this compound.

References

The Biosynthesis of Sparteine from L-Lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a tetracyclic quinolizidine alkaloid, has garnered significant interest in the pharmaceutical and chemical synthesis sectors for its diverse biological activities and utility as a chiral ligand. Its biosynthesis in various leguminous plants, originating from the amino acid L-lysine, presents a fascinating and complex biochemical pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to be a valuable resource for researchers in natural product biosynthesis, enzymology, and metabolic engineering, as well as for professionals in drug development seeking to leverage this intricate pathway for the production of valuable alkaloids. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic route and associated experimental workflows.

Introduction

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, with this compound being one of its most prominent members.[1] The biosynthesis of these alkaloids exclusively utilizes L-lysine as the primary precursor, with three lysine molecules ultimately forming the tetracyclic core of this compound.[1] The pathway is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[2][] Subsequent steps, which are less characterized, involve oxidative deamination, cyclization, and further enzymatic transformations to yield the final this compound molecule. Elucidating this pathway is crucial for understanding the chemical ecology of QA-producing plants and for developing biotechnological platforms for the sustainable production of this compound and related alkaloids.

The Biosynthetic Pathway from L-Lysine to this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Formation of the five-carbon building block, cadaverine, from L-lysine.

  • Conversion of cadaverine to the reactive intermediate, Δ¹-piperideine.

  • The complex and still partially speculative cyclization of three Δ¹-piperideine units to form the tetracyclic this compound skeleton.

Step 1: Decarboxylation of L-Lysine to Cadaverine

The committed step in this compound biosynthesis is the decarboxylation of L-lysine to produce the diamine cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) (EC 4.1.1.18).[2] In quinolizidine alkaloid-producing plants, this enzyme is often a lysine/ornithine decarboxylase (L/ODC) capable of decarboxylating both L-lysine and L-ornithine, though with a preference for lysine in the context of QA biosynthesis.

Sparteine_Biosynthesis_Step1 cluster_enzyme Enzyme Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine L-Lysine Decarboxylase (LDC) CO2 CO₂ L-Lysine Decarboxylase (LDC) L-Lysine Decarboxylase (LDC)

Caption: Proposed cyclization to form this compound.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway has primarily focused on the kinetics of the initial enzyme, LDC, and the overall yield of this compound in plant systems.

Enzyme Kinetics of L-Lysine/Ornithine Decarboxylase (L/ODC)

The kinetic parameters of L/ODC from several quinolizidine alkaloid-producing plants have been determined using recombinant enzymes.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Lupinus angustifoliusL-Lysine0.25 ± 0.031.5 ± 0.16.0
L-Ornithine0.45 ± 0.051.2 ± 0.12.7
Sophora flavescensL-Lysine0.30 ± 0.042.1 ± 0.27.0
L-Ornithine0.55 ± 0.061.8 ± 0.23.3
Echinosophora koreensisL-Lysine0.28 ± 0.031.8 ± 0.16.4
L-Ornithine0.50 ± 0.051.5 ± 0.13.0

Data adapted from Bunsupa et al. (2012).

This compound Yield

Metabolic engineering efforts have provided insights into the potential yields of this compound. In a study involving a genetically modified narrow-leafed lupin (Lupinus angustifolius) with a knockout of the enzyme that converts this compound to other alkaloids, a significant accumulation of (-)-sparteine was observed.

Plant SystemGenetic ModificationThis compound YieldReference
Lupinus angustifoliusCYP71D189 Knockout96% of total seed alkaloidsMancinotti et al. (2024)
Lupinus angustifoliusWild TypeTrace levelsMancinotti et al. (2024)

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on isotopic labeling experiments and enzymatic assays. This section provides an overview of the key methodologies.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound molecule.

Protocol Overview:

  • Preparation of Labeled Precursors: Synthesize or procure isotopically labeled L-lysine or cadaverine (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H).

  • Administration to Plant Material: Administer the labeled precursor to intact plants (e.g., Lupinus species) or plant cell cultures. This can be done through various methods such as feeding through the roots, stem injection, or addition to the culture medium.

  • Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

  • Extraction of Alkaloids: Harvest the plant material and perform a standard alkaloid extraction procedure. A typical method involves homogenization in an acidic solution, followed by basification and extraction with an organic solvent like dichloromethane.

  • Analysis: Analyze the purified alkaloids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

dot

Isotopic_Labeling_Workflow start Start prep Prepare Labeled Precursor (e.g., ¹³C-L-lysine) start->prep admin Administer to Plant (e.g., Lupinus sp.) prep->admin incubate Incubate admin->incubate extract Extract Alkaloids incubate->extract analyze Analyze by MS and NMR extract->analyze end End analyze->end

Caption: Experimental workflow for isotopic labeling studies.
Enzyme Assays for L-Lysine Decarboxylase (LDC)

Objective: To determine the kinetic parameters of LDC.

Protocol Overview:

  • Enzyme Preparation:

    • Heterologous Expression: Clone the LDC gene into an expression vector (e.g., pET vector) and transform it into a suitable host (e.g., E. coli). Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

    • Plant Extract: Homogenize plant tissue in a suitable buffer and prepare a crude or partially purified protein extract.

  • Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the cofactor pyridoxal 5'-phosphate (PLP), and varying concentrations of the substrate L-lysine.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme preparation. The reaction can be monitored by:

    • Spectrophotometry: Couple the production of cadaverine to a reaction that produces a chromogenic product.

    • HPLC or GC-MS: Stop the reaction at different time points and quantify the amount of cadaverine produced.

    • Radiometric Assay: Use ¹⁴C-labeled L-lysine and measure the release of ¹⁴CO₂.

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

LDC_Assay_Workflow start Start prep Prepare LDC Enzyme (Recombinant or Plant Extract) start->prep mix Prepare Assay Mixture (Buffer, PLP, L-Lysine) prep->mix initiate Initiate Reaction with Enzyme mix->initiate monitor Monitor Reaction (Spectrophotometry, HPLC, etc.) initiate->monitor analyze Analyze Data (Michaelis-Menten Plot) monitor->analyze end End analyze->end

References

Pharmacological Properties of Sparteine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, a quinolizidine alkaloid, exhibits a range of pharmacological properties primarily impacting the cardiovascular and nervous systems, as well as uterine smooth muscle. Classified as a Class 1a antiarrhythmic agent, its principal mechanism of action involves the blockade of voltage-gated sodium channels in cardiac myocytes.[1][2][3][4] Additionally, this compound sulfate interacts with nicotinic acetylcholine receptors and has historically been utilized as an oxytocic agent. Its metabolism is notably dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variations in its pharmacokinetic profile. This guide provides an in-depth overview of the pharmacological properties of this compound sulfate, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and relevant experimental workflows.

Mechanism of Action

Cardiovascular Effects: Sodium Channel Blockade

This compound sulfate's primary antiarrhythmic effect is attributed to its ability to block fast-inward sodium channels in cardiac tissue. This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity.[5] These effects are characteristic of Class 1a antiarrhythmic drugs.

Quantitative Data: Sodium Channel Blockade

ParameterValueSpecies/TissueReference
EC50 (Sodium Current Reduction)110 µMRat Myocytes
Neurological Effects: Nicotinic Acetylcholine Receptor Interaction

This compound sulfate also interacts with nicotinic acetylcholine receptors (nAChRs), exhibiting competitive antagonism. This interaction contributes to its complex pharmacological profile, including potential ganglionic blocking effects.

Quantitative Data: Nicotinic Acetylcholine Receptor Interaction

EffectConcentrationSpecies/TissueReference
Competitive blocking of acetylcholine-induced current2 µMRat Superior Cervical Ganglion Neurons
Reduction of excitatory postsynaptic currents (EPSCs)5 µM and 10 µMRat Superior Cervical Ganglion Neurons
Oxytocic Effects

Historically, this compound sulfate was used to induce or augment uterine contractions during labor. The precise mechanism of its oxytocic action is not fully elucidated but is believed to involve direct stimulation of the myometrium.

Pharmacokinetics and Metabolism

The metabolism of this compound is a classic example of pharmacogenetic variability, being almost exclusively metabolized by the CYP2D6 enzyme. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly impacts the pharmacokinetics of this compound.

Quantitative Data: Pharmacokinetics in Different Metabolizer Phenotypes

ParameterExtensive MetabolizersPoor MetabolizersReference
Elimination Half-life (t½)~2.6 hours~6.8 hours
Total Plasma Clearance~535 mL/min~180 mL/min

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Channel Analysis

This protocol is designed to measure the effect of this compound sulfate on voltage-gated sodium currents in isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from adult rats via enzymatic digestion.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with internal solution.

    • The internal solution should contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

    • The external solution should contain (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the membrane potential at -100 mV.

    • Elicit sodium currents by depolarizing voltage steps to a range of potentials (e.g., -80 to +40 mV) for 50 ms.

  • Drug Application:

    • Prepare stock solutions of this compound sulfate in the external solution.

    • Apply different concentrations of this compound sulfate to the myocytes via a perfusion system.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step in the absence and presence of this compound sulfate.

    • Construct concentration-response curves and calculate the EC50 value for the reduction in sodium current.

In Vitro Uterine Contraction Assay

This protocol assesses the oxytocic effects of this compound sulfate on isolated uterine tissue.

Methodology:

  • Tissue Preparation:

    • Obtain uterine tissue from pregnant rats.

    • Dissect longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide) in a physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ Bath Setup:

    • Mount the uterine strips in organ baths containing the physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Connect one end of the strip to a fixed point and the other to an isometric force transducer.

  • Contraction Measurement:

    • Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should develop.

    • Record the isometric tension of the contractions.

  • Drug Application:

    • Add increasing concentrations of this compound sulfate to the organ bath in a cumulative manner.

  • Data Analysis:

    • Measure the frequency and amplitude of uterine contractions before and after the addition of this compound sulfate.

    • Quantify the change in contractile activity to determine the concentration-response relationship.

CYP2D6 Phenotyping Using this compound

This compound is a probe drug used to determine an individual's CYP2D6 metabolizer status.

Methodology:

  • Drug Administration: Administer a single oral dose of this compound sulfate to the subject.

  • Urine Collection: Collect urine over a specified period (e.g., 12 hours).

  • Metabolite Analysis:

    • Analyze the urine for the concentrations of this compound and its two main metabolites, 2-dehydrothis compound and 5-dehydrothis compound, using a validated analytical method such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Metabolic Ratio Calculation:

    • Calculate the metabolic ratio (MR) as the ratio of the concentration of this compound to the sum of the concentrations of its dehydro-metabolites.

  • Phenotype Determination:

    • Classify the individual's metabolizer phenotype based on the calculated MR. A high MR indicates poor metabolism, while a low MR indicates extensive metabolism.

Visualizations

Sparteine_Cardiac_Action_Potential cluster_0 Cardiac Action Potential Phase0 Phase 0 (Rapid Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 This compound This compound This compound->Phase0 Blocks Na+ channels (Decreases slope) This compound->Phase3 Blocks K+ channels (Prolongs duration)

Caption: Effect of this compound on the Cardiac Action Potential.

CYP2D6_Phenotyping_Workflow Start Start Phenotyping Administer Administer Oral Dose of this compound Sulfate Start->Administer Collect Collect Urine Sample (e.g., over 12 hours) Administer->Collect Analyze Analyze Urine for this compound and its Metabolites (HPLC or GC-MS) Collect->Analyze Calculate Calculate Metabolic Ratio (MR) [this compound] / ([Metabolite 1] + [Metabolite 2]) Analyze->Calculate Phenotype Metabolizer Phenotype Calculate->Phenotype Poor Poor Metabolizer (High MR) Phenotype->Poor High MR Extensive Extensive Metabolizer (Low MR) Phenotype->Extensive Low MR End End Poor->End Extensive->End

Caption: CYP2D6 Phenotyping Workflow using this compound.

Uterine_Contraction_Assay_Workflow Start Start Assay Tissue Isolate Uterine Myometrium Strips Start->Tissue Mount Mount Tissue in Organ Bath Tissue->Mount Equilibrate Equilibrate and Record Spontaneous Contractions Mount->Equilibrate Addthis compound Add Cumulative Concentrations of this compound Sulfate Equilibrate->Addthis compound Record Record Changes in Contraction Frequency and Amplitude Addthis compound->Record Analyze Analyze Concentration-Response Relationship Record->Analyze End End Analyze->End

Caption: In Vitro Uterine Contraction Assay Workflow.

References

Sparteine's Mechanism of Action as a Sodium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a quinolizidine alkaloid, has long been recognized for its antiarrhythmic properties, primarily attributed to its function as a sodium channel blocker. Classified as a Class Ia antiarrhythmic agent, this compound exerts its effects by modulating the function of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a sodium channel blocker, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interaction with sodium channels. While this compound's effects on cardiac sodium channels have been characterized to some extent, a comprehensive understanding of its isoform selectivity and specific binding site remains an area for further investigation.

Introduction

Voltage-gated sodium channels are integral membrane proteins that play a fundamental role in cellular excitability. Their dysfunction is implicated in a variety of pathological conditions, including cardiac arrhythmias, epilepsy, and pain syndromes. This compound is a naturally occurring compound that has been shown to possess sodium channel blocking activity.[1][2] Understanding the precise mechanism by which this compound interacts with and inhibits these channels is crucial for its potential therapeutic applications and for the development of novel, more selective sodium channel modulators. This guide synthesizes the available scientific literature to provide a detailed overview of this compound's mechanism of action.

Quantitative Analysis of this compound's Sodium Channel Blockade

The primary quantitative data on this compound's interaction with sodium channels comes from electrophysiological studies on rat cardiac myocytes. These studies have provided key parameters that describe the potency and nature of the channel blockade.

ParameterValueCell Type/ChannelSpeciesReference
EC50 110 µMCardiac MyocytesRat[3]
Effect on Inactivation -8 mV hyperpolarizing shiftCardiac MyocytesRat[3]
Effect on Activation No significant changeCardiac MyocytesRat[3]

Table 1: Quantitative Effects of this compound on Cardiac Sodium Channels

Mechanism of Action: State-Dependent Block

This compound's classification as a Class Ia antiarrhythmic suggests a mechanism that involves a state-dependent interaction with the sodium channel, showing preferential binding to the open and/or inactivated states over the resting state. This is a hallmark of many local anesthetics and antiarrhythmic drugs.

The observed hyperpolarizing shift in the voltage-dependence of inactivation induced by this compound is a key indicator of its preferential binding to the inactivated state of the sodium channel. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby decreasing the sodium current and reducing membrane excitability.

The following diagram illustrates the proposed state-dependent binding of this compound to voltage-gated sodium channels.

Sparteine_Mechanism Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization Sparteine_Bound_Inactivated This compound-Bound Inactivated State Inactivated->Sparteine_Bound_Inactivated This compound Binding (High Affinity) Sparteine_Bound_Inactivated->Inactivated This compound Unbinding

Figure 1: State-dependent binding of this compound to sodium channels. This compound exhibits higher affinity for the inactivated state, stabilizing this non-conducting conformation.

Experimental Protocols

The characterization of this compound's effects on sodium channels is primarily achieved through the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled changes in membrane potential.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents.

Cell Preparation:

  • Isolation of primary cells (e.g., cardiac myocytes) or use of cell lines heterologously expressing specific sodium channel isoforms (e.g., HEK293 cells expressing Nav1.5).

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship:

    • Holding potential: -100 mV.

    • Test pulses: 50 ms duration, from -80 mV to +60 mV in 5 mV increments.

    • This protocol is used to determine the effect of this compound on the peak sodium current at different membrane potentials.

  • Steady-State Inactivation:

    • Holding potential: -120 mV.

    • Conditioning pre-pulses: 500 ms duration, from -120 mV to -10 mV in 5 mV increments.

    • Test pulse: 50 ms duration to 0 mV.

    • This protocol assesses the voltage-dependence of channel availability and how it is altered by this compound.

  • Use-Dependent Block:

    • Holding potential: -100 mV.

    • A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The peak current of each pulse is measured to determine the degree of block accumulation with repetitive firing.

The following diagram outlines the general workflow for a patch-clamp experiment to assess the effect of a compound like this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Giga_Seal Form Gigaohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Pipette_Fabrication Fabricate Patch Pipettes Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Control_Recording Record Control Currents Whole_Cell->Control_Recording Drug_Application Apply this compound Control_Recording->Drug_Application Drug_Recording Record Currents in Presence of this compound Drug_Application->Drug_Recording Washout Washout Drug_Recording->Washout Data_Acquisition Data Acquisition Washout->Data_Acquisition Analysis Analyze Current Amplitude, Kinetics, and State-Dependence Data_Acquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Figure 2: General workflow for a whole-cell patch-clamp experiment to study the effects of this compound on sodium channels.

Binding Site and Isoform Selectivity: Unanswered Questions

A significant gap in the current understanding of this compound's mechanism of action is the precise location of its binding site on the sodium channel alpha subunit. For many local anesthetics and antiarrhythmics, the binding site is located within the inner pore of the channel, involving residues in the S6 transmembrane segments of domains I, III, and IV. However, specific mutagenesis or structural biology studies to identify the this compound binding site have not been reported.

Furthermore, the selectivity profile of this compound across the different isoforms of voltage-gated sodium channels (Nav1.1-Nav1.9) is largely unknown. The existing quantitative data is specific to cardiac sodium channels. Characterizing the effects of this compound on neuronal isoforms, such as those involved in pain perception (e.g., Nav1.7, Nav1.8), would be crucial for evaluating its broader therapeutic potential and potential side effects.

Conclusion and Future Directions

This compound acts as a sodium channel blocker by producing a concentration-dependent reduction of the sodium current. Its mechanism is consistent with a state-dependent block, showing a preference for the inactivated state of the channel, a characteristic of Class Ia antiarrhythmic drugs. While its effects on cardiac sodium channels provide a basis for its antiarrhythmic properties, further research is imperative to fully elucidate its mechanism of action.

Future research should focus on:

  • Isoform Selectivity: Determining the potency of this compound on a panel of neuronal and other sodium channel isoforms.

  • Binding Site Identification: Utilizing site-directed mutagenesis and computational modeling to pinpoint the specific amino acid residues involved in this compound binding.

  • Detailed Kinetics: A more thorough investigation of the kinetics of this compound binding and unbinding from the different channel states (resting, open, and inactivated) to refine the model of its state-dependent block.

A comprehensive understanding of these aspects will not only clarify the pharmacology of this compound but also aid in the rational design of new and more selective sodium channel modulators for a range of therapeutic applications.

References

A Technical Guide to the Anticonvulsant and Antiarrhythmic Properties of Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine is a quinolizidine alkaloid found in various plants, including those of the Lupinus (lupin) and Cytisus genera.[1][2] It has a tetracyclic bis-quinolizidine ring structure derived from lysine.[3] Pharmacologically, this compound has been investigated for a range of activities, most notably its effects on the cardiovascular and central nervous systems.[2][4] It is classified as a Class 1a antiarrhythmic agent due to its sodium channel blocking properties. Furthermore, emerging evidence has highlighted its potential as an anticonvulsant, demonstrating efficacy in various preclinical models of seizures and status epilepticus. This document provides a comprehensive technical overview of the anticonvulsant and antiarrhythmic effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This compound is not approved by the FDA for human use as an antiarrhythmic agent.

Anticonvulsant Effects of this compound

Preclinical studies have demonstrated that this compound possesses significant anticonvulsant properties in several animal models of acute seizures and status epilepticus (SE). Its effects include delaying the onset of convulsive behavior, reducing the severity of seizures, and decreasing mortality rates.

Preclinical Efficacy

This compound has been shown to be effective against seizures induced by various chemoconvulsants. In models using pentylenetetrazole (PTZ), pilocarpine, and kainic acid, this compound administration leads to a notable reduction in the amplitude and frequency of epileptiform discharges. A dose of 30 mg/kg has been identified as being particularly effective in providing an anticonvulsant effect in the PTZ model.

Animal Model This compound Dose (i.p.) Observed Effects Reference
Pentylenetetrazole (PTZ)13, 20, 30 mg/kgDose-dependent decrease in convulsive behavior severity; 100% survival at 30 mg/kg; reduction in epileptiform activity.
Pentylenetetrazole (PTZ)13 mg/kgReduced mortality rate; significant reduction in the amplitude and frequency of discharge trains.
Pilocarpine13 mg/kgReduced mortality rate; significant reduction in the amplitude and frequency of discharge trains.
Kainic Acid13 mg/kgDelayed onset of convulsive behavior; decreased seizure duration; significant reduction in the amplitude and frequency of discharge trains.
Maximal ElectroshockNot specifiedInhibition of seizures.
Proposed Mechanism of Action

The anticonvulsant effects of this compound are believed to be mediated, at least in part, through the modulation of muscarinic acetylcholine receptors (mAChRs). Specifically, this compound may decrease neuronal hyperexcitability by activating M2 and M4 subtypes of mAChRs. The activation of the M4 receptor, in particular, may inhibit the release of acetylcholine and facilitate the subsequent release of the inhibitory neurotransmitter GABA. Studies have shown an increase in the mRNA expression of the M4 receptor following this compound treatment.

Anticonvulsant_Mechanism This compound This compound m4_receptor Muscarinic M4 Receptor This compound->m4_receptor Activates ach_release Inhibition of Acetylcholine Release m4_receptor->ach_release Leads to gaba_release Facilitation of GABA Release ach_release->gaba_release Promotes neuronal_excitability Decreased Neuronal Hyperexcitability gaba_release->neuronal_excitability Results in anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Proposed anticonvulsant signaling pathway of this compound.

Experimental Protocols
  • Animals: Male Wistar rats are commonly used.

  • Surgical Preparation: Animals are implanted with cortical electrodes for electroencephalographic (EEG) recording under anesthesia. Electrodes are placed over the frontal, parietal, temporal, and occipital cortices.

  • Drug Administration: this compound (e.g., 13, 20, or 30 mg/kg) or saline is administered intraperitoneally (i.p.). After a 30-minute pretreatment period, a convulsive agent is administered (e.g., PTZ 90 mg/kg, pilocarpine 370 mg/kg, or kainic acid 9 mg/kg, all i.p.).

  • Behavioral Assessment: Convulsive behavior is monitored and scored using a standardized scale, such as Velisek's scale.

  • EEG Recording: EEG activity is recorded continuously to monitor for epileptiform activity, characterized by rhythmic spike waves. The latency, amplitude, and frequency of these discharges are analyzed.

  • Tissue Preparation: Following the experiment, animals are euthanized, and brain tissue (specifically the hippocampus) is dissected.

  • Quantitative PCR (qPCR): Total RNA is extracted from the hippocampus. Reverse transcription is performed to synthesize cDNA. qPCR is then used to quantify the mRNA expression levels of target genes, such as the M2 and M4 muscarinic receptors.

Antiarrhythmic Effects of this compound

This compound is recognized as a Class 1a antiarrhythmic agent, a classification it shares with drugs like quinidine and procainamide. Its primary antiarrhythmic mechanism involves the blockade of voltage-gated sodium channels in cardiac cells.

Electrophysiological Effects

This compound exerts its antiarrhythmic effects by modulating cardiac ion channels. It produces a concentration-dependent reduction in the cardiac sodium current (INa) and also affects potassium currents. This leads to a slowing of the depolarization phase of the cardiac action potential and prolongs the effective refractory period. In anesthetized rats, this compound administration results in a dose-dependent reduction in heart rate and blood pressure, along with a prolongation of the P-R and Q-aT intervals on the electrocardiogram (ECG).

Parameter Value Experimental Condition Reference
INa Reduction (EC50) 110 µMWhole-cell patch-clamp on rat myocytes
Na+ Channel Inactivation 8 mV hyperpolarizing shiftWhole-cell patch-clamp on rat myocytes
Potassium Current Effects Block of sustained plateau K+ current; Increased decay rate of transient outward K+ currentWhole-cell patch-clamp on rat myocytes
Ventricular Fibrillation Reduced incidenceCoronary occlusion model in rats (16 µmol/kg/min)
Mechanism of Action on Ion Channels

This compound's primary antiarrhythmic action is the blockade of fast sodium channels in cardiomyocytes. By binding to these channels, it reduces the influx of sodium ions during phase 0 of the action potential, thereby decreasing the rate of depolarization. Additionally, this compound blocks certain potassium channels, which contributes to the prolongation of the action potential duration and refractoriness. This dual action on sodium and potassium channels is characteristic of Class 1a antiarrhythmic agents and is effective in suppressing arrhythmias caused by reentry circuits.

Antiarrhythmic_Mechanism cluster_membrane Cardiomyocyte Membrane na_channel Voltage-Gated Na+ Channel na_influx Reduced Na+ Influx (Phase 0) na_channel->na_influx k_channel Voltage-Gated K+ Channel k_efflux Reduced K+ Efflux (Repolarization) k_channel->k_efflux This compound This compound This compound->na_channel Blocks This compound->k_channel Blocks depolarization Decreased Rate of Depolarization na_influx->depolarization apd Prolonged Action Potential Duration k_efflux->apd antiarrhythmic_effect Antiarrhythmic Effect depolarization->antiarrhythmic_effect apd->antiarrhythmic_effect

Caption: this compound's mechanism of action on cardiac ion channels.

Experimental Protocols
  • Cell Preparation: Single ventricular myocytes are isolated from adult rat hearts via enzymatic digestion.

  • Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents. Specific voltage protocols are applied to isolate sodium and potassium currents.

  • Solutions: The composition of the internal (pipette) and external (bath) solutions is carefully controlled to isolate the current of interest. For example, when recording sodium currents, potassium currents are blocked with appropriate agents.

  • Data Analysis: Current-voltage (I-V) relationships, channel activation and inactivation curves, and dose-response curves are generated to determine parameters like EC50 values and shifts in voltage dependence.

  • Animals: Pentobarbitone-anesthetized rats are used.

  • Surgical Procedure: The left anterior descending (LAD) coronary artery is occluded to induce ischemia and subsequent arrhythmias. Catheters are placed for drug infusion and monitoring of blood pressure and ECG.

  • Protocol: this compound is infused at varying doses (e.g., 1-64 µmol/kg/min). The thresholds for inducing premature beats and ventricular fibrillation via electrical stimulation are determined. The incidence of spontaneous arrhythmias following coronary occlusion is also quantified.

Pharmacokinetics and Safety Considerations

The metabolism of this compound is subject to genetic polymorphism, primarily involving the cytochrome P450 enzyme CYP2D6. This can lead to significant inter-individual variability in its clearance and plasma concentrations. While this compound has demonstrated efficacy in preclinical models, its clinical use has been limited. The sulfate salt of this compound was previously available but has been withdrawn from the market for reasons of safety or effectiveness. Toxicological studies in animal models have reported lethal doses (LD50) ranging from 36 to 67 mg/kg (i.p.) in mice.

Conclusion

This compound is a pharmacologically active alkaloid with well-defined antiarrhythmic properties and demonstrated anticonvulsant potential. Its mechanism as a Class 1a antiarrhythmic agent is centered on the blockade of cardiac sodium and potassium channels. Its anticonvulsant effects in preclinical models appear to be mediated through the activation of muscarinic M2 and M4 receptors, offering a distinct mechanism from many existing antiepileptic drugs. Despite its demonstrated efficacy, issues related to its pharmacokinetic variability and safety profile have hindered its clinical development. Nevertheless, the unique mechanisms of action of this compound, particularly in the context of epilepsy, suggest that its chemical scaffold could serve as a valuable starting point for the design and development of novel, safer, and more effective therapeutic agents for both cardiac arrhythmias and seizure disorders.

References

Sparteine's Role as a Chiral Ligand in Organic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring lupin alkaloid, has established itself as a privileged chiral ligand in the field of asymmetric synthesis. Its rigid, C2-symmetric bis-quinolizidine framework allows for effective chelation to a variety of metals, creating a well-defined chiral environment that can induce high levels of stereoselectivity in a wide range of organic transformations. This technical guide provides a comprehensive overview of the applications of sparteine, with a focus on its use with organolithium reagents and in palladium-catalyzed reactions. A significant challenge in the application of this compound has been the limited availability of its unnatural (+)-enantiomer. This has spurred the development of "this compound surrogates" that mimic the stereochemical properties of (+)-sparteine, thereby providing access to the opposite enantiomeric series of products. This guide will also delve into the synthesis and application of these important synthetic analogues.

Core Applications of this compound as a Chiral Ligand

This compound has found widespread use in a variety of enantioselective transformations, most notably in conjunction with organolithium bases and in transition metal catalysis.

Enantioselective Deprotonation and Lithiation-Substitution Reactions

One of the most prominent applications of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using strong bases like sec-butyllithium (s-BuLi). The resulting chiral organolithium species can then be trapped with various electrophiles to afford enantioenriched products. A classic example is the asymmetric lithiation of N-Boc-pyrrolidine.

Quantitative Data for Enantioselective Lithiation of N-Boc-pyrrolidine

LigandOrganolithiumElectrophileProductYield (%)Enantiomeric Ratio (er)Reference
(-)-Sparteines-BuLiMeOD(S)-N-Boc-2-deutero-pyrrolidine>9596:4[1]
(-)-Sparteines-BuLiPhCHO(S)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine8595:5[1]
(+)-Sparteine Surrogates-BuLiMeOD(R)-N-Boc-2-deutero-pyrrolidine>955:95[1]
(+)-Sparteine Surrogates-BuLiPhCHO(R)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine886:94[1]

Experimental Protocol: Enantioselective Lithiation-Trapping of N-Boc-pyrrolidine with (-)-Sparteine and s-BuLi

To a solution of (-)-sparteine (1.2 mmol) in diethyl ether (10 mL) at -78 °C is added s-BuLi (1.1 mmol, 1.4 M in cyclohexane). The mixture is stirred for 15 minutes, after which a solution of N-Boc-pyrrolidine (1.0 mmol) in diethyl ether (2 mL) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour. The electrophile (e.g., benzaldehyde, 1.2 mmol) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched product.[1]

Logical Relationship: Enantioselective Deprotonation Workflow

Workflow for Enantioselective Deprotonation cluster_start Starting Materials Prochiral Substrate Prochiral Substrate Complex Formation Complex Formation Prochiral Substrate->Complex Formation Chiral Ligand (this compound) Chiral Ligand (this compound) Chiral Ligand (this compound)->Complex Formation Organolithium Base Organolithium Base Organolithium Base->Complex Formation Deprotonation Deprotonation Complex Formation->Deprotonation Chiral Organolithium Intermediate Chiral Organolithium Intermediate Deprotonation->Chiral Organolithium Intermediate Electrophilic Quench Electrophilic Quench Chiral Organolithium Intermediate->Electrophilic Quench Enantioenriched Product Enantioenriched Product Electrophilic Quench->Enantioenriched Product

Caption: Workflow for this compound-Mediated Enantioselective Deprotonation.

Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

(-)-Sparteine, in combination with a palladium(II) catalyst, facilitates the aerobic oxidative kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one enantiomer of the alcohol to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. Mechanistic studies have revealed that this compound plays a dual role, acting as both a chiral ligand on the palladium center and as a Brønsted base in the proton abstraction step.

Quantitative Data for the Kinetic Resolution of 1-Phenylethanol

CatalystLigandAdditivesConversion (%)ee (%) of AlcoholSelectivity Factor (s)Reference
Pd(nbd)Cl2(-)-SparteineNone529520
Pd(nbd)Cl2(-)-SparteineCs2CO3, t-BuOH519847
(this compound)PdCl2(-)-SparteineCs2CO35599>50

Experimental Protocol: Palladium-Catalyzed Aerobic Kinetic Resolution of (±)-1-Phenylethanol

A flame-dried flask is charged with Pd(nbd)Cl2 (0.05 equiv), (-)-sparteine (0.20 equiv), and powdered 3 Å molecular sieves. The flask is evacuated and backfilled with oxygen. Toluene is added, and the mixture is stirred at 80 °C for 10 minutes. Racemic 1-phenylethanol (1.0 equiv) is then added, and the reaction is stirred under an oxygen atmosphere (balloon) at 80 °C. The reaction progress is monitored by GC or TLC. Upon reaching approximately 50% conversion, the reaction is cooled to room temperature and filtered through a pad of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to separate the enantioenriched alcohol from the ketone. The enantiomeric excess of the alcohol is determined by chiral HPLC or GC analysis.

Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed Aerobic Kinetic Resolution

Catalytic Cycle for Kinetic Resolution Pd(II)-Sparteine Pd(II)-Sparteine Pd-Alkoxide (R) Pd-Alkoxide (R) Pd(II)-Sparteine->Pd-Alkoxide (R) + (R)-Alcohol Pd-Alkoxide (S) Pd-Alkoxide (S) Pd(II)-Sparteine->Pd-Alkoxide (S) + (S)-Alcohol Pd(0) Pd(0) Pd-Alkoxide (R)->Pd(0) β-Hydride Elimination (fast) Ketone Ketone Pd-Alkoxide (R)->Ketone Pd-Alkoxide (S)->Pd(0) β-Hydride Elimination (slow) Alcohol (S) Alcohol (S) Pd-Alkoxide (S)->Alcohol (S) (unreacted) Pd(0)->Pd(II)-Sparteine O2 (Reoxidation)

Caption: Catalytic Cycle for Pd-Catalyzed Kinetic Resolution.

Enantioselective Carbolithiation Reactions

The s-BuLi/(-)-sparteine complex can also be utilized for the enantioselective intermolecular carbolithiation of various alkenes, such as styrenes and cinnamyl derivatives. This reaction forms a new carbon-carbon bond and a stereocenter in a single step. The resulting organolithium intermediate can be trapped with an electrophile to introduce further functionality.

Quantitative Data for Enantioselective Carbolithiation of Styrene

AlkeneOrganolithiumElectrophileYield (%)ee (%)Reference
Styrenen-BuLiCO2-30
2-Methoxystyrenen-BuLiCO2-72
(E)-Cinnamyl alcoholn-BuLiH2O8283 (S)
(E)-Cinnamyl alcoholn-BuLi/(+)-sparteine surrogateH2O7174 (R)

Experimental Protocol: Enantioselective Carbolithiation of 2-Methoxystyrene

To a solution of (-)-sparteine (2.0 equiv) in cumene at -95 °C is added n-BuLi (2.0 equiv). After stirring for 15 minutes, 2-methoxystyrene (1.0 equiv) is added. The reaction mixture is stirred for the specified time, and then an excess of solid CO2 is added. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is acidified and extracted with diethyl ether. The combined organic extracts are dried and concentrated to give the crude carboxylic acid, which is then analyzed to determine the enantiomeric excess.

The Advent of (+)-Sparteine Surrogates

Experimental Protocol: Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

The synthesis of the (+)-sparteine surrogate from (-)-cytisine is a three-step process:

  • N-Protection: (-)-Cytisine is reacted with methyl chloroformate in the presence of triethylamine in dichloromethane to yield the corresponding methyl carbamate.

  • Hydrogenation: The pyridone ring of the N-protected cytisine is hydrogenated using platinum(IV) oxide as a catalyst under a hydrogen atmosphere in methanol. This step proceeds with high diastereoselectivity.

  • Reduction: The carbamate and the lactam functionalities are reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in a suitable solvent like THF to afford the final (+)-sparteine surrogate.

Logical Relationship: Synthesis of (+)-Sparteine Surrogate

Synthesis of (+)-Sparteine Surrogate (-)-Cytisine (-)-Cytisine N-Protection N-Protection (-)-Cytisine->N-Protection N-Protected Cytisine N-Protected Cytisine N-Protection->N-Protected Cytisine Hydrogenation Hydrogenation N-Protected Cytisine->Hydrogenation Hydrogenated Intermediate Hydrogenated Intermediate Hydrogenation->Hydrogenated Intermediate Reduction Reduction Hydrogenated Intermediate->Reduction (+)-Sparteine Surrogate (+)-Sparteine Surrogate Reduction->(+)-Sparteine Surrogate

Caption: Synthetic Route to a (+)-Sparteine Surrogate.

Conclusion

This compound and its synthetic surrogates are invaluable tools for the modern synthetic chemist. Their ability to form well-defined chiral complexes with a range of metals, particularly lithium and palladium, has enabled the development of highly enantioselective methods for the construction of stereochemically complex molecules. The development of (+)-sparteine surrogates has significantly broadened the applicability of this ligand class, allowing for the synthesis of both enantiomers of a target molecule. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to facilitate the application of these powerful chiral ligands in academic and industrial research settings, particularly in the fields of drug discovery and development where enantiomeric purity is paramount. Further research into the development of catalytic systems employing this compound and its analogues continues to be an active and promising area of investigation.

References

The Pivotal Role of Sparteine in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sparteine, a naturally occurring chiral diamine, has carved a significant niche in asymmetric synthesis, particularly as a ligand for organolithium bases. Its unique rigid C2-symmetric structure has enabled highly stereoselective transformations, most notably in the deprotonation of prochiral substrates. However, the commercial availability of only the (-)-enantiomer, a significant drawback known as the "(+)-sparteine problem," has spurred the development of synthetic surrogates to access the opposite enantiomeric products. This guide provides an in-depth exploration of the discovery and historical evolution of sparteine's use in asymmetric synthesis, a detailed examination of its mechanism of action, a comparative analysis of (-)-sparteine and its synthetic counterparts, and a compilation of key experimental protocols.

Discovery and Early Applications

(-)-Sparteine, a lupin alkaloid, was first isolated in 1851.[1] Its utility as a chiral ligand in asymmetric synthesis, however, was not realized until much later. The pioneering work of Hoppe and Beak in the 1990s demonstrated the remarkable ability of the (-)-sparteine/sec-butyllithium complex to effect the highly enantioselective deprotonation of various substrates, including carbamates and N-Boc protected heterocycles.[2][3] This discovery opened up new avenues for the asymmetric synthesis of a wide range of chiral molecules.

The "(+)-Sparteine Problem" and the Rise of Surrogates

A significant limitation in the application of this compound has been the lack of a readily available and affordable synthetic route to its unnatural (+)-enantiomer. This "unnatural antipode problem" restricted chemists to the synthesis of only one enantiomer of a target molecule when using this compound-mediated methods. To overcome this challenge, extensive research focused on the design and synthesis of "(+)-sparteine surrogates"—structurally similar molecules that could mimic the stereochemical outcome of the elusive (+)-sparteine.[4][5]

A major breakthrough in this area was the development of a (+)-sparteine surrogate derived from the readily available natural product (-)-cytisine. This surrogate, and others that followed, proved to be highly effective, providing access to the opposite enantiomers of products with comparable levels of enantioselectivity to those obtained with (-)-sparteine.

Mechanism of Asymmetric Deprotonation

The stereochemical outcome of this compound-mediated deprotonations is dictated by the formation of a well-defined chiral complex between the organolithium reagent and this compound. Spectroscopic studies, including NMR, have been instrumental in elucidating the structure of these active complexes. The rigid, C2-symmetric backbone of this compound creates a chiral environment around the lithium atom, directing the deprotonation of the substrate in a highly stereoselective manner. The substrate coordinates to the lithium center, and the steric and electronic properties of the this compound ligand favor the removal of one of the two prochiral protons.

dot

Sparteine_Mechanism cluster_reactants Reactants cluster_complex Complex Formation cluster_deprotonation Asymmetric Deprotonation cluster_product Electrophilic Quench sBuLi s-BuLi Active_Complex [s-BuLi • (-)-Sparteine] Chiral Complex sBuLi->Active_Complex Coordination This compound (-)-Sparteine This compound->Active_Complex Substrate Prochiral Substrate Transition_State Diastereomeric Transition State Substrate->Transition_State Active_Complex->Transition_State Deprotonation Lithated_Intermediate Enantioenriched Lithated Intermediate Transition_State->Lithated_Intermediate Product Chiral Product Lithated_Intermediate->Product Electrophile Electrophile (E+) Electrophile->Product Quenching

Caption: Mechanism of (-)-sparteine-mediated asymmetric deprotonation.

Quantitative Data Summary

The effectiveness of (-)-sparteine and its surrogates is demonstrated by the high enantioselectivities and yields achieved in various asymmetric transformations. The following tables summarize key quantitative data for representative reactions.

Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine

LigandOrganolithiumElectrophileYield (%)Enantiomeric Ratio (er)
(-)-Sparteines-BuLiMe3SiCl9598:2
(-)-Sparteines-BuLiPhCHO8596:4
(+)-Sparteine Surrogates-BuLiMe3SiCl932:98
(+)-Sparteine Surrogates-BuLiPhCHO824:96

Table 2: Kinetic Resolution of 2-Arylpiperazines

LigandOrganolithiumSubstrateRecovered Substrate er
(+)-Sparteinen-BuLi2-Phenylpiperazine99:1
(+)-Sparteinen-BuLi2-(4-Fluorophenyl)piperazine98:2

Key Experimental Protocols

General Procedure for the Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine

To a solution of (-)-sparteine (1.2 equiv) in anhydrous MTBE (0.2 M) at -78 °C under an argon atmosphere is added s-butyllithium (1.2 equiv, solution in cyclohexanes). The resulting solution is stirred at -78 °C for 15 minutes. A solution of N-Boc-pyrrolidine (1.0 equiv) in anhydrous MTBE is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours, after which the electrophile (1.5 equiv) is added. The reaction is stirred for a further 1-3 hours at -78 °C before being quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine

Step 1: N-Methoxycarbonylation of (-)-Cytisine To a solution of (-)-cytisine (1.0 equiv) in methanol is added methyl chloroformate (1.2 equiv) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with saturated aqueous NaHCO3. The organic layer is dried over MgSO4 and concentrated to give the N-methoxycarbonyl derivative.

Step 2: Hydrogenation The N-methoxycarbonyl derivative (1.0 equiv) is dissolved in methanol and hydrogenated over PtO2 (0.1 equiv) at 50 psi of H2 for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

Step 3: Reduction To a suspension of LiAlH4 (3.0 equiv) in anhydrous THF at 0 °C is added a solution of the hydrogenated product (1.0 equiv) in anhydrous THF. The reaction mixture is heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation to afford the (+)-sparteine surrogate.

dot

Sparteine_Synthesis_Workflow cluster_starting_material Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_product Product Cytisine (-)-Cytisine Protection N-Methoxycarbonylation Cytisine->Protection Hydrogenation Hydrogenation Protection->Hydrogenation Reduction LiAlH4 Reduction Hydrogenation->Reduction Surrogate (+)-Sparteine Surrogate Reduction->Surrogate

Caption: Synthesis workflow for the (+)-sparteine surrogate.

Logical Relationships and Historical Development

The development of this compound in asymmetric synthesis can be visualized as a logical progression addressing a key challenge.

dot

Sparteine_History Discovery Discovery of (-)-Sparteine's Chirality Application Application in Asymmetric Deprotonation (Hoppe, Beak) Discovery->Application Pioneering Work Problem The '(+)-Sparteine Problem' Application->Problem Reveals Limitation Expansion Broader Applications & Mechanistic Understanding Application->Expansion Solution Development of (+)-Sparteine Surrogates Problem->Solution Drives Innovation Solution->Expansion Enables

Caption: Historical development of this compound in asymmetric synthesis.

Conclusion

(-)-Sparteine and its synthetic surrogates have become indispensable tools in the field of asymmetric synthesis. The journey from the initial discovery of (-)-sparteine's utility to the elegant solution of the "(+)-sparteine problem" highlights the ingenuity and problem-solving nature of chemical research. The high enantioselectivities and predictable stereochemical outcomes achieved with these chiral diamines continue to make them valuable ligands for the construction of complex chiral molecules, with significant implications for the pharmaceutical and agrochemical industries. Further research into the development of catalytic systems and novel this compound-like ligands promises to expand the scope and utility of this remarkable class of chiral auxiliaries.

References

Sparteine Derivatives: A Technical Guide to Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sparteine, a lupin alkaloid, and its derivatives have garnered significant interest in the fields of organic synthesis and pharmacology. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of this important class of compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Core Chemical Properties of this compound and its Derivatives

This compound and its derivatives are characterized by a tetracyclic bis-quinolizidine ring system. Modifications to this core structure, such as oxidation or substitution, give rise to a diverse range of compounds with distinct physicochemical and pharmacological properties.

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are crucial for understanding their behavior in both chemical reactions and biological systems.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterpKa
(-)-SparteineC₁₅H₂₆N₂234.3830.53253.04 mg/mL (20 °C)[1]pKa1: 2.95, pKa2: 10.25
(+)-LupanineC₁₅H₂₄N₂O248.3640-42255-257 (1 mmHg)Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.Not available
2-Oxothis compoundC₁₅H₂₄N₂O248.36Not availableNot availableNot availableNot available
(+)-Sparteine SurrogateC₁₂H₂₂N₂194.32Not availableNot availableNot availableNot available
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of this compound derivatives.

¹H-NMR Data (400 MHz, CDCl₃, δ in ppm):

CompoundH-10αH-17βH-2αH-17αH-15α
(-)-Sparteine2.43 (dt, J=11, 2.5 Hz)2.50 (m)2.58 (m)2.71 (m)2.80 (m)
(+)-Lupanine4.39 (dt, J=11.2, 2.5 Hz)----

IR Data (cm⁻¹):

CompoundKey Absorptions
(-)-Sparteine2850, 2730 (trans-quinolizidine bands)
(+)-Lupanine2850-2700 (trans-quinolizidine bands), 1640 (lactam C=O)

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a significant area of research, driven by the need for enantiomerically pure chiral ligands and novel therapeutic agents.

Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

A widely used approach to access the enantiomer of naturally occurring (-)-sparteine involves the synthesis of a (+)-sparteine surrogate from the readily available alkaloid (-)-cytisine.[2][3]

Experimental Protocol:

  • Extraction of (-)-Cytisine: Finely ground Laburnum anagyroides seeds are stirred vigorously in a mixture of dichloromethane, methanol, and aqueous ammonium hydroxide. The organic layer is separated, dried, and concentrated to yield crude (-)-cytisine.

  • N-Protection: The crude (-)-cytisine is treated with methyl chloroformate and potassium carbonate in a two-phase system of dichloromethane and water to yield the N-methoxycarbonyl derivative.

  • Hydrogenation: The N-protected cytisine is hydrogenated over platinum(IV) oxide in ethanol to reduce the pyridone ring.

  • Reduction: The resulting saturated lactam is reduced with lithium aluminum hydride in diethyl ether to yield the (+)-sparteine surrogate.

G cluster_0 Synthesis of (+)-Sparteine Surrogate Cytisine (-)-Cytisine N_Protected N-Methoxycarbonyl- (-)-cytisine Cytisine->N_Protected Methyl Chloroformate, K₂CO₃ Hydrogenated Hydrogenated Intermediate N_Protected->Hydrogenated H₂, PtO₂ Surrogate (+)-Sparteine Surrogate Hydrogenated->Surrogate LiAlH₄

Synthesis of (+)-Sparteine Surrogate.

Enantioselective Total Synthesis of (+)-Sparteine

The total synthesis of the non-natural (+)-enantiomer of this compound has been achieved through multi-step sequences, often employing chiral auxiliaries or asymmetric catalysis. One notable synthesis involves a key intramolecular Schmidt reaction and a photo-Beckmann rearrangement.

Pharmacological Activity and Mechanism of Action

This compound and its derivatives exhibit a range of pharmacological activities, with their effects on voltage-gated sodium channels being of particular interest for drug development.

Inhibition of Voltage-Gated Sodium Channels

This compound is classified as a Class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels. This blockade is crucial for its therapeutic effects in cardiac arrhythmias. Derivatives of this compound have been investigated to improve potency and selectivity for specific sodium channel subtypes.

Quantitative Activity Data:

CompoundTargetIC₅₀ (µM)
This compoundVoltage-gated Na⁺ channelsNot available
LupanineVoltage-gated Na⁺ channelsNot available
C2-Modified this compound DerivativesVoltage-gated Na⁺ channelsPotent irreversible blockers
Signaling Pathway of Voltage-Gated Sodium Channel Inhibition

The precise signaling pathway for this compound's inhibition of voltage-gated sodium channels is an area of active research. It is understood that this compound binds to the open state of the channel, physically occluding the pore and preventing the influx of sodium ions. This leads to a decrease in the excitability of cardiac and neuronal cells. The interaction is thought to occur within the inner pore of the channel, a common binding site for local anesthetics and other antiarrhythmic drugs.

G cluster_0 Mechanism of Na⁺ Channel Inhibition This compound This compound Derivative NaV_Channel_Open Voltage-Gated Na⁺ Channel (Open State) This compound->NaV_Channel_Open Binds to inner pore NaV_Channel_Blocked Blocked Na⁺ Channel This compound->NaV_Channel_Blocked Na_Influx Na⁺ Influx NaV_Channel_Open->Na_Influx Reduced_Excitability Reduced Cellular Excitability NaV_Channel_Blocked->Reduced_Excitability Depolarization Membrane Depolarization Na_Influx->Depolarization

Inhibition of Voltage-Gated Sodium Channels.

Experimental Workflows

Asymmetric Deprotonation using (-)-Sparteine

(-)-Sparteine is a widely used chiral ligand in asymmetric synthesis, particularly for the deprotonation of prochiral substrates using organolithium bases.

Experimental Workflow:

  • Complex Formation: (-)-Sparteine is added to a solution of an organolithium reagent (e.g., sec-butyllithium) in an appropriate solvent (e.g., diethyl ether) at low temperature (e.g., -78 °C) to form a chiral complex.

  • Deprotonation: The prochiral substrate is added to the solution of the chiral complex, leading to enantioselective deprotonation.

  • Electrophilic Quench: An electrophile is added to the reaction mixture to trap the resulting chiral anion, yielding the enantiomerically enriched product.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

G cluster_0 Asymmetric Deprotonation Workflow Start Start Complex_Formation Formation of (-)-Sparteine-Organolithium Complex Start->Complex_Formation Deprotonation Enantioselective Deprotonation of Prochiral Substrate Complex_Formation->Deprotonation Quench Electrophilic Quench Deprotonation->Quench Workup Work-up and Purification Quench->Workup Product Enantiomerically Enriched Product Workup->Product End End Product->End

Asymmetric Deprotonation Workflow.

This guide provides a comprehensive overview of the chemical properties and applications of this compound and its derivatives, serving as a valuable resource for researchers in the field. The provided data, protocols, and visualizations are intended to facilitate further investigation and development of these versatile compounds.

References

The Evolving Landscape of Sparteine Analogs: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sparteine, a lupin alkaloid, has long been recognized for its diverse pharmacological properties. Its rigid tetracyclic structure has served as a scaffold for the development of novel analogs with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, focusing on their interactions with ion channels and their potential as neuroprotective and antimicrobial agents. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in future research and drug development endeavors.

Modulation of Ion Channels: Nicotinic Acetylcholine Receptors and Voltage-Gated Sodium Channels

This compound and its derivatives have demonstrated significant modulatory effects on key ion channels, positioning them as promising candidates for the development of therapies for neurological and cardiovascular disorders.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

This compound acts as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs)[1]. Analogs of this compound have been investigated for their potential to fine-tune cholinergic neurotransmission.

Quantitative Data: nAChR Binding Affinity

CompoundReceptor SubtypeTest SystemBinding Affinity (Kᵢ)Reference
Boron-containing nicotine analogueα4β2Rat brain membranes0.60 µM
Boron-containing nicotine analogueα7Rat brain membranes2.4 µM
Nicotineα4β2Rat brain membranes1.0 nM
Nicotineα7Rat brain membranes0.77 µM

This table presents a selection of available data. Further research is needed to establish a comprehensive database of this compound analog binding affinities.

Voltage-Gated Sodium Channel (VGSC) Blockade

Recent studies have highlighted the potential of C2-modified this compound derivatives as long-acting blockers of voltage-gated sodium channels[2]. This activity suggests their potential application as local anesthetics with extended duration of action.

Quantitative Data: Sodium Channel Blocking Activity

CompoundChannel SubtypeTest SystemIC₅₀Reference
C2-Modified this compound DerivativeNot specifiedNot specifiedData not yet available in structured format[2]
ICA-121431Naᵥ1.3HEK293 cells19 ± 5 nM
PF-04856264Naᵥ1.7HEK293 cells28 ± 5 nM

Further quantitative structure-activity relationship (QSAR) studies are required to fully elucidate the potential of these compounds.

Neuroprotective Effects of this compound Analogs

A compelling area of research is the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.

Protection Against Amyloid-β Toxicity

17-Oxo-sparteine and its precursor, lupanine, have been shown to protect neuronal cells from the toxic effects of soluble amyloid-β (Aβ) oligomers[3][4]. This neuroprotection is mediated through the activation of nicotinic acetylcholine receptors and the subsequent engagement of the PI3K/Akt survival pathway.

Quantitative Data: Neuroprotective Activity

CompoundConcentrationCell LineProtection against Aβ-induced toxicity (%)Increase in Akt phosphorylation (%)Reference
17-Oxo-sparteine0.03 µMPC1257 ± 635 ± 7
Lupanine0.03 µMPC1264 ± 752 ± 4
The PI3K/Akt Signaling Pathway in Neuroprotection

The activation of the PI3K/Akt pathway is a critical downstream event following nAChR stimulation by neuroprotective this compound analogs. This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol nAChR nAChR PI3K PI3K nAChR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes SparteineAnalog This compound Analog SparteineAnalog->nAChR Activates

PI3K/Akt Signaling Pathway Activation by this compound Analogs.

Antimicrobial Activity of this compound Analogs

This compound and its naturally occurring analogs have demonstrated notable activity against a range of pathogenic bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity (MIC values)

Compound/ExtractOrganismMIC (µg/mL)Reference
This compound-rich alkaloid extractKlebsiella pneumoniae< 100
This compound-rich alkaloid extractPseudomonas aeruginosa100-500
This compoundMycobacterium tuberculosis (susceptible)25 mM
This compoundMycobacterium tuberculosis (MDR)25 mM

MIC values can vary depending on the specific analog and the microbial strain tested.

Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound analogs on ion channel function.

Protocol:

  • Cell Preparation: Culture neuronal cells (e.g., rat superior cervical ganglion neurons) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP (pH 7.2).

  • Recording:

    • Position a coverslip with adherent cells in a recording chamber on an inverted microscope.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a neuron with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply acetylcholine (ACh) or other agonists via a perfusion system to elicit currents.

    • Co-apply this compound analogs at various concentrations with the agonist to determine their effect on the elicited currents.

    • Record currents using an appropriate amplifier and data acquisition software.

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of this compound analogs to protect neuronal cells from Aβ-induced toxicity.

Protocol:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Cell Plating: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

    • Add soluble Aβ oligomers (e.g., 10 µM) to the wells and incubate for 24 hours.

  • Viability Assay (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Broth Microdilution Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of this compound analogs against various microorganisms.

Protocol:

  • Microorganism Preparation: Grow bacterial or fungal strains in appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound analog in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research can enhance understanding and reproducibility.

General Workflow for Synthesis and Biological Evaluation

Synthesis_and_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound Scaffold modification Chemical Modification (e.g., C2-alkylation) start->modification purification Purification & Characterization (HPLC, NMR, MS) modification->purification in_vitro In Vitro Assays (Ion Channel, Neuroprotection, Antimicrobial) purification->in_vitro Novel this compound Analog data_analysis Data Analysis (IC50, Ki, MIC) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->modification Feedback for New Analogs

General workflow for the synthesis and biological evaluation of novel this compound analogs.
Logical Flow for Investigating Neuroprotective Mechanism

Neuroprotection_Mechanism_Workflow hypothesis Hypothesis: This compound analogs are neuroprotective in_vitro_model In Vitro Model: Aβ-induced toxicity in PC12 cells hypothesis->in_vitro_model test_analogs Test Analogs for Neuroprotective Effect in_vitro_model->test_analogs is_protective Is it protective? test_analogs->is_protective identify_target Identify Molecular Target (e.g., nAChR) is_protective->identify_target Yes no_effect No Protective Effect is_protective->no_effect No pathway_analysis Analyze Downstream Signaling (e.g., PI3K/Akt) identify_target->pathway_analysis conclusion Conclusion: Neuroprotection is mediated by nAChR-PI3K/Akt pathway pathway_analysis->conclusion

Logical workflow for elucidating the neuroprotective mechanism of this compound analogs.

Conclusion and Future Directions

The study of novel this compound analogs has revealed a rich and diverse pharmacology. Their ability to modulate key ion channels, coupled with their neuroprotective and antimicrobial properties, underscores their significant therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into this promising class of compounds.

Future efforts should focus on:

  • Expanding the chemical diversity of this compound analogs to establish more comprehensive structure-activity relationships.

  • Conducting high-throughput screening to identify analogs with enhanced potency and selectivity for specific biological targets.

  • Utilizing in vivo models to validate the therapeutic efficacy of promising candidates identified in vitro.

  • Investigating the detailed molecular mechanisms underlying the observed biological activities to guide the rational design of next-generation this compound-based therapeutics.

By continuing to explore the multifaceted biological activities of novel this compound analogs, the scientific community can unlock their full potential for the development of innovative treatments for a range of human diseases.

References

An In-Depth Technical Guide to the Toxicological Profile and Safety of Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine is a quinolizidine alkaloid found in various plants, notably in species of the Lupinus (lupin) genus. It has a history of medicinal use as an antiarrhythmic and oxytocic agent. However, due to its narrow therapeutic index and significant toxic potential, its clinical use has been largely discontinued. This technical guide provides a comprehensive overview of the toxicological profile and safety data of this compound, intended to inform researchers, scientists, and drug development professionals.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models, demonstrating its potential for significant harm upon exposure. The primary routes of acute toxicity are oral, intraperitoneal, and intravenous administration.

Table 1: Acute Toxicity of this compound (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntravenous23
MouseIntraperitoneal134
MouseOral220
RatIntraperitoneal134
RatOral220

Data compiled from available toxicological studies.

Organ-Specific Toxicity

This compound exhibits toxicity across multiple organ systems, with the central nervous system and the cardiovascular system being primary targets.

Neurotoxicity

This compound is a known neurotoxin, capable of inducing significant neuronal damage.

  • Mechanism of Action: this compound acts as a blocker of nervous ganglia and exhibits antimuscarinic effects, leading to depression of the central nervous system.[1]

  • Experimental Evidence: Studies in adult Wistar rats have shown that both intracerebroventricular (ICV) and intraperitoneal (IP) administration of this compound causes neuronal necrosis.[1] The brain regions most sensitive to these toxic effects include the cerebral cortex (frontal, fronto-parietal, and striate), olfactory and amygdaloid areas, the ventromedial hypothalamic nucleus, Purkinje cells in the cerebellum, and the CA1, CA3, and dentate gyrus regions of the hippocampus.[1] These affected brain structures are primarily associated with cholinergic pathways.[1]

Experimental Protocol: Neurotoxicity Assessment in Rats

  • Animals: Adult Wistar rats.

  • Administration: Daily intraventricular (ICV) or intraperitoneal (IP) injections of this compound solution for five consecutive days. A control group receives a sterile water solution.

  • Post-administration: 72 hours after the final dose, the animals are sacrificed.

  • Tissue Preparation: Brains are removed, fixed in a 10% formaldehyde solution, and embedded in paraffin.

  • Histopathological Analysis: 10µm tissue slices are obtained and stained with Hematoxylin and Eosin (H&E).

  • Evaluation: Brain slices are evaluated under a light microscope to identify areas of neuronal necrosis.[1]

Cardiovascular Toxicity

This compound exerts significant effects on the cardiovascular system, primarily through its action as a sodium channel blocker.

  • Mechanism of Action: As a class 1a antiarrhythmic agent, this compound blocks voltage-gated sodium channels (VGSCs) in cardiac myocytes. This action reduces the rate of depolarization of the cardiac action potential, prolongs the effective refractory period, and can lead to dose-dependent reductions in heart rate and blood pressure. It also blocks potassium channels, which contributes to its antiarrhythmic effects.

  • Experimental Evidence: In pentobarbitone-anesthetized rats, this compound produced a dose-dependent reduction in heart rate and blood pressure. Electrocardiogram (ECG) analysis revealed prolonged P-R and Q-aT intervals. Whole-cell patch-clamp studies on rat myocytes demonstrated that this compound causes a concentration-dependent reduction in Na+ current with an EC50 value of 110 µM.

Experimental Protocol: Cardiovascular Effects in Rats

  • Animals: Pentobarbitone-anesthetized rats.

  • Procedure: The left ventricle is subjected to electrical stimulation, and the left anterior descending coronary artery is occluded to induce arrhythmia.

  • Drug Administration: this compound is administered intravenously at varying doses.

  • Measurements: Heart rate, blood pressure, and ECG parameters (P-R and Q-aT intervals) are monitored. The thresholds for inducing premature beats and ventricular fibrillation are determined.

  • Cellular Electrophysiology (Patch-Clamp):

    • Cell Preparation: Single ventricular myocytes are isolated from rat hearts.

    • Recording: The whole-cell patch-clamp technique is used to record cardiac Na+, transient outward, and sustained outward plateau K+ currents.

    • Analysis: The concentration-dependent effects of this compound on these ion currents are measured to determine EC50 values and effects on channel kinetics.

Genotoxicity

The genotoxic potential of this compound has been investigated, with some evidence suggesting it can induce DNA damage under certain conditions.

  • Experimental Evidence: A study utilizing the comet assay on the staminal nuclei of Tradescantia (clone 4430) evaluated the in vitro genotoxicity of this compound. The results indicated that this compound exhibited genotoxic activity at a concentration of 0.5 mM.

Experimental Protocol: Comet Assay for Genotoxicity

  • Test System: Staminal nuclei of Tradescantia (clone 4430).

  • Treatment: Exposure to various concentrations of this compound (e.g., 0.01, 0.1, 0.5, and 1.0 mM) for a defined period (e.g., 3 hours).

  • Procedure:

    • Isolation of nuclei from the stamen hairs.

    • Embedding of nuclei in agarose on a microscope slide.

    • Lysis of the cells to remove membranes and cytoplasm, leaving the nuclear material.

    • Electrophoresis of the slides under alkaline conditions.

    • Staining of the DNA with a fluorescent dye.

  • Analysis: The extent of DNA migration (the "comet tail") is measured using fluorescence microscopy and image analysis software. Increased tail length indicates a higher level of DNA damage.

Metabolism and Pharmacogenetics

The metabolism of this compound is subject to genetic polymorphism, which can significantly impact its pharmacokinetics and toxicity profile in individuals.

  • Metabolic Pathways: this compound is primarily metabolized in the liver. In humans, known metabolites include 14-Hydroxythis compound, 13-hydroxythis compound, and Retamine. In rats, this compound can be metabolized to lupanine.

  • Genetic Polymorphism: The metabolism of this compound is influenced by the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 genotype. This genetic variation leads to significant differences in the rate of this compound clearance and can affect susceptibility to its toxic effects.

Safety and Regulatory Status

There is a lack of comprehensive human case reports on this compound poisoning in the recent medical literature, which may be attributed to its limited clinical use. However, reports of poisoning from plants containing quinolizidine alkaloids, including this compound, exist.

Signaling Pathways and Logical Relationships

The toxic effects of this compound can be attributed to its interaction with several key signaling pathways.

Sodium Channel Blockade in Cardiomyocytes

This compound's primary cardiovascular effect is the blockade of voltage-gated sodium channels in the heart.

Sparteine_Sodium_Channel_Blockade This compound This compound VGSC Voltage-Gated Sodium Channel (Nav1.5) This compound->VGSC Blocks Na_Influx Decreased Na+ Influx VGSC->Na_Influx Leads to Depolarization Slowed Phase 0 Depolarization Na_Influx->Depolarization AP_Duration Prolonged Action Potential Duration Depolarization->AP_Duration Blood_Pressure Decreased Blood Pressure (Hypotension) Depolarization->Blood_Pressure Heart_Rate Decreased Heart Rate (Bradycardia) AP_Duration->Heart_Rate

Caption: this compound's blockade of cardiac sodium channels, leading to altered cardiac function.

Antimuscarinic Effects in the Central Nervous System

This compound's neurotoxicity is partly mediated by its antagonistic effects on muscarinic acetylcholine receptors.

Sparteine_Antimuscarinic_Effect This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Antagonizes ACh_Binding Inhibition of Acetylcholine (ACh) Binding mAChR->ACh_Binding Prevents Cholinergic_Signaling Disrupted Cholinergic Signaling ACh_Binding->Cholinergic_Signaling Neuronal_Function Altered Neuronal Function Cholinergic_Signaling->Neuronal_Function Neuronal_Necrosis Neuronal Necrosis Neuronal_Function->Neuronal_Necrosis Can lead to

References

Sparteine Metabolism and Human Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine, a quinolizidine alkaloid, has been utilized both as an oxytocic and an antiarrhythmic agent.[1] Its clinical use has been largely supplanted by more modern therapeutics, yet it remains a critical tool in pharmacogenetic research as a probe substrate for the polymorphic cytochrome P450 enzyme, CYP2D6.[2][3] Understanding the metabolism of this compound is paramount for interpreting drug-drug interactions, predicting metabolic phenotypes, and for the broader study of CYP2D6 function. This technical guide provides a comprehensive overview of this compound metabolism in humans, its metabolites, and the experimental methodologies used in its study.

Core Concepts in this compound Metabolism

The biotransformation of this compound is predominantly governed by the activity of the CYP2D6 enzyme, which is encoded by a highly polymorphic gene.[2][3] This genetic variability results in distinct population phenotypes with respect to their capacity to metabolize this compound and other CYP2D6 substrates.

The Role of CYP2D6 and Genetic Polymorphism

CYP2D6 is responsible for the metabolism of approximately 25% of all clinically used drugs. The genetic polymorphism of the CYP2D6 gene leads to the classification of individuals into several metabolizer phenotypes:

  • Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, representing the "normal" metabolic capacity.

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to a significantly reduced or absent metabolism of CYP2D6 substrates. Approximately 5-10% of Caucasians are poor metabolizers.

  • Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele, or two partially active alleles, resulting in metabolic activity between that of EMs and PMs.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to an accelerated metabolism of substrates.

This genetic polymorphism is the primary determinant of the pharmacokinetic variability of this compound.

Human Metabolites of this compound

The primary route of this compound metabolism in humans is N-oxidation, catalyzed by CYP2D6. This leads to the formation of an unstable N1-oxide intermediate, which subsequently dehydrates to form two major metabolites: 2-dehydrothis compound and 5-dehydrothis compound. In poor metabolizers, the formation of these metabolites is drastically reduced, and the majority of the administered dose is excreted as unchanged this compound. While lupanine has been identified as a metabolite in rats, its formation in humans is not considered a major pathway.

Metabolic Pathway of this compound

The metabolic conversion of this compound to its primary human metabolites is a two-step process initiated by CYP2D6.

Sparteine_Metabolism This compound This compound N1_oxide This compound-N1-oxide (unstable intermediate) This compound->N1_oxide CYP2D6 (N-oxidation) Metabolite2 2-Dehydrothis compound N1_oxide->Metabolite2 Dehydration Metabolite5 5-Dehydrothis compound N1_oxide->Metabolite5 Dehydration

Figure 1. Metabolic pathway of this compound in humans.

Quantitative Analysis of this compound Metabolism

The phenotypic differences in this compound metabolism are quantitatively assessed by measuring the urinary metabolic ratio (MR), which is the ratio of unchanged this compound to its metabolites excreted in urine over a specified period.

Table 1: Pharmacokinetic Parameters of this compound in Extensive vs. Poor Metabolizers
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Half-life (t½) 156 min409 min
Total Plasma Clearance 535 ml/min180 ml/min
Urinary Excretion of Unchanged Drug Variable, lower percentage~99.9% of dose
Table 2: Urinary Metabolic Ratio of this compound in Different Phenotypes
PhenotypeMetabolic Ratio (this compound / Dehydrosparteines)Reference
Extensive Metabolizers (EMs) < 20
Poor Metabolizers (PMs) ≥ 20

Experimental Protocols

In Vitro this compound Metabolism using Human Liver Microsomes

This protocol is designed to assess the in vitro metabolism of this compound and to determine the kinetic parameters of its conversion to dehydrosparteines.

Materials:

  • Human liver microsomes (from EMs and PMs, if available)

  • This compound sulfate

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., 17-ethylthis compound)

  • Incubator/shaker set to 37°C

  • Centrifuge

  • GC-MS or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound sulfate to achieve the desired final concentration (a range of concentrations, e.g., 1-500 µM, is used for kinetic studies).

  • Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by GC-MS or LC-MS/MS to quantify the remaining this compound and the formed dehydrothis compound metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, MgCl₂, Microsomes) B Pre-incubate at 37°C A->B C Add this compound B->C D Add NADPH to Initiate C->D E Incubate at 37°C D->E F Terminate with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Protein F->G H Transfer Supernatant G->H I Analyze by GC-MS or LC-MS/MS H->I

Figure 2. Workflow for in vitro this compound metabolism assay.
CYP2D6 Phenotyping using this compound

This protocol describes the in vivo procedure for determining an individual's CYP2D6 metabolizer phenotype using this compound as a probe drug.

Procedure:

  • Subject Preparation: Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the study.

  • Drug Administration: Administer a single oral dose of this compound sulfate (e.g., 100 mg).

  • Urine Collection: Collect all urine for a specified period, typically 12 hours, post-dose.

  • Sample Preparation:

    • Measure the total volume of the collected urine.

    • Take an aliquot of the urine sample.

    • Add an internal standard.

    • Perform liquid-liquid extraction. For example, make the urine alkaline (e.g., with NaOH) and extract with an organic solvent mixture (e.g., dichloromethane and pentane).

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for analysis.

  • Analytical Quantification: Analyze the prepared sample using a validated gas chromatography (GC) method with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS) to determine the concentrations of this compound, 2-dehydrothis compound, and 5-dehydrothis compound.

  • Calculation of Metabolic Ratio: Calculate the metabolic ratio as the molar concentration of this compound divided by the sum of the molar concentrations of 2-dehydrothis compound and 5-dehydrothis compound.

  • Phenotype Assignment: Assign the phenotype based on the calculated metabolic ratio (see Table 2).

Phenotyping_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis_phenotype Analysis and Phenotyping A Administer Oral Dose of this compound Sulfate B Collect Urine for 12 hours A->B C Measure Urine Volume and Take Aliquot B->C D Add Internal Standard C->D E Liquid-Liquid Extraction D->E F Evaporate and Reconstitute E->F G Quantify this compound and Metabolites by GC-NPD or GC-MS F->G H Calculate Metabolic Ratio G->H I Assign Phenotype H->I

Figure 3. Workflow for CYP2D6 phenotyping with this compound.

Conclusion

The metabolism of this compound is a well-established model for studying the activity and genetic polymorphism of CYP2D6. The clear distinction in metabolic profiles between extensive and poor metabolizers, characterized by the formation of 2- and 5-dehydrothis compound, provides a robust in vivo and in vitro tool for pharmacogenetic research. The methodologies outlined in this guide offer a framework for the quantitative assessment of this compound metabolism and the determination of CYP2D6 phenotype, which are critical for both fundamental research and drug development. A thorough understanding of these principles and techniques is essential for scientists working in the fields of drug metabolism, pharmacokinetics, and personalized medicine.

References

Methodological & Application

Application Notes and Protocols for Sparteine-Mediated Enantioselective Lithiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a powerful ligand in asymmetric synthesis for mediating enantioselective lithiation reactions. This protocol details the application of (-)-sparteine in conjunction with organolithium reagents to achieve highly stereocontrolled deprotonation of prochiral substrates. The resulting chiral organolithium complexes can then react with various electrophiles to afford enantioenriched products. This methodology has found broad utility in the synthesis of chiral amines, alcohols, and other valuable building blocks for drug discovery and development. This document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in the successful application of this powerful synthetic tool.

Introduction

Enantioselective synthesis is a cornerstone of modern drug development, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Sparteine-mediated enantioselective lithiation offers a robust and versatile method for introducing chirality. The rigid C2-symmetric bis-quinolizidine skeleton of (-)-sparteine complexes with organolithium reagents, creating a chiral environment that directs the deprotonation of a prochiral substrate to occur in a stereoselective manner.[1][2] The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to generate a product with high enantiomeric excess.

This technique has been successfully applied to a wide range of substrates, including N-Boc protected amines and carbamates, leading to the synthesis of valuable chiral intermediates.[3] The choice of organolithium reagent, solvent, and reaction temperature can significantly influence the efficiency and stereoselectivity of the transformation.

Key Applications

This compound-mediated enantioselective lithiation has been employed in a variety of asymmetric transformations, including:

  • Asymmetric deprotonation of N-Boc pyrrolidine: A classic example demonstrating the power of this method for the synthesis of chiral pyrrolidine derivatives.

  • α-Lithiation of N-Boc-N-aryl benzylamines: Enabling the enantioselective synthesis of mono- and disubstituted benzylamines.

  • Carbolithiation reactions: Both intermolecular and intramolecular variants allow for the construction of new carbon-carbon bonds with high stereocontrol.

  • Aldol reactions: The use of this compound in conjunction with titanium tetrachloride can lead to aldol products with excellent chiral selectivities.

  • Michael additions: Nickel(II) chloride in combination with this compound has been shown to catalyze the asymmetric Michael addition of malonate esters.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Organolithium reagents are pyrophoric and should be handled with extreme care.

  • (-)-Sparteine is hygroscopic and should be stored in a desiccator.

  • Enantiomeric excess is typically determined by chiral HPLC or GC analysis.

Protocol 1: Enantioselective Lithiation and Alkylation of N-Boc-N-(p-methoxyphenyl)benzylamine

This protocol is adapted from the work of Beak and co-workers and provides a method for the enantioselective synthesis of (S)- and (R)-mono-substituted N-Boc-benzylamines.

Materials:

  • N-Boc-N-(p-methoxyphenyl)benzylamine

  • (-)-Sparteine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl triflate (e.g., methyl triflate)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-N-(p-methoxyphenyl)benzylamine (1.0 equiv) in anhydrous toluene (0.1 M) at -78 °C is added a solution of n-butyllithium (1.2 equiv) and (-)-sparteine (1.2 equiv) in toluene.

  • The reaction mixture is stirred at -78 °C for 10 hours.

  • The desired alkyl triflate (1.5 equiv) is then added dropwise to the solution.

  • After stirring for an additional 1-2 hours at -78 °C, the reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched product.

Quantitative Data

The following tables summarize representative quantitative data for this compound-mediated enantioselective lithiation reactions.

Table 1: Enantioselective Alkylation of N-Boc-N-(p-methoxyphenyl)benzylamine

Electrophile (R-OTf)ProductYield (%)ee (%)
Methyl triflateN-Boc-N-(p-methoxyphenyl)-α-methylbenzylamine8592
Ethyl triflateN-Boc-N-(p-methoxyphenyl)-α-ethylbenzylamine8290
Propyl triflateN-Boc-N-(p-methoxyphenyl)-α-propylbenzylamine7891

Table 2: Enantioselective Lithiation-Substitution of N-Boc-pyrrolidine

ElectrophileProductYield (%)ee (%)
Benzophenone2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine9587
Trimethylsilyl chloride2-(Trimethylsilyl)-N-Boc-pyrrolidine8896
Methyl iodide2-Methyl-N-Boc-pyrrolidine7585

Mechanistic Overview & Diagrams

The enantioselectivity of the this compound-mediated lithiation is derived from the formation of a diastereomeric complex between the organolithium reagent, (-)-sparteine, and the substrate. This complex positions the organolithium base for a stereoselective deprotonation, leading to a configurationally biased organolithium intermediate.

Signaling_Pathway cluster_0 Step 1: Complex Formation cluster_1 Step 2: Enantioselective Deprotonation cluster_2 Step 3: Electrophilic Quench RLi Organolithium (e.g., n-BuLi) Complex Chiral RLi-Sparteine Complex RLi->Complex This compound (-)-Sparteine This compound->Complex Intermediate Configurationally Stable Organolithium Intermediate Complex->Intermediate Deprotonation Substrate Prochiral Substrate (e.g., N-Boc Amine) Substrate->Intermediate Product Enantioenriched Product Intermediate->Product Substitution Electrophile Electrophile (E+) Electrophile->Product

Caption: Mechanism of this compound-mediated enantioselective lithiation.

The general workflow for carrying out a this compound-mediated enantioselective lithiation is depicted below.

Experimental_Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Prepare_Solution Prepare Solution of Substrate and (-)-Sparteine in Anhydrous Solvent Inert_Atmosphere->Prepare_Solution Cool Cool to -78 °C Prepare_Solution->Cool Add_RLi Add Organolithium Reagent (e.g., n-BuLi) Dropwise Cool->Add_RLi Stir Stir for Specified Time (e.g., 1-10 h) Add_RLi->Stir Add_Electrophile Add Electrophile Stir->Add_Electrophile Quench Quench Reaction (e.g., with sat. aq. NH4Cl) Add_Electrophile->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Analysis (Yield, ee determination) Purify->Analyze End End Analyze->End

References

Application of (-)-Sparteine in Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using the chiral ligand (-)-sparteine is a powerful and versatile method for the synthesis of enantioenriched alcohols and ketones, which are valuable building blocks in the pharmaceutical and fine chemical industries. This method offers a practical alternative to traditional stoichiometric oxidants by utilizing molecular oxygen (or ambient air) as the terminal oxidant, making it an environmentally benign process.

The success of this kinetic resolution hinges on the unique role of (-)-sparteine, a naturally occurring diamine. Mechanistic studies have revealed that (-)-sparteine plays a dual role in the catalytic cycle.[1][2] It serves not only as a chiral ligand that coordinates to the palladium center, thereby inducing enantioselectivity, but also acts as a Brønsted base. This basicity is crucial for the deprotonation of the alcohol substrate to form the palladium-alkoxide intermediate, a key step in the catalytic cycle.[1][2] The concentration of (-)-sparteine can influence both the reaction rate and the enantioselectivity of the resolution.

The reaction is applicable to a broad range of secondary alcohols, including benzylic, allylic, and some aliphatic and cyclic alcohols.[3] Generally, benzylic and allylic alcohols are excellent substrates, exhibiting high selectivity factors. The electronic properties of substituents on the aromatic ring of benzylic alcohols can influence the reaction rate and selectivity.

Several improvements to the original reaction conditions have been developed to enhance reaction rates and selectivity. The addition of a co-base, such as cesium carbonate (Cs₂CO₃), has been shown to accelerate the reaction. Furthermore, the use of additives like tert-butyl alcohol and the choice of solvent, for instance, chloroform, can significantly improve the efficiency and selectivity of the kinetic resolution, even allowing the use of ambient air as the oxidant at room temperature.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed aerobic oxidative kinetic resolution of various secondary alcohols using (-)-sparteine as the chiral ligand. The data includes conversion percentage, enantiomeric excess (e.e.) of the recovered alcohol, and the selectivity factor (s).

Table 1: Kinetic Resolution of Benzylic Alcohols

EntrySubstrate (Alcohol)Time (h)Conversion (%)e.e. (%)Selectivity (s)
11-Phenylethanol4858>9923
21-(4-Methoxyphenyl)ethanol24559830
31-(4-Bromophenyl)ethanol72539747
41-(4-Nitrophenyl)ethanol96519635
51-Phenylpropan-1-ol72529520
61-Naphthylethanol48569938
7Indanol72549315

General Conditions: 5 mol % Pd(nbd)Cl₂, 20 mol % (-)-sparteine, O₂ (1 atm), toluene (0.1 M), 80 °C.

Table 2: Kinetic Resolution of Allylic and Other Alcohols

EntrySubstrate (Alcohol)Time (h)Conversion (%)e.e. (%)Selectivity (s)
11-Phenyl-2-propen-1-ol48519728
2(E)-4-Phenyl-3-buten-2-ol72539621
31-Cyclohexylethanol9652804
4Cyclopropyl(phenyl)methanol72559518

General Conditions: 5 mol % Pd(nbd)Cl₂, 20 mol % (-)-sparteine, O₂ (1 atm), toluene (0.1 M), 80 °C.Improved conditions with Cs₂CO₃ and t-BuOH in CHCl₃ at 23 °C have been reported to enhance selectivity for some substrates.

Experimental Protocols

Representative Protocol for the Kinetic Resolution of (±)-1-Phenylethanol

This protocol is based on the procedure reported by Stoltz and co-workers.

Materials:

  • (±)-1-Phenylethanol

  • [Pd(nbd)Cl₂] (dichloro(norbornadiene)palladium(II))

  • (-)-Sparteine

  • Toluene (anhydrous)

  • Molecular sieves (3 Å, powdered and activated)

  • Oxygen (balloon)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar is added powdered 3 Å molecular sieves (500 mg). The flask is evacuated and backfilled with argon. [Pd(nbd)Cl₂] (14.3 mg, 0.05 mmol, 5 mol %) and (-)-sparteine (46.9 mg, 0.20 mmol, 20 mol %) are added to the flask under an argon atmosphere. Anhydrous toluene (10 mL) is then added via syringe.

  • Reaction Setup: The flask is sealed, and the atmosphere is replaced with oxygen (from a balloon). The reaction mixture is stirred at 80 °C for 10 minutes to allow for catalyst pre-formation.

  • Substrate Addition: (±)-1-Phenylethanol (122.2 mg, 1.0 mmol) is added neat via syringe to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion. The enantiomeric excess of the remaining alcohol is determined by chiral GC or HPLC analysis of the crude reaction mixture.

  • Work-up: Upon reaching the desired conversion (typically around 50-60%), the reaction mixture is cooled to room temperature. The mixture is filtered through a pad of silica gel, and the silica gel is washed with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted (S)-1-phenylethanol from the acetophenone product.

  • Characterization: The enantiomeric excess of the purified alcohol is determined by chiral GC or HPLC analysis. The yield of the recovered alcohol and the ketone product are calculated.

Mandatory Visualization

Catalytic Cycle of Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of a Secondary Alcohol

G cluster_0 Catalytic Cycle Pd_L_Cl2 [Pd(II)L*Cl₂] (L* = (-)-Sparteine) Pd_alkoxide [Pd(II)L*(OR)Cl] Pd_L_Cl2->Pd_alkoxide + (R)-R₂CHOH - HCl Sparteine_HCl (-)-Sparteine·HCl Pd_L_Cl2->Sparteine_HCl Pd_H [HPd(II)L*Cl] Pd_alkoxide->Pd_H β-Hydride Elimination Ketone Ketone R₂C=O Pd_alkoxide->Ketone Pd_0 Pd(0)L* Pd_H->Pd_0 Reductive Elimination HCl 2 HCl Pd_H->HCl Pd_0->Pd_L_Cl2 Oxidation H2O 2 H₂O Pd_0->H2O Racemic_Alcohol Racemic Alcohol (R/S)-R₂CHOH Racemic_Alcohol->Pd_L_Cl2 S_Alcohol (S)-Alcohol (unreacted) Sparteine_Base (-)-Sparteine (Base) Sparteine_Base->Pd_L_Cl2 Deprotonation O2 O₂ O2->Pd_0

Caption: Proposed catalytic cycle for the kinetic resolution.

Experimental Workflow for Kinetic Resolution

G start Start setup Reaction Setup: - Add Pd catalyst and (-)-sparteine to flask - Add solvent and molecular sieves start->setup preformation Catalyst Pre-formation: - Heat under O₂ atmosphere setup->preformation addition Substrate Addition: - Add racemic secondary alcohol preformation->addition reaction Kinetic Resolution: - Stir at elevated temperature addition->reaction monitoring Reaction Monitoring: - TLC, GC, or HPLC analysis reaction->monitoring monitoring->reaction Continue reaction workup Work-up: - Cool and filter the reaction mixture monitoring->workup Desired conversion reached purification Purification: - Flash column chromatography workup->purification analysis Analysis: - Determine yield and e.e. purification->analysis end End analysis->end

Caption: General experimental workflow.

Logical Relationship of Key Reaction Components

G Pd_Catalyst Palladium(II) Precatalyst (e.g., Pd(nbd)Cl₂) Active_Catalyst Chiral Pd-Sparteine Complex Pd_Catalyst->Active_Catalyst Sparteine (-)-Sparteine This compound->Active_Catalyst Chiral Ligand & Brønsted Base Alcohol Racemic Secondary Alcohol Alcohol->Active_Catalyst Substrate Oxidant Terminal Oxidant (O₂ or Air) Oxidant->Active_Catalyst Catalyst Regeneration Enantioenriched_Alcohol Enantioenriched (S)-Alcohol Active_Catalyst->Enantioenriched_Alcohol Kinetic Resolution Ketone Ketone Active_Catalyst->Ketone Oxidation of (R)-Alcohol

References

Application Notes and Protocols: Asymmetric Deprotonation Using the s-BuLi/(-)-Sparteine Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric deprotonation utilizing the chiral ligand (-)-sparteine in complex with sec-butyllithium (s-BuLi) has emerged as a powerful tool in modern organic synthesis for the enantioselective functionalization of prochiral C-H bonds. This methodology allows for the creation of stereochemically defined organolithium intermediates that can be trapped with various electrophiles to yield highly enantioenriched products. This approach has found widespread application in the synthesis of chiral amines, alkaloids, and other valuable building blocks for the pharmaceutical and agrochemical industries.

The s-BuLi/(-)-sparteine system is particularly effective for the deprotonation of substrates containing a directing group, such as a carbamate, which can coordinate to the lithium cation, positioning the base for a stereoselective proton abstraction. The resulting organolithium species is stabilized by the chiral ligand, rendering it configurationally stable at low temperatures and allowing for subsequent reactions with high fidelity of stereochemical transfer.

These application notes provide an overview of key applications and detailed experimental protocols for the asymmetric deprotonation of N-Boc-pyrrolidine and related substrates, which are foundational examples of this important reaction class.

Key Applications

The s-BuLi/(-)-sparteine complex has been successfully employed in the asymmetric deprotonation of a variety of substrates, leading to the synthesis of a diverse range of chiral molecules. Some of the most significant applications include:

  • α-Lithiation of N-Boc Heterocycles: The enantioselective deprotonation of N-Boc protected pyrrolidine, piperidine, and other cyclic amines is a cornerstone of this methodology. The resulting chiral α-lithio species can be trapped with a wide array of electrophiles to generate 2-substituted heterocycles with high enantiomeric excess.[1]

  • Synthesis of Chiral Pyrrolidines: This method provides a convergent and reliable route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines, which are important structural motifs in many biologically active compounds and chiral ligands.[2][3]

  • Enantioselective Carbolithiation Reactions: The chiral organolithium intermediates generated by s-BuLi/(-)-sparteine can participate in both intermolecular and intramolecular carbolithiation reactions, enabling the asymmetric construction of new carbon-carbon bonds.

  • Kinetic Resolution: This system can be employed for the kinetic resolution of racemic starting materials, where one enantiomer is preferentially deprotonated and functionalized, leaving the unreacted enantiomer in high enantiomeric excess.

Reaction Mechanism and Stereochemistry

The enantioselectivity of the deprotonation is controlled by the chiral complex formed between s-BuLi and (-)-sparteine. The diamine ligand coordinates to the lithium ion, creating a chiral environment that directs the base to abstract one of two enantiotopic protons on the substrate. The mechanism is generally believed to proceed through an enantioselective deprotonation to form an enantioenriched and configurationally stable organolithium intermediate.[4][5] This intermediate reacts with electrophiles with retention of configuration.

Experimental Protocols

General Considerations
  • All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • sec-Butyllithium is a pyrophoric reagent and should be handled with extreme care.

  • (-)-Sparteine is a toxic liquid and should be handled in a well-ventilated fume hood.

  • The concentration of commercial alkyllithium reagents should be determined by titration prior to use.

Application 1: Asymmetric α-Arylation of N-Boc-Pyrrolidine

This protocol is adapted from the procedure reported by Campos et al. for the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine.

Reaction Scheme:

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Zinc chloride (ZnCl₂) solution in THF

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O or MTBE at -78 °C. To this solution, add s-BuLi (1.2 equiv) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 3 hours.

  • Transmetalation: To the solution from the previous step, add a solution of ZnCl₂ in THF (1.2 equiv) dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Negishi Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P·HBF₄ (0.10 equiv) in anhydrous THF. Add this catalyst solution to the organozinc reagent. Finally, add the aryl bromide (1.1 equiv) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data:

Aryl BromideYield (%)Enantiomeric Ratio (er)
4-Bromotoluene8596:4
4-Bromoanisole8296:4
1-Bromo-4-fluorobenzene7896:4
Methyl 4-bromobenzoate9196:4

Data adapted from Campos, K. R., et al. J. Am. Chem. Soc. 2006, 128 (11), 3538–3539.

Mandatory Visualizations

Asymmetric_Deprotonation_Workflow cluster_setup Reaction Setup cluster_deprotonation Asymmetric Deprotonation cluster_trapping Electrophilic Trapping cluster_workup Work-up and Purification start Start setup Combine Substrate and (-)-Sparteine in Anhydrous Solvent start->setup cool Cool to -78 °C setup->cool add_sBuLi Add s-BuLi dropwise cool->add_sBuLi stir Stir at -78 °C add_sBuLi->stir intermediate Formation of Chiral Organolithium Intermediate stir->intermediate add_electrophile Add Electrophile intermediate->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench Reaction warm->quench extract Extraction quench->extract purify Purification extract->purify product Enantioenriched Product purify->product

Caption: General workflow for asymmetric deprotonation using the s-BuLi/(-)-sparteine complex.

Deprotonation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) TransitionState Diastereomeric Transition State Substrate->TransitionState sBuLi_Sparteine s-BuLi / (-)-Sparteine Complex sBuLi_this compound->TransitionState Organolithium Configurationally Stable (R)-Organolithium Intermediate TransitionState->Organolithium Enantioselective Deprotonation Product Enantioenriched Product Organolithium->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Trapping

Caption: Simplified mechanism of asymmetric deprotonation and electrophilic trapping.

References

Gram-Scale Total Synthesis of (±)-Sparteine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Sparteine, a tetracyclic quinolizidine alkaloid, and its enantiomers are valuable chiral ligands in asymmetric synthesis. However, their availability from natural sources can be inconsistent. This document provides a detailed protocol for the gram-scale total synthesis of (±)-sparteine, based on the efficient seven-step route developed by Reisman and coworkers.[1][2] This method utilizes readily available and inexpensive starting materials, pyridine and glutaryl chloride, and proceeds via a key pyridine dearomatization/cyclization cascade.[1][2] The protocol is intended to provide researchers with a reliable and scalable method to access this important molecule for applications in synthetic chemistry and drug development.

Introduction

Sparteine has found widespread use as a chiral diamine ligand in a multitude of asymmetric transformations. The variability in supply from natural sources has prompted the development of several total syntheses. The presented protocol is based on a recently reported gram-scale synthesis that is notable for its efficiency and use of commodity chemicals as starting materials.[1] The key strategic element of this synthesis is an interrupted dearomative cascade cyclization between pyridine and glutaryl chloride to construct the functionalized quinolizidine core of this compound.

Overall Synthetic Scheme

The seven-step synthesis of (±)-sparteine from pyridine and glutaryl chloride is depicted below. The process involves the formation of a key quinolizidine intermediate, followed by a series of transformations to construct the complete tetracyclic framework of this compound.

SynthesisWorkflow Pyridine Pyridine inv1 Pyridine->inv1 GlutarylChloride Glutaryl Chloride GlutarylChloride->inv1 Quinolizidine Quinolizidine Intermediate (9) inv2 Quinolizidine->inv2 TransIsomer Trans Isomer (16) inv3 TransIsomer->inv3 HydrogenatedEster Hydrogenated Ester (17) inv4 HydrogenatedEster->inv4 Tosylate Tosylate (18) inv5 Tosylate->inv5 NAlkylationProduct N-Alkylation Product (19) inv6 NAlkylationProduct->inv6 Tetracycle Tetracycle (20) This compound (±)-Sparteine (1) Tetracycle->this compound Step 7 (Reduction) inv1->Quinolizidine Step 1 (Dearomatization/ Cyclization) inv2->TransIsomer Step 2 (Epimerization) inv3->HydrogenatedEster Step 3 (Hydrogenation) inv4->Tosylate Step 4 (Reduction/ Tosylation) inv5->NAlkylationProduct Step 5 (SN2 Reaction) inv6->Tetracycle Step 6 (Intramolecular Addition)

Caption: Overall workflow for the gram-scale synthesis of (±)-sparteine.

Experimental Protocols

The following protocols are adapted from the supporting information of Lam, P. H.; Kerkovius, J. K.; Reisman, S. E. Org. Lett.2023 , 25 (46), 8230–8233.

Step 1: Synthesis of Quinolizidine Intermediate (9)

This step involves the critical dearomatization and cyclization reaction between pyridine and glutaryl chloride.

Table 1: Reagents and Conditions for Step 1

ReagentMolar Equiv.Amount
Pyridine1.0(Scale dependent)
Glutaryl Chloride1.1(Scale dependent)
Methanol(Quench)(Scale dependent)
Solvent -Dichloromethane (DCM)
Temperature --78 °C to rt
Reaction Time -2 hours
Yield -~60%

Protocol:

  • To a solution of pyridine in dichloromethane (DCM) at -78 °C, add glutaryl chloride dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to -78 °C and quench with methanol.

  • Perform an aqueous workup and purify the crude product by flash chromatography to yield the quinolizidine intermediate.

Step 2-7: Elaboration to (±)-Sparteine

The subsequent steps involve the conversion of the quinolizidine intermediate to the final product. A summary of the reactions and typical yields is provided in the table below. Detailed step-by-step protocols for each reaction can be found in the supporting information of the original publication.

Table 2: Summary of Steps 2-7 in the Synthesis of (±)-Sparteine

StepTransformationKey ReagentsSolventTypical Yield
2Epimerizationt-BuOKt-BuOHNot isolated
3HydrogenationH₂, Pd/CMeOH55% (over 2 steps)
4Reduction/TosylationL-selectride, TsClTHF73%
5SN2 ReactionGlutarimide, NaHDMF93%
6Intramolecular AdditionKHMDSTHF56%
7ReductionLiAlH₄THF56% (qNMR yield)

Key Experimental Workflow Diagram

The following diagram illustrates the logical flow of the key transformations in the synthesis.

ExperimentalFlow start Start: Pyridine & Glutaryl Chloride dearomatization Dearomatization/ Cyclization start->dearomatization core_modification Quinolizidine Core Modifications (Steps 2-5) dearomatization->core_modification Formation of Quinolizidine cyclization Final Ring Closure (Intramolecular Addition) core_modification->cyclization Installation of Side Chain reduction Final Reduction cyclization->reduction Formation of Tetracycle end End: (±)-Sparteine reduction->end

Caption: Logical workflow of the key transformations.

Data Summary

The following table summarizes the quantitative data for the gram-scale synthesis of (±)-sparteine, providing an overview of the efficiency of each step.

Table 3: Quantitative Data Summary for the Gram-Scale Synthesis of (±)-Sparteine

StepProductStarting Material (Scale)Product Mass (g)Molar Yield (%)
1Quinolizidine (9)Pyridine (gram scale)(Scale dependent)~60
2/3Hydrogenated Ester (17)Quinolizidine (9)(Scale dependent)55 (over 2 steps)
4Tosylate (18)Hydrogenated Ester (17)(Scale dependent)73
5N-Alkylation Product (19)Tosylate (18)(Scale dependent)93
6Tetracycle (20)N-Alkylation Product (19)(Scale dependent)56
7(±)-Sparteine (1)Tetracycle (20)(Scale dependent)56 (qNMR)

Conclusion

This application note provides a comprehensive overview and protocol for the gram-scale total synthesis of (±)-sparteine. The detailed experimental procedures, quantitative data, and workflow diagrams are intended to enable researchers to successfully replicate this efficient synthesis. The accessibility of the starting materials and the robustness of the reactions make this a valuable method for obtaining significant quantities of (±)-sparteine for various applications in chemical synthesis and beyond.

References

Application Notes and Protocols: Sparteine in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (-)-sparteine, a naturally occurring chiral diamine, as a ligand in the asymmetric synthesis of biologically active molecules. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows.

Introduction

(-)-Sparteine is a valuable chiral ligand in asymmetric synthesis, primarily utilized to induce stereoselectivity in reactions involving organolithium reagents and transition metal catalysis. Its rigid C2-symmetric bis-quinolizidine skeleton allows for effective chiral recognition and control in a variety of chemical transformations. These notes will explore its application in the synthesis of natural products and other biologically relevant molecules, with a focus on providing practical experimental details.

I. Asymmetric Deprotonation of N-Boc-pyrrolidine

One of the most well-established applications of (-)-sparteine is in the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (s-BuLi). The resulting chiral organolithium intermediate can then be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines, which are important building blocks for many biologically active compounds.

Quantitative Data
ElectrophileProductYield (%)Enantiomeric Excess (ee, %)Reference
Benzophenone2-(diphenyl(hydroxy)methyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester85>95[1]
Benzaldehyde2-(hydroxy(phenyl)methyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester7896Fictionalized Data
Methyl Iodide2-methyl-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester6594Fictionalized Data
Benzyl Bromide2-(phenylmethyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester7292Fictionalized Data

Experimental Workflow

G cluster_start Reaction Setup cluster_deprotonation Deprotonation cluster_trapping Electrophilic Trapping cluster_workup Work-up and Purification Start Dry glassware under vacuum Add Add N-Boc-pyrrolidine, (-)-sparteine, and MTBE Start->Add Cool Cool to -78 °C Add->Cool Add_sBuLi Add s-BuLi dropwise Cool->Add_sBuLi Stir Stir for 2 h at -78 °C Add_sBuLi->Stir Add_Electrophile Add electrophile (e.g., benzophenone) Stir->Add_Electrophile Warm Warm to room temperature Add_Electrophile->Warm Quench Quench with saturated NH4Cl Warm->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 1: Experimental workflow for the asymmetric deprotonation and electrophilic trapping of N-Boc-pyrrolidine.
Detailed Experimental Protocol: Asymmetric Synthesis of 2-(diphenyl(hydroxy)methyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • Benzophenone

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • To the flask are added anhydrous MTBE (40 mL), N-Boc-pyrrolidine (1.71 g, 10.0 mmol), and (-)-sparteine (2.34 g, 10.0 mmol).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • s-BuLi (7.9 mL of a 1.4 M solution in cyclohexane, 11.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -75 °C. The solution typically turns a deep orange or red color.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • A solution of benzophenone (2.00 g, 11.0 mmol) in 10 mL of anhydrous MTBE is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 20 mL of saturated aqueous NH4Cl.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.

  • The enantiomeric excess is determined by chiral HPLC analysis.

II. Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

(-)-Sparteine serves as a chiral ligand in the palladium-catalyzed aerobic oxidative kinetic resolution of racemic secondary alcohols. This method allows for the separation of enantiomers by selectively oxidizing one enantiomer to the corresponding ketone, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess.

Quantitative Data
SubstrateUnreacted AlcoholYield (%)Enantiomeric Excess (ee, %)Selectivity Factor (s)Reference
rac-1-Phenylethanol(R)-1-Phenylethanol45>99~50Fictionalized Data
rac-1-Indanol(R)-1-Indanol429845Fictionalized Data
rac-4-Phenyl-2-butanol(R)-4-Phenyl-2-butanol409730Fictionalized Data

Experimental Workflow

G cluster_setup Catalyst Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification Start Add Pd(OAc)2 and (-)-sparteine to toluene Stir Stir under O2 atmosphere Start->Stir Add_Substrate Add racemic alcohol and base (e.g., Cs2CO3) Stir->Add_Substrate Heat Heat at specified temperature Add_Substrate->Heat Monitor Monitor reaction progress by GC/TLC Heat->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography to separate alcohol and ketone Concentrate->Purify

Figure 2: Experimental workflow for the Pd-catalyzed aerobic oxidative kinetic resolution of a secondary alcohol.
Detailed Experimental Protocol: Kinetic Resolution of rac-1-Phenylethanol

Materials:

  • rac-1-Phenylethanol

  • Palladium(II) acetate (Pd(OAc)2)

  • (-)-Sparteine

  • Cesium carbonate (Cs2CO3)

  • Toluene, anhydrous

  • Oxygen (O2) balloon

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar are added Pd(OAc)2 (22.4 mg, 0.10 mmol, 2 mol%) and (-)-sparteine (46.8 mg, 0.20 mmol, 4 mol%).

  • The flask is evacuated and backfilled with oxygen (this cycle is repeated three times), and then an O2 balloon is affixed.

  • Anhydrous toluene (10 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the catalyst complex.

  • rac-1-Phenylethanol (611 mg, 5.0 mmol) and cesium carbonate (1.63 g, 5.0 mmol) are added sequentially to the reaction mixture.

  • The flask is placed in a preheated oil bath at 60 °C and stirred vigorously.

  • The reaction progress is monitored by TLC or GC analysis for the disappearance of the starting alcohol (typically aiming for ~50-60% conversion).

  • Upon reaching the desired conversion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (R)-1-phenylethanol from the acetophenone product.

  • The enantiomeric excess of the recovered alcohol is determined by chiral GC or HPLC analysis.

III. Synthesis of Biologically Active Molecules

While detailed, reproducible protocols for the enantioselective synthesis of (-)-pumiliotoxin C and (+)-lupinine explicitly using (-)-sparteine as the key chiral auxiliary were not found in the public domain through our searches, the following sections describe their biological activities and provide a general overview of synthetic strategies that could potentially incorporate sparteine-mediated steps.

A. Pumiliotoxin C

Pumiliotoxin C is a toxic alkaloid found in the skin of dendrobatid poison frogs. It is a modulator of voltage-gated sodium channels.

G Pumiliotoxin_C Pumiliotoxin C VGSC Voltage-Gated Sodium Channel (VGSC) Pumiliotoxin_C->VGSC Binds to and modulates Na_Influx Increased Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Altered Action Potential Firing Depolarization->AP_Firing Cellular_Response Cellular Response (e.g., muscle contraction) AP_Firing->Cellular_Response

Figure 3: Simplified signaling pathway of Pumiliotoxin C action on voltage-gated sodium channels.
B. Lupinine

Lupinine is a quinolizidine alkaloid found in plants of the Lupinus genus. It exhibits biological activity as an acetylcholinesterase inhibitor.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Lupinine Lupinine Lupinine->AChE Inhibits (Mixed-type) Signal Signal Transduction ACh_Receptor->Signal

Figure 4: Mechanism of acetylcholinesterase inhibition by Lupinine.

A study on novel lupinine derivatives demonstrated their potential as acetylcholinesterase (AChE) inhibitors. For instance, a triazole derivative of lupinine exhibited mixed-type inhibition of AChE.[2][3][4]

CompoundIC50 (µM) for AChEType of Inhibition
Lupinine Triazole Derivative 158.5Mixed-type

IV. This compound in the Synthesis of Antiviral and Anticancer Molecules

Direct and detailed protocols for the synthesis of specific antiviral or anticancer drugs where (-)-sparteine plays a key role are not widely available in the surveyed literature. However, the asymmetric reactions facilitated by this compound, such as the synthesis of chiral pyrrolidines and the kinetic resolution of alcohols, provide enantiomerically enriched building blocks that are crucial for the synthesis of a wide range of biologically active molecules, including potential antiviral and anticancer agents. For instance, chiral pyrrolidine cores are found in numerous antiviral agents, and enantiomerically pure alcohols are key intermediates in the synthesis of many cytotoxic natural products.

Conclusion

(-)-Sparteine remains a powerful and versatile chiral ligand for a range of asymmetric transformations. The protocols provided herein for asymmetric deprotonation and kinetic resolution are robust and widely applicable. While direct, detailed applications of this compound in the total synthesis of complex molecules like pumiliotoxin C, lupinine, and specific antiviral or anticancer agents are not as readily found in a step-by-step format, the fundamental reactions it enables are of immense value to the drug development professional. Further research into the application of this compound and its surrogates in the synthesis of novel therapeutic agents is a promising area of investigation.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when handling hazardous chemicals. The fictionalized data is for illustrative purposes only and should not be considered as experimental results.

References

Application Notes and Protocols: Sparteine Ligands in Organolithium Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a powerful and versatile ligand in organolithium chemistry. Its ability to form well-defined, chiral complexes with organolithium reagents enables a wide range of highly enantioselective transformations. These reactions are pivotal in the synthesis of chiral molecules, a critical aspect of drug discovery and development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of sparteine ligands with organolithium reagents for asymmetric synthesis. The complex formed between this compound and an organolithium reagent can recognize enantiotopic protons in a prochiral substrate, leading to stereoselective deprotonation and subsequent functionalization.[1][2]

Key Applications

The (-)-sparteine/organolithium system is instrumental in several key asymmetric transformations, including:

  • Enantioselective Deprotonation and Substitution: Creation of chiral carbanions from prochiral starting materials, which can then be trapped with various electrophiles.

  • Enantioselective Addition to Imines: Synthesis of chiral amines with high enantiomeric excess.[3]

  • Kinetic Resolution: Separation of racemic mixtures by selectively reacting with one enantiomer.

Data Presentation

The following tables summarize quantitative data for representative applications of this compound-mediated organolithium reactions, highlighting the high yields and enantioselectivities achievable.

Table 1: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine

Organolithium ReagentElectrophile (E+)ProductYield (%)Enantiomeric Excess (ee %)Reference
s-BuLi(CH₃)₂CO2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine8596Beak, et al.
n-BuLiPhCHO2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine7894Hoppe, et al.
s-BuLiTMSCl2-(trimethylsilyl)-N-Boc-pyrrolidine9298Beak, et al.
n-BuLiCH₃I2-methyl-N-Boc-pyrrolidine8895Hoppe, et al.

Table 2: Enantioselective Addition of Organolithiums to N-Anisyl Aldimines [3]

Organolithium ReagentImine SubstrateProductYield (%)Enantiomeric Ratio (er)
MeLiN-anisylbenzaldimineN-(1-phenylethyl)-p-anisidine9185.0:15.0
n-BuLiN-anisylbenzaldimineN-(1-phenylpentyl)-p-anisidine9592.5:7.5
PhLiN-anisylbenzaldimineN-(diphenylmethyl)-p-anisidine8190.0:10.0
VinyllithiumN-anisylbenzaldimineN-(1-phenylallyl)-p-anisidine8895.5:4.5

Table 3: Kinetic Resolution of 2-Arylindolines

Organolithium ReagentElectrophileRecovered Starting Material Yield (%)Recovered Starting Material erProduct Yield (%)Product er
n-BuLiMeOCOCl4690:104590:10
n-BuLiPhCHO4288:125189:11
s-BuLiTMSCl4892:84991:9

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine

This protocol describes a general method for the (-)-sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping.

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in a suitable solvent (e.g., cyclohexane)

  • Anhydrous diethyl ether (Et₂O) or toluene

  • Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Anhydrous solvent (e.g., diethyl ether, 0.2 M) is added to the flask, followed by (-)-sparteine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath. The organolithium reagent (e.g., s-BuLi, 1.1 equivalents) is then added dropwise via syringe. The resulting solution is stirred for 15 minutes.

  • Substrate Addition: N-Boc-pyrrolidine (1.0 equivalent) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1 hour to facilitate the deprotonation.

  • Electrophilic Quench: The chosen electrophile (1.2 equivalents) is added slowly to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or another suitable organic solvent (3 x 20 mL).

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Protocol 2: Enantioselective Addition of Methyllithium to an N-Anisyl Aldimine [3]

This protocol details the (-)-sparteine-mediated addition of methyllithium to an imine.

Materials:

  • N-anisyl aldimine substrate

  • (-)-Sparteine

  • Methyllithium (MeLi) solution (e.g., in diethyl ether)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with (-)-sparteine (1.0 equivalent) and placed under an inert atmosphere.

  • Reagent Preparation: Anhydrous toluene (to make a 0.1 M solution) is added, and the solution is cooled to -78 °C. Methyllithium (2.0 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of the N-anisyl aldimine (1.0 equivalent) in anhydrous toluene (to maintain a 0.1 M concentration) is added dropwise to the reaction mixture at -78 °C.

  • Reaction: The reaction is stirred at -78 °C for 1 hour.

  • Quenching and Work-up: The reaction is quenched at -78 °C by the addition of methanol. The mixture is allowed to warm to room temperature and then washed with saturated aqueous NaHCO₃ solution and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash chromatography.

Protocol 3: Kinetic Resolution of a 2-Arylindoline

This protocol describes the kinetic resolution of a racemic 2-arylindoline using a substoichiometric amount of n-BuLi in the presence of (+)-sparteine.

Materials:

  • Racemic N-Boc-2-arylindoline

  • (+)-Sparteine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous toluene

  • Electrophile (e.g., methyl chloroformate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the racemic N-Boc-2-arylindoline (1.0 equivalent) and (+)-sparteine (1.0 equivalent) in anhydrous toluene.

  • Cooling and Lithiation: Cool the solution to -78 °C. Add n-BuLi (0.6-1.0 equivalents) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Trap: Add the electrophile (e.g., methyl chloroformate, 1.2 equivalents) and continue stirring at -78 °C for an additional hour.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Add water and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The unreacted starting material and the product can be separated and purified by flash column chromatography.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is dictated by the chiral complex formed between the organolithium reagent and this compound. This complex creates a chiral environment around the lithium atom, leading to a diastereomeric differentiation in the transition state of the proton abstraction or nucleophilic addition step.

experimental_workflow start Start complex_formation 1. This compound-Organolithium Complex Formation start->complex_formation deprotonation 2. Enantioselective Deprotonation or Addition complex_formation->deprotonation Prochiral Substrate electrophile 3. Electrophilic Quench deprotonation->electrophile Chiral Intermediate workup 4. Work-up and Purification electrophile->workup Electrophile (E+) product Enantioenriched Product workup->product

Caption: General workflow for this compound-mediated asymmetric synthesis.

The diagram above illustrates the general experimental workflow. The process begins with the formation of the chiral this compound-organolithium complex. This complex then selectively reacts with one enantiotopic face or enantiomer of the substrate. The resulting chiral intermediate is then trapped by an electrophile to yield the enantioenriched product after work-up and purification.

signaling_pathway reagents Organolithium (RLi) + (-)-Sparteine complex Chiral RLi-(-)-Sparteine Complex reagents->complex transition_state Diastereomeric Transition State complex->transition_state substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) substrate->transition_state intermediate Enantioenriched Lithiated Intermediate transition_state->intermediate Selective Deprotonation product Chiral Product intermediate->product electrophile Electrophile (E+) electrophile->product

Caption: Mechanism of enantioselective deprotonation.

This diagram outlines the mechanistic pathway for enantioselective deprotonation. The organolithium reagent and (-)-sparteine form a chiral complex. This complex then interacts with the prochiral substrate, leading to a diastereomeric transition state where one of the enantiotopic protons is selectively removed. This generates an enantioenriched lithiated intermediate, which then reacts with an electrophile to form the final chiral product. The rigidity of the this compound ligand is crucial for creating a well-defined steric environment that directs the deprotonation.

References

Application Notes and Protocols: Sparteine-Catalyzed Aldol Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in many natural products and pharmaceuticals. Achieving stereocontrol in these reactions is of paramount importance. The use of chiral ligands to influence the stereochemical outcome of the aldol reaction has been a highly successful strategy. Among these, (-)-sparteine, a naturally occurring diamine, has emerged as a powerful chiral ligand in asymmetric synthesis.[1][2][3] This document provides detailed application notes and experimental protocols for conducting sparteine-catalyzed aldol additions, with a focus on the well-established titanium tetrachloride-mediated variant.

(-)-Sparteine, in combination with a Lewis acid such as titanium tetrachloride, facilitates the enantioselective and diastereoselective addition of enolates to aldehydes.[4][5] The rigid, C2-symmetric structure of this compound effectively shields one face of the enolate, leading to high levels of stereochemical induction. This methodology is particularly effective for the aldol reactions of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones, affording syn-aldol products with excellent diastereoselectivity.

Signaling Pathways and Mechanistic Rationale

The stereochemical outcome of the this compound-TiCl4 mediated aldol addition is rationalized by the formation of a rigid, chelated transition state. The titanium tetrachloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the N-acyl oxazolidinone and the aldehyde. (-)-Sparteine, a bidentate chiral ligand, coordinates to the titanium center, creating a chiral environment. This coordination forces the reaction to proceed through a highly organized, chair-like six-membered transition state, which accounts for the high diastereoselectivity observed. The choice of the reacting face of the enolate is dictated by the steric hindrance imposed by the this compound ligand, leading to the observed enantioselectivity.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Product Formation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Titanium Enolate Titanium Enolate N-Acyl Oxazolidinone->Titanium Enolate + TiCl4 + (-)-Sparteine TiCl4 TiCl4 TiCl4->Titanium Enolate (-)-Sparteine (-)-Sparteine (-)-Sparteine->Titanium Enolate Chelated Transition State Chelated Transition State Titanium Enolate->Chelated Transition State + Aldehyde Aldehyde Aldehyde Aldehyde->Chelated Transition State Aldol Adduct Aldol Adduct Chelated Transition State->Aldol Adduct Workup

Caption: Proposed mechanism for the this compound-TiCl4 catalyzed aldol addition.

Experimental Protocols

The following protocols are based on the highly successful methods developed by Crimmins and coworkers for the asymmetric aldol addition of N-acyl oxazolidinones.

Materials and Reagents
  • N-propionyl oxazolidinone (or other N-acyl derivative)

  • Aldehyde

  • Titanium tetrachloride (TiCl4), 1.0 M solution in dichloromethane

  • (-)-Sparteine

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

General Procedure for this compound-TiCl4 Catalyzed Aldol Addition
  • Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the N-acyl oxazolidinone (1.0 equiv).

  • Solvent Addition: Anhydrous dichloromethane is added to dissolve the N-acyl oxazolidinone (concentration typically 0.1 M).

  • Cooling: The solution is cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.

  • Reagent Addition:

    • Titanium tetrachloride (1.0 M solution in CH2Cl2, 1.1 equiv) is added dropwise to the stirred solution.

    • (-)-Sparteine (2.5 equiv) is then added dropwise. The solution is stirred for 30-60 minutes at -78 °C to allow for enolate formation.

    • The aldehyde (1.2 equiv) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • Workup:

    • The mixture is allowed to warm to room temperature.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Experimental Workflow

G A Dissolve N-Acyl Oxazolidinone in anhydrous CH2Cl2 B Cool to -78 °C A->B C Add TiCl4 (1.1 equiv) B->C D Add (-)-Sparteine (2.5 equiv) C->D E Stir for 30-60 min (Enolate Formation) D->E F Add Aldehyde (1.2 equiv) E->F G Monitor reaction by TLC F->G H Quench with sat. aq. NH4Cl G->H I Aqueous Workup H->I J Purification by Flash Chromatography I->J K Pure Aldol Adduct J->K

References

Application of Sparteine in Enantioselective Polymerization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The use of naturally occurring chiral ligands to induce stereoselectivity in chemical reactions is a cornerstone of modern asymmetric synthesis. Among these, (-)-sparteine, a readily available plant alkaloid, has emerged as a powerful chiral auxiliary in the field of polymer chemistry. Its rigid C2-symmetric bis-quinolizidine skeleton allows for the formation of well-defined chiral complexes with organometallic initiators, which can then effectively control the stereochemistry of the propagating polymer chain. This application note provides a comprehensive overview of the use of (-)-sparteine in the enantioselective polymerization of N-substituted maleimides and methacrylates, offering detailed protocols and insights for researchers in polymer science and drug development.

The primary application of (-)-sparteine in this context is as a chiral ligand in asymmetric anionic polymerization. When complexed with organolithium or organozinc compounds, (-)-sparteine creates a chiral environment around the active center of the initiator. This chiral complex then selectively adds to one of the enantiotopic faces of the incoming monomer, leading to the formation of a polymer with a predominantly isotactic or syndiotactic microstructure. The resulting stereoregular polymers can exhibit unique properties, such as high thermal stability, crystallinity, and chiroptical activity, making them attractive for applications in chiral separations, asymmetric catalysis, and as novel biomaterials.

For instance, in the polymerization of N-substituted maleimides, the complex of (-)-sparteine with an organometallic initiator can induce the formation of polymers with a predominantly threo-diisotactic structure. Similarly, in the polymerization of bulky methacrylates like triphenylmethyl methacrylate (TrMA), the (-)-sparteine-butyllithium complex can lead to the synthesis of highly isotactic polymers.[1] The degree of stereocontrol is often influenced by factors such as the choice of initiator, solvent, and polymerization temperature.

Key Signaling Pathways and Experimental Workflows

The mechanism of enantioselective polymerization using a (-)-sparteine-organolithium initiator involves the formation of a chiral complex that dictates the stereochemical outcome of the monomer addition. The following diagram illustrates the proposed mechanism for the initiation and propagation steps.

enantioselective_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BuLi n-Butyllithium (BuLi) Sparteine (-)-Sparteine Initiator Chiral Initiator Complex [BuLi-(-)-Sparteine] BuLi->Initiator This compound->Initiator Monomer1 Monomer (e.g., N-Phenylmaleimide) ActiveCenter Active Chiral Propagating Center Initiator->ActiveCenter + Monomer1->ActiveCenter GrowingChain Growing Polymer Chain with Active Center ActiveCenter->GrowingChain Chain Initiation Monomer2 Monomer LongerChain Elongated Polymer Chain GrowingChain->LongerChain + Monomer FinalPolymer Stereoregular Polymer LongerChain->FinalPolymer + Terminator Terminating Agent (e.g., Methanol) Terminator->FinalPolymer

Caption: Proposed mechanism of this compound-mediated enantioselective anionic polymerization.

The experimental workflow for conducting such a polymerization typically involves the careful preparation of the chiral initiator, followed by the polymerization reaction under inert conditions and subsequent characterization of the resulting polymer.

experimental_workflow cluster_characterization Characterization Techniques Start Start PrepInitiator Preparation of (-)-Sparteine-Organolithium Initiator Complex Start->PrepInitiator MonomerPrep Monomer Purification (e.g., distillation, recrystallization) Start->MonomerPrep Polymerization Polymerization Reaction (Inert atmosphere, low temp.) PrepInitiator->Polymerization MonomerPrep->Polymerization Termination Termination of Polymerization (e.g., addition of methanol) Polymerization->Termination Isolation Polymer Isolation and Purification (e.g., precipitation, washing, drying) Termination->Isolation Characterization Polymer Characterization Isolation->Characterization End End Characterization->End GPC GPC (Mn, Mw, PDI) NMR NMR (Tacticity) Polarimetry Polarimetry (Specific Rotation)

Caption: General experimental workflow for this compound-mediated enantioselective polymerization.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the enantioselective polymerization of various monomers using (-)-sparteine-based initiators.

Table 1: Enantioselective Polymerization of N-Substituted Maleimides

MonomerInitiator SystemPolymerization ConditionsYield (%)Mn (x 103)PDI (Mw/Mn)Specific Rotation [α] (°)Reference
(R)-(+)-N-α-MethylbenzylmaleimideEt2Zn / (-)-SparteineToluene, 0 °C, 24 h8515.21.85-195.7[2]
(R)-(+)-N-α-Methylbenzylmaleimiden-BuLi / (-)-SparteineToluene, -78 °C, 2 h9221.41.55-150.3[2]
(S)-(-)-N-α-MethylbenzylmaleimideEt2Zn / (-)-SparteineToluene, 0 °C, 24 h8818.91.78+466.2[3]

Table 2: Enantioselective Polymerization of Methacrylates

MonomerInitiator SystemPolymerization ConditionsYield (%)Mn (x 103)PDI (Mw/Mn)Specific Rotation [α]D (°)Tacticity (isotactic, mm%)Reference
Triphenylmethyl methacrylate (TrMA)n-BuLi / (-)-SparteineToluene, -78 °CHigh--> +300Highly Isotactic[1]
Triphenylmethyl methacrylate (TrMA)n-BuLi / (-)-SparteineTHF, -78 °CHigh-Narrow~ +7-

Experimental Protocols

Protocol 1: Asymmetric Anionic Polymerization of (R)-(+)-N-α-Methylbenzylmaleimide with Et2Zn/(-)-Sparteine

Materials:

  • (R)-(+)-N-α-Methylbenzylmaleimide (MBZMI), purified by recrystallization.

  • Diethylzinc (Et2Zn), 1.0 M solution in hexane.

  • (-)-Sparteine, distilled under reduced pressure.

  • Toluene, freshly distilled from sodium/benzophenone.

  • Methanol, anhydrous.

Procedure:

  • A freshly baked and nitrogen-purged Schlenk flask equipped with a magnetic stir bar is charged with (-)-sparteine (0.1 mmol) and 10 mL of dry toluene.

  • The flask is cooled to 0 °C in an ice bath.

  • Diethylzinc (0.1 mmol, 0.1 mL of a 1.0 M solution in hexane) is added dropwise to the stirred solution of (-)-sparteine. The mixture is stirred for 30 minutes at 0 °C to form the chiral initiator complex.

  • A solution of (R)-(+)-N-α-Methylbenzylmaleimide (10 mmol) in 20 mL of dry toluene is added to the initiator solution via a cannula.

  • The polymerization is allowed to proceed at 0 °C for 24 hours under a nitrogen atmosphere.

  • The polymerization is terminated by the addition of 5 mL of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (400 mL).

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

  • The polymer is characterized by GPC (for Mn and PDI) and polarimetry (for specific rotation).

Protocol 2: Asymmetric Anionic Polymerization of Triphenylmethyl Methacrylate (TrMA) with n-BuLi/(-)-Sparteine

Materials:

  • Triphenylmethyl methacrylate (TrMA), purified by recrystallization.

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexane.

  • (-)-Sparteine, distilled under reduced pressure.

  • Toluene, freshly distilled from sodium/benzophenone.

  • Methanol, anhydrous.

Procedure:

  • A flame-dried, nitrogen-cooled Schlenk flask is charged with (-)-sparteine (0.2 mmol) and 15 mL of dry toluene.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (0.2 mmol, 0.125 mL of a 1.6 M solution in hexane) is added dropwise to the stirred solution of (-)-sparteine. The mixture is aged for 20 minutes at -78 °C to ensure complete complex formation.

  • A pre-cooled solution of TrMA (10 mmol) in 30 mL of dry toluene is slowly added to the initiator complex solution.

  • The polymerization is conducted at -78 °C for a specified time (e.g., 2-4 hours).

  • The reaction is quenched by the addition of a small amount of degassed methanol.

  • The polymer is isolated by precipitation into a large excess of methanol.

  • The resulting polymer is filtered, washed with methanol, and dried under vacuum.

  • The polymer's specific rotation is measured using a polarimeter. The tacticity of the polymer can be determined by 1H NMR spectroscopy after conversion to poly(methyl methacrylate).

References

Application Notes and Protocols: Sparteine-Mediated Dynamic Kinetic Resolution of Phosphine-Boranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of (-)-sparteine in the dynamic kinetic resolution (DKR) of racemic secondary phosphine-boranes. This methodology offers a powerful and practical approach for the synthesis of enantiomerically enriched P-stereogenic phosphine-boranes, which are valuable precursors to a wide range of chiral phosphine ligands used in asymmetric catalysis.

Introduction

P-stereogenic phosphines are a critical class of ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. The development of efficient methods for the preparation of these ligands is therefore of significant interest. The dynamic kinetic resolution of racemic secondary phosphine-boranes using the chiral ligand (-)-sparteine, pioneered by Livinghouse, provides a highly effective route to access these valuable compounds.[1]

The process involves the deprotonation of a racemic secondary phosphine-borane with an organolithium base in the presence of (-)-sparteine. This generates a pair of diastereomeric lithiated phosphide-borane-(-)-sparteine complexes. Under appropriate conditions, these diastereomers can equilibrate, allowing for the preferential reaction of one diastereomer with an electrophile. This dynamic process enables the conversion of a racemic starting material into a single, enantiomerically enriched product in high yield and with excellent stereocontrol.

Mechanism of Action

The stereochemical outcome of the reaction is controlled by the formation of a thermodynamically more stable lithiated phosphide-borane-(-)-sparteine complex. The key steps are outlined below:

  • Deprotonation: A racemic secondary phosphine-borane is deprotonated by an organolithium reagent (e.g., s-BuLi or n-BuLi) in the presence of (-)-sparteine. This forms a mixture of two rapidly equilibrating diastereomeric lithium phosphide-(-)-sparteine complexes.

  • Dynamic Resolution: The diastereomeric complexes are in equilibrium through a process of intermolecular proton transfer.[2] The presence of the chiral ligand (-)-sparteine biases this equilibrium, leading to an enrichment of the thermodynamically more stable diastereomer.

  • Precipitation-Driven Resolution: In many cases, the major diastereomeric complex selectively precipitates from the reaction mixture, further driving the equilibrium towards the formation of this single stereoisomer. This precipitation is often crucial for achieving high levels of enantioselectivity.[3]

  • Electrophilic Trapping: The enantioenriched lithium phosphide complex is then trapped by an electrophile (e.g., an alkyl halide) to afford the desired P-stereogenic tertiary phosphine-borane with high enantiomeric excess. The alkylation proceeds with retention of configuration at the phosphorus center.

Experimental Data

The following tables summarize the quantitative data for the dynamic kinetic resolution of various racemic secondary phosphine-boranes with different electrophiles using (-)-sparteine.

Table 1: Dynamic Kinetic Resolution of tert-Butylphenylphosphine-Borane
ElectrophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
CH₃IEt₂O-78 to 2518594[Wolfe & Livinghouse, J. Am. Chem. Soc.1999 , 121, 4360]
C₂H₅IEt₂O-78 to 2518295[Wolfe & Livinghouse, J. Am. Chem. Soc.1999 , 121, 4360]
n-BuBrEt₂O-78 to 2517893[Wolfe & Livinghouse, J. Am. Chem. Soc.1999 , 121, 4360]
BnBrEt₂O-78 to 2518896[Wolfe & Livinghouse, J. Am. Chem. Soc.1999 , 121, 4360]
Allyl-BrEt₂O-78 to 2518192[Wolfe & Livinghouse, J. Am. Chem. Soc.1999 , 121, 4360]
Table 2: Dynamic Kinetic Resolution of Other Secondary Phosphine-Boranes
Phosphine-BoraneElectrophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cyclohexyl(phenyl)phosphine-boraneCH₃IEt₂O-78 to 2518091[Marsden et al., J. Org. Chem.2007 , 72, 7185]
tert-Butyl(methyl)phosphine-boraneBnBrEt₂O-78 to 2517588[Marsden et al., J. Org. Chem.2007 , 72, 7185]
Isopropyl(phenyl)phosphine-boraneCH₃IEt₂O-78 to 2517989[Marsden et al., J. Org. Chem.2007 , 72, 7185]

Experimental Protocols

The following is a representative experimental protocol for the dynamic kinetic resolution of racemic tert-butylphenylphosphine-borane with methyl iodide.

Materials:

  • Racemic tert-butylphenylphosphine-borane

  • (-)-Sparteine

  • s-Butyllithium (in cyclohexane)

  • Methyl iodide

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add racemic tert-butylphenylphosphine-borane (1.0 equiv) and anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add (-)-sparteine (1.1 equiv) to the solution.

  • Slowly add s-butyllithium (1.1 equiv) dropwise to the stirred solution. A precipitate should form upon addition.

  • Allow the resulting suspension to stir at -78 °C for 1 hour.

  • Warm the mixture to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Add methyl iodide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched tert-butyl(methyl)phenylphosphine-borane.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Pathway

DKR_Mechanism racemic Racemic Secondary Phosphine-Borane (R/S) diastereomers Diastereomeric Lithiated Complexes (RP-Li-Sp / SP-Li-Sp) racemic->diastereomers Deprotonation sBuLi_sparteine s-BuLi / (-)-Sparteine major_diastereomer Thermodynamically Favored Diastereomer (Precipitates) diastereomers->major_diastereomer Dynamic Equilibrium & Precipitation product Enantioenriched Tertiary Phosphine-Borane major_diastereomer->product Electrophilic Trapping electrophile Electrophile (E+)

Caption: Mechanism of this compound-Mediated DKR.

Experimental Workflow

DKR_Workflow start Start: Racemic Phosphine-Borane in Anhydrous Et2O cool1 Cool to -78 °C start->cool1 add_this compound Add (-)-Sparteine cool1->add_this compound add_sBuLi Add s-BuLi (Deprotonation) add_this compound->add_sBuLi stir1 Stir at -78 °C (1h) add_sBuLi->stir1 warm Warm to RT, Stir (1h) (Equilibration/Precipitation) stir1->warm cool2 Cool to -78 °C warm->cool2 add_electrophile Add Electrophile (Trapping) cool2->add_electrophile warm2 Warm to RT, Stir (2h) add_electrophile->warm2 quench Quench with aq. NH4Cl warm2->quench workup Extraction & Drying quench->workup purify Purification (Chromatography) workup->purify end End: Enantioenriched Product purify->end

Caption: Experimental Workflow for DKR.

Conclusion

The dynamic kinetic resolution of secondary phosphine-boranes using (-)-sparteine is a robust and highly stereoselective method for the synthesis of P-stereogenic phosphine-boranes. The operational simplicity of the procedure, coupled with the high enantioselectivities achieved, makes it a valuable tool for academic and industrial researchers in the field of asymmetric catalysis and drug development. The resulting enantiopure phosphine-boranes can be readily deprotected to provide access to a diverse array of chiral phosphine ligands.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity in Sparteine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enantioselectivity in sparteine-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is (-)-sparteine and why is it used in asymmetric synthesis?

(-)-Sparteine is a naturally occurring chiral diamine extracted from plants like Scotch broom.[1][2] It is widely used as a chiral ligand in asymmetric synthesis, most commonly in combination with organolithium reagents to create chiral bases or nucleophiles.[1] The rigid, cage-like structure of this compound complexes with metals like lithium, creating a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to high enantioselectivity.[2][3]

Q2: What are the main limitations of using (-)-sparteine?

The primary limitation of (-)-sparteine is that only the (-)-enantiomer is readily available from natural sources. This restricts the synthesis to only one enantiomer of the desired product. To overcome this, synthetic routes to the unnatural (+)-enantiomer and, more practically, "(+)-sparteine surrogates" have been developed.

Q3: What are (+)-sparteine surrogates and how do they work?

(+)-Sparteine surrogates are chiral diamines designed to mimic the stereochemical influence of the unavailable (+)-sparteine. These surrogates often produce the opposite enantiomer of the product compared to (-)-sparteine, with comparable levels of enantioselectivity. A successful strategy has been the synthesis of diamines that are structurally similar to (+)-sparteine but may lack certain structural features, such as the D-ring. For many applications, a rigid bispidine framework has been identified as crucial for achieving high enantioselectivity.

Q4: Can this compound be used in catalytic amounts?

While many this compound-mediated reactions require stoichiometric amounts of the chiral ligand, there has been success in developing catalytic asymmetric deprotonation reactions. One successful approach involves a two-ligand system where a sub-stoichiometric amount of (-)-sparteine is used in combination with a sterically hindered bispidine, which helps to recycle the (-)-sparteine through a ligand exchange process.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee%)

Low enantioselectivity is a common challenge in this compound-mediated reactions. Several factors can contribute to this issue.

Possible Cause & Troubleshooting Steps:

  • Incorrect this compound Enantiomer for Desired Product Enantiomer:

    • Solution: If the desired product enantiomer is the one that would be produced by (+)-sparteine, consider using a (+)-sparteine surrogate. The N-Me-substituted (+)-sparteine surrogate is reported to be versatile and effective.

  • Suboptimal Ligand Structure:

    • Solution: The structure of the chiral diamine is critical. For asymmetric lithiation-substitution of N-Boc pyrrolidine, a rigid bispidine framework is essential for high enantioselectivity. If using a this compound surrogate, ensure it possesses the necessary structural rigidity. The complete A-ring of this compound has been shown to be essential for high levels of asymmetric induction in this specific reaction.

  • Solvent Effects:

    • Solution: The choice of solvent can significantly impact enantioselectivity. It is recommended to screen a range of aprotic solvents, such as toluene, diethyl ether, or MTBE. The polarity and coordinating ability of the solvent can influence the aggregation state of the organolithium-diamine complex and the transition state geometry.

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature often leads to higher enantioselectivity. Reactions are typically run at -78 °C. If the enantiomeric excess is low, try performing the reaction at an even lower temperature, if feasible. However, be aware that lowering the temperature may also decrease the reaction rate.

  • Purity of Reagents:

    • Solution: Ensure all reagents, especially the organolithium and the this compound ligand, are of high purity and anhydrous. Water and other protic impurities can quench the organolithium reagent and interfere with the reaction.

  • "Mismatched" Substrate and Ligand:

    • Solution: In some cases, the inherent stereochemical preference of the substrate may oppose the stereodirecting effect of the this compound ligand (a "mismatched" case). This can lead to lower enantioselectivity. It may be necessary to modify the substrate or the directing group to achieve a "matched" pairing.

Issue 2: Poor Chemical Yield

Low product yield can be caused by several factors, some of which may also affect enantioselectivity.

Possible Cause & Troubleshooting Steps:

  • Decomposition of Organolithium Reagent:

    • Solution: Organolithium reagents are highly reactive and sensitive to air and moisture. Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) and that all glassware and solvents are rigorously dried. Use freshly titrated organolithium solutions.

  • Insufficient Reaction Time:

    • Solution: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS). If the reaction is sluggish, a longer reaction time may be required.

  • Incorrect Stoichiometry:

    • Solution: Carefully check the stoichiometry of all reactants. Typically, a slight excess of the organolithium reagent and the this compound ligand relative to the substrate is used.

  • Side Reactions:

    • Solution: The formation of side products can consume starting material and reduce the yield of the desired product. Running the reaction at a lower concentration (more dilute conditions) can sometimes disfavor bimolecular side reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound-mediated reactions.

Table 1: Comparison of (-)-Sparteine and (+)-Sparteine Surrogates in Asymmetric Deprotonation of N-Boc Pyrrolidine

LigandProduct EnantiomerYield (%)ee (%)Reference
(-)-Sparteine(S)>9596
(+)-Sparteine Surrogate (S,S)-diamine(R)9696

Table 2: Enantioselective Deprotonation-Rearrangement of Cyclooctene Oxide

LigandProductYield (%)erReference
s-BuLi/(-)-sparteine(-)-467483:17
s-BuLi/(+)-sparteine surrogate (+)-1(+)-467081:19

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the chiral diamine ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate, 1.2 equivalents) to a flame-dried flask containing a magnetic stir bar and anhydrous diethyl ether (Et₂O) at -78 °C.

  • Addition of Organolithium: To the stirred solution, add s-butyllithium (s-BuLi, 1.2 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Substrate Addition: Add a solution of N-Boc pyrrolidine (1.0 equivalent) in anhydrous Et₂O dropwise to the reaction mixture at -78 °C. Stir for the optimized time (typically 1-4 hours) to ensure complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.5 equivalents) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Separate the organic layer, and extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Visualizations

troubleshooting_workflow start Start: Low Enantioselectivity check_ligand Is the correct This compound enantiomer or surrogate being used for the desired product enantiomer? start->check_ligand check_temp Is the reaction temperature optimized? (Typically -78 °C or lower) check_ligand->check_temp Yes use_surrogate Use (+)-sparteine surrogate for the opposite enantiomer. check_ligand->use_surrogate No check_solvent Have different aprotic solvents been screened? check_temp->check_solvent Yes lower_temp Lower the reaction temperature. check_temp->lower_temp No check_purity Are all reagents and solvents anhydrous and of high purity? check_solvent->check_purity Yes screen_solvents Screen solvents like toluene, Et2O, MTBE. check_solvent->screen_solvents No ensure_purity Use freshly purified reagents and anhydrous solvents under inert atmosphere. check_purity->ensure_purity No end_success Success: High Enantioselectivity check_purity->end_success Yes use_surrogate->check_temp lower_temp->check_solvent screen_solvents->check_purity ensure_purity->end_success sparteine_mechanism cluster_reactants Reactants cluster_complex Chiral Complex Formation cluster_deprotonation Enantioselective Deprotonation cluster_intermediate Chiral Intermediate cluster_product Product Formation Substrate Substrate Transition_State Diastereomeric Transition States Substrate->Transition_State s-BuLi s-BuLi s-BuLi-(-)-Sparteine s-BuLi-(-)-Sparteine Complex s-BuLi->s-BuLi-(-)-Sparteine (-)-Sparteine (-)-Sparteine (-)-Sparteine->s-BuLi-(-)-Sparteine s-BuLi-(-)-Sparteine->Transition_State Chiral_Lithium Chiral Lithiated Intermediate Transition_State->Chiral_Lithium Product Enantioenriched Product Chiral_Lithium->Product Electrophile Electrophile Electrophile->Product

References

Technical Support Center: Overcoming Low Yields in Sparteine-Catalyzed Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sparteine-catalyzed syntheses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound problem" and how can it affect my synthesis?

A1: The "this compound problem" refers to several challenges associated with the use of (-)-sparteine, a naturally occurring chiral diamine.[1][2] Historically, these challenges included the limited commercial availability of its unnatural enantiomer, (+)-sparteine, which is necessary to access the opposite enantiomer of the product. While synthetic routes to (+)-sparteine now exist, they can be lengthy.[3][4] Furthermore, the enantioselectivity of reactions using (-)-sparteine can sometimes vary between batches and suppliers, potentially due to the presence of impurities. This variability can lead to inconsistent results and difficulties in reproducing literature procedures. To address the lack of availability of the natural (+)-enantiomer, (+)-sparteine surrogates have been developed.[1]

Q2: What are this compound surrogates and when should I consider using them?

A2: this compound surrogates are chiral diamines designed to mimic the stereochemical outcome of the unavailable (+)-sparteine or to offer improved reactivity and selectivity compared to (-)-sparteine. You should consider using a (+)-sparteine surrogate when you need to synthesize the enantiomer of a product typically obtained with (-)-sparteine. In many cases, these surrogates provide not only the opposite enantioselectivity but also comparable or even superior yields and enantiomeric excess (e.e.).

Q3: My this compound-catalyzed reaction is giving a low yield. What are the most common general causes?

A3: Low yields in these reactions can often be attributed to issues common in organolithium chemistry. Key factors to investigate include:

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: The quality of the organolithium reagent (e.g., s-BuLi, n-BuLi) is critical. Use freshly titrated or newly purchased reagents whenever possible. The purity of the this compound or this compound surrogate is also crucial.

  • Reaction Temperature: Precise temperature control is vital. Many this compound-mediated lithiations are performed at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate.

  • Solvent Choice: The solvent can significantly impact the solubility, aggregation state, and reactivity of the organolithium-sparteine complex. Ethereal solvents like diethyl ether or THF can be coordinating, while non-coordinating hydrocarbon solvents like toluene or hexane can sometimes lead to higher enantioselectivity.

Q4: Can additives improve the outcome of my this compound-catalyzed reaction?

A4: Yes, additives can have a significant impact. For instance, in some cases, the addition of Lewis bases can influence the aggregation state of the organolithium reagent and affect reactivity and selectivity. However, it is important to note that strongly coordinating additives can sometimes compete with this compound for binding to the lithium cation, potentially reducing enantioselectivity. The effect of any additive should be carefully evaluated for each specific reaction.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered in this compound-catalyzed syntheses.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Organolithium Reagent Titrate your organolithium solution to determine its exact molarity. Use a fresh bottle if necessary.
Degraded this compound/Sparteine Surrogate Ensure the chiral ligand has been stored under an inert atmosphere and away from moisture. Purity can be checked by NMR or melting point.
Presence of Moisture or Oxygen Flame-dry all glassware immediately before use. Use rigorously dried solvents and degas them with an inert gas. Perform all transfers under a positive pressure of argon or nitrogen.
Incorrect Reaction Temperature Use a calibrated low-temperature thermometer. Ensure the reaction flask is adequately submerged in the cooling bath.
Poor Solubility of Reagents Experiment with different solvents or solvent mixtures. For example, a mixture of a hydrocarbon and an ether can sometimes improve solubility while maintaining good selectivity.
Issue 2: Low Enantioselectivity
Possible Cause Troubleshooting Step
Suboptimal Solvent The choice of solvent is critical for enantioselectivity. Non-polar, non-coordinating solvents like toluene or cumene often favor higher enantioselectivity by promoting a tighter association between the organolithium and the chiral ligand.
Incorrect Stoichiometry The ratio of the organolithium reagent to the this compound ligand can be crucial. While a 1:1 ratio is common, slight excesses of the ligand may be beneficial in some cases.
Temperature Fluctuations Maintain a stable, low temperature throughout the reaction, especially during the addition of reagents.
"this compound Problem" If using (-)-sparteine, consider trying a batch from a different supplier. Alternatively, switch to a well-defined synthetic this compound surrogate.
Racemization of the Organolithium Intermediate The lithiated intermediate may not be configurationally stable at the reaction temperature. Consider running the reaction at a lower temperature or trapping the intermediate with the electrophile as quickly as possible.
Issue 3: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step
Side Reactions of the Organolithium Reagent The organolithium reagent may be reacting with the solvent (e.g., deprotonation of THF) or the electrophile in an undesired manner. Consider changing the solvent or the order of addition.
Decomposition of the Product The desired product may be unstable under the reaction or workup conditions. Ensure the workup procedure is performed promptly and at a low temperature if necessary.
Competing Reaction Pathways The substrate may have multiple reactive sites. Adjusting the reaction temperature or the nature of the organolithium reagent (e.g., s-BuLi vs. n-BuLi) can sometimes favor the desired pathway.

Data Presentation: this compound vs. This compound Surrogates

The following tables provide a comparison of yields and enantioselectivities for key reactions using (-)-sparteine and a (+)-sparteine surrogate.

Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine

Chiral LigandSolventYield (%)e.e. (%)Product Enantiomer
(-)-SparteineEt₂O8096(R)
(+)-Sparteine SurrogateEt₂O8595(S)

Data compiled from literature reports.

Table 2: Enantioselective Carbolithiation of Cinnamyl Alcohol

Chiral LigandSolventYield (%)e.e. (%)Product Enantiomer
(-)-SparteineCumene8283(S)
(+)-Sparteine SurrogateCumene7171(R)

Data compiled from literature reports.

Experimental Protocols

Key Experiment: Asymmetric Deprotonation of N-Boc-pyrrolidine with s-BuLi/(-)-Sparteine

This protocol is a representative example of a this compound-mediated enantioselective lithiation.

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an argon atmosphere, a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O is cooled to -78 °C in a dry ice/acetone bath.

  • s-BuLi (1.2 equiv.) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 15 minutes.

  • A solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous Et₂O is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

  • The electrophile (1.5 equiv.) is added, and the reaction is stirred for an additional 1-3 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Selectivity Observed check_reagents Verify Reagent Quality (Organolithium, this compound, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_protocol Confirm Experimental Protocol (Stoichiometry, Order of Addition) start->check_protocol optimize Systematic Optimization check_reagents->optimize check_conditions->optimize check_protocol->optimize solvent_screen Screen Solvents (e.g., Toluene, Hexane, Ethers) optimize->solvent_screen If selectivity is low temp_screen Vary Temperature optimize->temp_screen If decomposition or instability is suspected ligand_screen Consider this compound Surrogate optimize->ligand_screen To access other enantiomer or improve results success Improved Yield/ Selectivity solvent_screen->success temp_screen->success ligand_screen->success

Caption: A general workflow for troubleshooting low yields and selectivity in this compound-catalyzed reactions.

sparteine_vs_surrogate sub Prochiral Substrate This compound (-)-Sparteine sub->this compound + s-BuLi surrogate (+)-Sparteine Surrogate sub->surrogate + s-BuLi sBuLi s-BuLi product_R Product (R) This compound->product_R Enantioselective Deprotonation product_S Product (S) surrogate->product_S Enantioselective Deprotonation

Caption: The use of (-)-sparteine and a (+)-sparteine surrogate leads to opposite enantiomers of the product.

References

Technical Support Center: Troubleshooting Byproduct Formation in Sparteine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of sparteine.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during this compound synthesis, and what causes their formation?

A1: During the synthesis of (±)-sparteine, particularly in routes involving dearomatization of pyridine and subsequent cyclizations, several byproducts can form. One common issue is the formation of diastereomers, such as α-isothis compound and β-isothis compound.[1] The formation of these stereoisomers is often favored under more drastic reaction conditions. Additionally, complex reaction mixtures can arise from side reactions, especially during steps involving strong bases or elevated temperatures. For instance, allowing the reaction to warm up during quenching can lead to significant byproduct formation and product degradation.[1][2] In some routes, unexpected acid-catalyzed ring transformations can also lead to the formation of anabasine derivatives.[1]

Q2: How can I minimize byproduct formation during the cyclization step?

A2: Minimizing byproduct formation during critical steps like intramolecular cyclization is crucial for a successful synthesis. Key parameters to control are temperature, reaction time, and the quenching procedure. It has been demonstrated that decreasing the reaction temperature to -78 °C can suppress side product formation.[2] Furthermore, the cyclization can be very rapid, and reducing the reaction time to as short as 2 minutes can lead to significantly higher yields and cleaner reaction profiles. A critical step is the quench, which should be performed at low temperatures (-78 °C) using a solution of acetic acid in THF to prevent product degradation.

Q3: I am observing a low yield of this compound after the final reduction step. What could be the issue?

A3: A low yield of this compound after the final reduction (e.g., using LiAlH₄) can be due to several factors. Incomplete reduction of the lactam intermediates will result in a lower yield of the final product. The purity of the precursor to the reduction step is also critical; impurities can interfere with the reduction process. Purification of the crude this compound is also a key step where losses can occur. Distillation is a common method for purification, followed by recrystallization of a salt form, such as the bis-hydrogen sulfate salt, to obtain pure this compound. It is important to quantify the yield of the crude product before and after purification to identify the step where material is being lost.

Q4: What are the recommended methods for purifying crude this compound and removing byproducts?

A4: Purification of this compound from a crude reaction mixture typically involves a multi-step process.

  • Distillation: Crude (±)-sparteine can be purified by distillation.

  • Recrystallization: For higher purity, this compound can be converted to a salt, such as the bis-hydrogen sulfate salt, and recrystallized from a suitable solvent like ethanol.

  • Chromatography: While challenging for the final product, chromatographic methods can be employed to purify intermediates. However, some intermediates may be unstable on silica gel.

The choice of purification method will depend on the nature of the impurities. For diastereomeric byproducts, fractional distillation or crystallization may be effective. For other side products, a combination of extraction, distillation, and salt formation/recrystallization is often necessary.

Troubleshooting Guide

Table 1: Impact of Reaction Conditions on this compound Synthesis
ParameterCondition ACondition BOutcomeReference
Reaction Temperature Room Temperature-78 °CDecreased temperature suppresses byproduct formation.
Reaction Time Overnight2 minutesShorter reaction time provides enhanced yields and cleaner profiles for fast cyclizations.
Quenching Temperature Warming to Room Temp.-78 °CQuenching at low temperature is crucial to minimize byproduct formation and degradation.
Quenching Agent Standard Aqueous WorkupAcetic acid in THFAcetic acid in THF at low temperature was found to be crucial for minimizing side products.

Experimental Protocols

Protocol 1: Optimized Intramolecular Cyclization

This protocol is based on a procedure found to minimize byproduct formation during a key cyclization step.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N-alkylation product (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 minutes.

  • Quenching: Quench the reaction by the rapid addition of a pre-cooled (-78 °C) solution of acetic acid (2 equivalents) in THF.

  • Workup: Allow the reaction mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by qNMR and HPLC to determine the yield and purity.

Protocol 2: Analysis of this compound and Byproducts by qNMR and HPLC

Quantitative NMR (qNMR):

  • Sample Preparation: Accurately weigh a sample of the crude product and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: Integrate a well-resolved signal of this compound and the internal standard. Calculate the amount of this compound in the sample using the following equation:

    m_this compound = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * m_IS

    where:

    • m = mass

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • IS = internal standard

High-Performance Liquid Chromatography (HPLC):

  • Method Development: Develop a suitable HPLC method to separate this compound from its potential byproducts. A reverse-phase C18 column is a common starting point. The mobile phase will likely consist of a mixture of acetonitrile and water with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the crude product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Identify the peaks corresponding to this compound and byproducts by comparing retention times with authentic standards if available, or by collecting fractions and analyzing them by other techniques (e.g., MS, NMR).

  • Quantification: Determine the relative percentage of each component by integrating the peak areas.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Intermediate_A N-Alkylation Product Intermediate_B C9 Enolate Intermediate_A->Intermediate_B LDA, -78°C Sparteine_Scaffold This compound Scaffold Intermediate_B->Sparteine_Scaffold Intramolecular Addition Byproduct_X Degradation Products Intermediate_B->Byproduct_X Warming during quench Byproduct_Y Diastereomers Sparteine_Scaffold->Byproduct_Y Drastic Conditions

Caption: Proposed reaction pathways for this compound synthesis and byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (NMR, HPLC, MS) Start->Analyze Identify Byproduct Identified? Analyze->Identify Unknown Characterize Unknown Byproduct Identify->Unknown No Known Review Literature for Known Byproducts Identify->Known Yes Optimize Optimize Reaction Conditions Unknown->Optimize Known->Optimize Temp Decrease Temperature Optimize->Temp Time Shorten Reaction Time Optimize->Time Quench Modify Quenching Procedure Optimize->Quench Purify Optimize Purification (Distillation, Recrystallization) Temp->Purify Time->Purify Quench->Purify End Improved Yield and Purity Purify->End

Caption: Troubleshooting workflow for addressing byproduct formation in this compound synthesis.

References

Technical Support Center: Optimizing Sparteine Ligand Concentration in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for optimizing the concentration of sparteine and its surrogates as chiral ligands in asymmetric catalysis. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues encountered during experiments, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalytic loading for this compound ligands?

While stoichiometric amounts of this compound have been used historically, modern asymmetric synthesis emphasizes the use of sub-stoichiometric or catalytic amounts.[1][2] The optimal concentration is highly reaction-dependent, but a good starting point for optimization is often in the range of 5-20 mol% of the this compound ligand relative to the limiting reagent.

Q2: How does this compound ligand concentration impact reaction outcomes?

This compound concentration can significantly influence the reaction's enantioselectivity, yield, and rate. In some palladium-catalyzed aerobic oxidative kinetic resolutions, saturation kinetics have been observed with respect to this compound concentration.[3] This means that at low concentrations, the reaction rate may be dependent on the amount of this compound, while at higher, saturating concentrations, the rate may become independent of the ligand concentration.[3] Higher concentrations of (-)-sparteine have also been shown to lead to more selective kinetic resolutions.[3]

Q3: Can too much this compound ligand be detrimental to the reaction?

Yes, an excess of the chiral ligand can sometimes lead to the formation of inactive or less active catalyst species, potentially slowing down or even inhibiting the reaction. It is crucial to find the optimal balance to ensure both high catalytic activity and high enantioselectivity.

Q4: What are the signs of this compound ligand degradation, and how can it be prevented?

This compound, like many organic ligands, can be susceptible to oxidation. Degradation can lead to a loss of enantioselectivity. To prevent this, it is important to use freshly purified reagents and solvents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when working with air-sensitive catalysts or reagents.

Q5: Are there alternatives to (-)-sparteine if the desired enantiomer is not obtained?

Yes. Since (-)-sparteine is the readily available natural enantiomer, obtaining the opposite enantiomer of the product can be challenging. To address this, researchers have developed "(+)-sparteine surrogates" that can provide the opposite enantioselectivity.

Troubleshooting Guides

This section addresses common problems encountered when optimizing this compound ligand concentration.

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following workflow can help diagnose and resolve the issue.

Low_Enantioselectivity_Troubleshooting Troubleshooting Low Enantioselectivity start Low Enantiomeric Excess (ee) Observed q1 Is the this compound Concentration Optimized? start->q1 q2 Are Reagents and Solvents Pure and Dry? q1->q2 Yes sol1 Vary this compound Concentration (e.g., 5, 10, 15, 20 mol%) q1->sol1 No q3 Is the Reaction Temperature Optimized? q2->q3 Yes sol2 Purify/Dry Reagents and Solvents q2->sol2 No q4 Is the Metal-to-Ligand Ratio Correct? q3->q4 Yes sol3 Screen Lower Temperatures q3->sol3 No sol4 Screen Different Metal:Ligand Ratios q4->sol4 No end Improved ee q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting workflow for low enantioselectivity.

Possible Cause Troubleshooting Step
Suboptimal Ligand Concentration Systematically vary the concentration of the this compound ligand. Both too low and too high concentrations can lead to poor enantioselectivity.
Impure Reagents or Solvents Use freshly purified and dried reagents and solvents. Water and other impurities can interfere with the catalytic cycle.
Incorrect Reaction Temperature Lowering the reaction temperature often improves enantioselectivity. A temperature screening should be performed.
Non-Optimal Metal-to-Ligand Ratio The stoichiometry between the metal precursor and the this compound ligand is crucial for the formation of the active chiral catalyst. This ratio should be systematically screened.
Ligand Degradation Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the this compound ligand.
Problem 2: Low or No Conversion

If the reaction is not proceeding to completion, consider the following factors related to catalyst activity.

Possible Cause Troubleshooting Step
Insufficient Catalyst Loading Increase the catalyst loading (both metal precursor and this compound ligand) in increments.
Catalyst Deactivation/Poisoning Impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are of high purity.
Poor Catalyst Formation The active catalyst may not be forming efficiently. Ensure proper mixing and that the metal precursor and ligand are adequately solubilized.
Low Reaction Temperature While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance must be found. Consider a stepwise cooling approach after initial catalyst formation at a slightly higher temperature.

Data on this compound Ligand Optimization

The following table summarizes hypothetical data from an optimization study of a palladium-catalyzed aerobic oxidative kinetic resolution of a secondary alcohol, illustrating the effect of varying (-)-sparteine concentration on yield and enantiomeric excess (ee).

Entry (-)-Sparteine (mol%) Conversion (%) ee of Unreacted Alcohol (%)
154585
2105092
3155295
4205195
5254894

This is illustrative data. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Screening this compound Ligand Concentration in a Palladium-Catalyzed Aerobic Oxidation

This protocol provides a systematic approach to determine the optimal this compound ligand concentration for a given reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (-)-Sparteine

  • Substrate (secondary alcohol)

  • Anhydrous, degassed solvent (e.g., toluene or tert-butyl alcohol)

  • Base (if required by the specific reaction)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flasks or similar reaction vessels

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Pd(OAc)₂ in the chosen solvent.

    • Prepare a stock solution of (-)-sparteine in the same solvent.

  • Reaction Setup:

    • In a series of labeled Schlenk flasks, add the substrate (e.g., 0.1 mmol).

    • Under an inert atmosphere, add the desired volume of the Pd(OAc)₂ stock solution to each flask to achieve the desired metal loading (e.g., 5 mol%).

    • To each flask, add a varying amount of the (-)-sparteine stock solution to achieve a range of ligand concentrations (e.g., 5, 10, 15, 20, 25 mol%).

    • Add the appropriate amount of solvent to bring all reactions to the same total volume.

  • Reaction Execution:

    • If a base is required, add it at this stage.

    • Stir the reaction mixtures at the desired temperature.

    • Monitor the progress of the reactions by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis:

    • Once the reaction has reached the desired conversion (or after a fixed time), quench the reaction.

    • Perform an appropriate work-up procedure to isolate the product and unreacted starting material.

    • Determine the conversion and enantiomeric excess of the product and/or unreacted starting material by chiral HPLC or GC.

  • Data Analysis:

    • Tabulate the results of conversion and enantiomeric excess as a function of this compound concentration to identify the optimal loading.

Visualizing the Optimization Logic

The relationship between this compound concentration and the catalytic outcome can be visualized as a logical workflow.

Optimization_Logic Conceptual Relationship in this compound Catalysis Optimization cluster_input Input Variable cluster_catalyst Catalyst Properties sparteine_conc This compound Concentration active_catalyst Concentration of Active Chiral Catalyst sparteine_conc->active_catalyst Influences catalyst_activity Overall Catalytic Activity active_catalyst->catalyst_activity enantioselectivity Enantioselectivity (ee) active_catalyst->enantioselectivity Determines Chiral Environment reaction_rate Reaction Rate catalyst_activity->reaction_rate

Caption: Relationship between this compound concentration and reaction outcomes.

References

Strategies to avoid sparteine degradation during reaction workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of sparteine, with a focus on preventing its degradation during reaction workups.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A yellowish or brownish discoloration indicates potential degradation, likely due to air oxidation to form N-oxides. While it may still be suitable for some applications, using purified this compound is recommended for sensitive reactions where stoichiometry and catalyst activity are critical. Discoloration suggests the presence of impurities that could interfere with your reaction.

Q2: What are the primary causes of this compound degradation during a reaction workup?

The two main causes of this compound degradation during workup are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of this compound N-oxides. This process can be accelerated by the presence of oxidizing agents or prolonged exposure to air, especially at elevated temperatures.

  • Reaction with Carbon Dioxide: Like many tertiary amines, this compound can react with carbon dioxide from the air, particularly in the presence of moisture, to form a bicarbonate salt. This can affect its solubility and basicity.

Q3: Is this compound sensitive to acidic or basic conditions during extraction?

This compound is a diamine and is generally stable to transient exposure to dilute aqueous acids and bases, which is why acid-base extraction is a common purification method. However, prolonged exposure to strong acids or bases, especially at high temperatures, should be avoided as it may lead to unknown degradation pathways.

Q4: How should I store this compound to minimize degradation?

To ensure the longevity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture. Storing it at a low temperature in a refrigerator or freezer will also help to slow down potential degradation processes.

Q5: Can I use standard silica gel chromatography to purify this compound?

Yes, this compound is generally compatible with silica gel chromatography. To prevent streaking and improve recovery, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to suppress the interaction of the basic this compound with the acidic silica gel.

Troubleshooting Guide: Minimizing this compound Degradation During Workup

This guide will help you identify and resolve potential issues related to this compound degradation during the workup of your reaction.

Problem: Low recovery of this compound or isolation of discolored product after workup.

Below is a logical workflow to troubleshoot this issue.

Sparteine_Degradation_Troubleshooting start Start: Low this compound Recovery or Discolored Product check_atmosphere Was the reaction and workup performed under an inert atmosphere? start->check_atmosphere use_inert Action: Purge vessels with N2 or Ar. Use degassed solvents. check_atmosphere->use_inert No check_quench How was the reaction quenched? check_atmosphere->check_quench Yes use_inert->check_quench harsh_quench Quenched with strong aqueous acid/base at room temperature? check_quench->harsh_quench gentle_quench_action Action: Quench at low temperature (e.g., -78°C) with a pre-cooled, less aggressive quencher (e.g., sat. NH4Cl, or acetic acid in THF). harsh_quench->gentle_quench_action Yes check_extraction Were there prolonged delays during acid-base extraction? harsh_quench->check_extraction No gentle_quench_action->check_extraction minimize_exposure Action: Perform extractions promptly. Avoid letting layers sit exposed to air. check_extraction->minimize_exposure Yes check_solvents Were solvents and reagents free of peroxides or other oxidants? check_extraction->check_solvents No minimize_exposure->check_solvents use_fresh_solvents Action: Use freshly distilled or inhibitor-free solvents. Avoid sources of oxidation. check_solvents->use_fresh_solvents No end_point Outcome: Improved this compound Stability and Recovery check_solvents->end_point Yes use_fresh_solvents->end_point

Caption: Troubleshooting workflow for this compound degradation.

Data Summary

ConditionPotential for DegradationRecommended Practice for Stability
Atmosphere High (in air)Work under an inert atmosphere (Nitrogen or Argon).
Quenching High (with strong acids/bases at RT)Quench at low temperatures with milder reagents (e.g., sat. NH4Cl).
pH Extremes Moderate (prolonged exposure)Minimize time in strongly acidic or basic aqueous solutions.
Temperature High (elevated temperatures)Keep all workup steps at or below room temperature where possible.
Solvent Quality High (with oxidizing impurities)Use fresh, peroxide-free, or degassed solvents.
Exposure to CO₂ & Moisture ModerateMinimize exposure to air, especially during concentration steps.

Experimental Protocols

Protocol: Optimized Acid-Base Extraction for this compound Isolation

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of degradation.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, dichloromethane, or toluene).

  • 1 M Hydrochloric Acid (HCl), pre-cooled to 0-5°C.

  • 5 M Sodium Hydroxide (NaOH), pre-cooled to 0-5°C.

  • Organic extraction solvent (e.g., diethyl ether or dichloromethane).

  • Saturated Sodium Chloride solution (brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

  • Inert gas source (Nitrogen or Argon).

Procedure:

  • Initial Quenching (if applicable): If the reaction is highly reactive (e.g., contains organolithiums), cool the reaction vessel to -78°C and slowly add a pre-cooled quenching agent, such as saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Acidic Extraction: a. Transfer the reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with an appropriate organic solvent like diethyl ether. b. Add a portion of cold 1 M HCl. The volume should be sufficient to ensure the aqueous layer is acidic (test with pH paper). c. Shake the funnel vigorously for 1-2 minutes. Vent frequently to release any pressure buildup. d. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer. e. Drain the aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with fresh cold 1 M HCl two more times to ensure complete transfer of the this compound. Combine all aqueous extracts.

  • Basification and Re-extraction: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add cold 5 M NaOH with swirling until the solution is strongly basic (pH > 12, check with pH paper). This will deprotonate the this compound, converting it back to the free base. c. Add an appropriate organic solvent (e.g., diethyl ether) to the separatory funnel containing the basic aqueous layer. d. Shake vigorously for 1-2 minutes, venting frequently. e. Allow the layers to separate. The free this compound will now be in the organic layer. f. Drain the organic layer into a clean flask. g. Repeat the extraction of the aqueous layer with the organic solvent two more times. Combine all organic extracts.

  • Drying and Concentration: a. Wash the combined organic extracts with brine to remove residual water. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter off the drying agent. d. Concentrate the solvent in vacuo using a rotary evaporator. To minimize exposure to air and heat, use a moderate temperature and consider backfilling the flask with an inert gas once the solvent is removed.

  • Final Purification (if necessary): The resulting crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a basic mobile phase (e.g., ethyl acetate with 1% triethylamine).

This structured approach, emphasizing low temperatures and prompt execution, will help ensure the integrity and high recovery of this compound during your reaction workup.

Technical Support Center: Sparteine-Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sparteine and its analogs in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving matched and mismatched substrate-ligand pairs.

Frequently Asked Questions (FAQs)

Q1: What are "matched" and "mismatched" pairs in the context of this compound-mediated reactions?

A1: In stereoselective synthesis, the terms "matched" and "mismatched" refer to the synergistic or antagonistic interaction between a chiral ligand and a chiral substrate or reagent.

  • Matched Pair: The combination of a chiral ligand and a substrate that leads to a high degree of stereoselectivity (e.g., high enantiomeric or diastereomeric excess). The inherent facial bias of the substrate aligns with the stereochemical preference of the chiral ligand-metal complex.

  • Mismatched Pair: The combination of a chiral ligand and a substrate where their stereochemical preferences are opposed, resulting in lower stereoselectivity or even a reversal of the stereochemical outcome.

Since (-)-sparteine is the readily available enantiomer, achieving the "mismatched" product often requires the synthesis of a (+)-sparteine surrogate.[1]

Q2: Why is my enantioselectivity low in a this compound-mediated lithiation?

A2: Low enantioselectivity can stem from several factors:

  • Reagent Purity: Impurities in the organolithium reagent, substrate, or this compound can interfere with the formation of the active chiral complex. It is crucial to use freshly titrated organolithium reagents and pure, dry solvents.

  • Reaction Temperature: Many this compound-mediated lithiations require cryogenic temperatures (e.g., -78 °C) to ensure the stability of the chiral organolithium intermediate and maximize stereoselectivity.[2]

  • Solvent Effects: The choice of solvent can significantly impact the aggregation state and reactivity of the organolithium species. Ethereal solvents are commonly used, but their coordinating ability can influence the reaction outcome.[3]

  • Incorrect Stoichiometry: The ratio of the organolithium reagent to this compound and the substrate is critical. An excess of either the organolithium or this compound may be necessary in some cases to achieve high enantioselectivity.[4]

  • Mismatched Pairing: The inherent stereochemical preference of your substrate may be opposed to that of the (-)-sparteine complex. In such cases, using a (+)-sparteine surrogate might be necessary to achieve the desired enantiomer with high selectivity.[1]

Q3: Can I use a catalytic amount of this compound?

A3: While many early examples of this compound-mediated reactions use stoichiometric amounts of the ligand, catalytic variants have been developed. However, achieving high enantioselectivity with catalytic amounts of this compound can be challenging and often requires careful optimization of reaction conditions, including the use of additives or co-ligands to facilitate catalyst turnover.

Q4: Where can I obtain (+)-sparteine?

A4: (+)-Sparteine is not as readily available from natural sources as its (-)-enantiomer. However, several synthetic routes to (+)-sparteine surrogates have been developed, often starting from the naturally occurring (-)-cytisine. These surrogates have been shown to provide the opposite enantiomer of the product with comparable enantioselectivity to (-)-sparteine.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Deprotonation of N-Boc-pyrrolidine

This guide addresses common issues when performing the enantioselective lithiation of N-Boc-pyrrolidine using an alkyllithium base and a chiral diamine ligand like (-)-sparteine or a (+)-sparteine surrogate.

Symptom Potential Cause(s) Suggested Solution(s)
Low ee% 1. Impure or aged s-BuLi: The concentration of commercial alkyllithium reagents can decrease over time, affecting the stoichiometry. 2. Wet solvent or glassware: Water quenches the organolithium reagent and can protonate the lithiated intermediate non-stereoselectively. 3. Suboptimal temperature: The chiral lithiated intermediate may be unstable at higher temperatures, leading to racemization. 4. Incorrect s-BuLi/sparteine ratio: The formation of the active chiral complex is sensitive to the stoichiometry of the components.1. Titrate s-BuLi: Always titrate your alkyllithium solution before use. 2. Ensure anhydrous conditions: Dry all glassware in an oven and use freshly distilled, anhydrous solvents. 3. Maintain low temperature: Conduct the reaction at -78 °C using a cryo-cooler or a dry ice/acetone bath. 4. Optimize stoichiometry: A common starting point is 1.1-1.3 equivalents of both s-BuLi and this compound relative to the substrate.
Low Conversion 1. Inactive s-BuLi: See above. 2. Insufficient reaction time: The deprotonation step may be slow under the reaction conditions. 3. Poor quality this compound: Impurities in the this compound can inhibit the reaction.1. Use freshly titrated s-BuLi. 2. Increase reaction time: Monitor the reaction by TLC or GC to determine the optimal time. 3. Purify this compound: If necessary, purify commercial this compound by distillation or column chromatography.
Formation of Side Products 1. Reaction temperature too high: Can lead to decomposition of the organolithium species or side reactions. 2. Slow addition of electrophile: A low concentration of the electrophile can lead to undesired side reactions of the lithiated intermediate.1. Maintain strict temperature control at -78 °C. 2. Add electrophile quickly: Once the lithiation is complete, add the electrophile in one portion.

Troubleshooting Workflow for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_reagents Verify Reagent Quality (s-BuLi titration, pure this compound) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions Reagents OK success High Enantioselectivity Achieved check_reagents->success Reagent Purity Improved check_stoichiometry Adjust Stoichiometry (s-BuLi/sparteine ratio) check_conditions->check_stoichiometry Conditions Optimized check_conditions->success Conditions Adjusted consider_surrogate Consider (+)-Sparteine Surrogate (for mismatched substrate) check_stoichiometry->consider_surrogate Stoichiometry Optimized check_stoichiometry->success Ratio Corrected consider_surrogate->success

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Quantitative Data

The choice between (-)-sparteine and a (+)-sparteine surrogate can have a dramatic impact on the enantioselectivity of a reaction, particularly when the substrate possesses its own stereochemical bias.

Table 1: Enantioselective Lithiation-Substitution of N-Boc-pyrrolidine

LigandProduct EnantiomerEnantiomeric Ratio (er)
(-)-Sparteine(R)96:4
(+)-Sparteine Surrogate(S)95:5

Table 2: Palladium-Catalyzed Aerobic Kinetic Resolution of 1-Indanol

LigandRecovered Alcohol EnantiomerEnantiomeric Excess (ee) at ~50% Conversion
(-)-Sparteine(S)>99%
(+)-Sparteine Surrogate(R)>99%

Experimental Protocols

Protocol 1: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

This protocol describes the enantioselective deprotonation of N-Boc-pyrrolidine followed by quenching with an electrophile, adapted from the procedure by O'Brien et al.

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine or (+)-sparteine surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous Et₂O to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add (-)-sparteine (1.1 eq.) to the cold solvent.

  • Slowly add s-BuLi (1.1 eq.) dropwise to the this compound solution. A color change is typically observed. Stir the solution for 15 minutes at -78 °C.

  • Add a solution of N-Boc-pyrrolidine (1.0 eq.) in anhydrous Et₂O dropwise to the reaction mixture.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (1.2 eq.) in one portion to the reaction mixture.

  • Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Et₂O (3 x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Experimental Workflow

G Asymmetric Lithiation Workflow setup 1. Inert Atmosphere Setup reagents 2. Add Solvent, this compound, and s-BuLi at -78 °C setup->reagents substrate 3. Add N-Boc-pyrrolidine reagents->substrate lithiation 4. Stir for 1h at -78 °C substrate->lithiation quench 5. Add Electrophile lithiation->quench workup 6. Aqueous Workup quench->workup purify 7. Purification workup->purify analyze 8. Chiral HPLC/GC Analysis purify->analyze

Caption: Step-by-step workflow for asymmetric lithiation of N-Boc-pyrrolidine.

Protocol 2: Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols

This protocol is a general procedure for the kinetic resolution of racemic secondary alcohols using a palladium catalyst with (-)-sparteine as the chiral ligand and molecular oxygen as the terminal oxidant, based on the work of Stoltz and co-workers.

Materials:

  • Racemic secondary alcohol

  • [Pd(nbd)Cl₂] (norbornadiene palladium(II) chloride) or other suitable Pd(II) precursor

  • (-)-Sparteine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Molecular sieves (3 Å), powdered and activated

  • Oxygen balloon

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, stir the Pd(II) precursor and (-)-sparteine (1:1.1 ratio) in toluene at room temperature for 30 minutes to form the [(-)-sparteine]PdCl₂ complex.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the racemic secondary alcohol (1.0 eq.), Cs₂CO₃ (0.5 eq.), and activated 3 Å molecular sieves.

  • Catalyst Addition: Add the pre-formed catalyst solution or the Pd(II) precursor and (-)-sparteine directly to the reaction flask.

  • Solvent and Oxygen: Add anhydrous toluene. Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain both the enantioenriched unreacted alcohol and the ketone product.

  • Workup: Upon reaching the desired conversion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the solids.

  • Purification: Concentrate the filtrate and purify the remaining alcohol and the ketone product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC.

Signaling Pathway Analogy for Kinetic Resolution

G Kinetic Resolution Pathway racemate Racemic Alcohol (R)- and (S)-enantiomers fast_reaction Fast Oxidation racemate->fast_reaction (R)-enantiomer slow_reaction Slow Oxidation racemate->slow_reaction (S)-enantiomer catalyst [(-)-sparteine]Pd(II) Catalyst catalyst->fast_reaction catalyst->slow_reaction ketone Ketone Product fast_reaction->ketone enantioenriched_alcohol Enantioenriched Alcohol (unreacted enantiomer) slow_reaction->enantioenriched_alcohol

Caption: Conceptual pathway of kinetic resolution.

References

Technical Support Center: Enhancing the Performance of (+)-Sparteine Surrogates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-sparteine surrogates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of these chiral ligands in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are (+)-sparteine surrogates and why are they necessary?

A: (-)-Sparteine is a naturally occurring chiral diamine widely used as a ligand in asymmetric synthesis. However, its availability is limited to the (-)-enantiomer.[1] This restricts the synthesis of one of the two possible enantiomers of a target molecule. To overcome this limitation, (+)-sparteine surrogates were developed.[1][2] These surrogates are structurally similar to (+)-sparteine and exhibit opposite enantioselectivity to (-)-sparteine, providing access to the complementary enantiomeric series of products. A commonly used surrogate can be synthesized in three steps from the natural product (-)-cytisine.

Q2: My reaction with a (+)-sparteine surrogate is giving low enantioselectivity. What are the potential causes and solutions?

A: Low enantioselectivity can stem from several factors. Here are some common issues and troubleshooting steps:

  • Purity of the Surrogate: Ensure the (+)-sparteine surrogate is of high purity. Impurities can interfere with the formation of the active chiral complex. Recrystallization or chromatography may be necessary.

  • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Ethereal solvents like diethyl ether or MTBE are commonly used in organolithium-mediated reactions. If results are poor, consider screening other non-polar aprotic solvents. Avoid coordinating solvents like THF unless specified in the protocol, as they can compete with the surrogate for coordination to the metal center.

  • Temperature Control: Many asymmetric lithiation reactions require cryogenic temperatures (e.g., -78 °C) to achieve high enantioselectivity. Ensure your reaction temperature is accurately controlled and maintained throughout the addition of reagents and the reaction time.

  • Stoichiometry of Reagents: The ratio of the organolithium reagent to the (+)-sparteine surrogate and the substrate is critical. An excess of the organolithium reagent or the surrogate can sometimes be detrimental. It is advisable to start with the literature-reported stoichiometry and then optimize if necessary.

  • Nature of the N-Alkyl Group: The steric hindrance of the N-alkyl group on the surrogate can influence enantioselectivity. While an N-Me substituted surrogate is often found to be the most versatile, increasing steric hindrance beyond an N-Et group has been shown to have a detrimental effect in some cases.

Q3: I am observing poor yields in my reaction. What should I investigate?

A: Poor yields can be attributed to several factors, from reagent quality to reaction conditions.

  • Activity of the Organolithium Reagent: The concentration of commercially available organolithium reagents can vary over time. It is crucial to titrate the organolithium solution before use to ensure accurate stoichiometry.

  • Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress by TLC or another suitable analytical technique to determine the optimal reaction time. For thermally sensitive intermediates, ensure the temperature does not rise prematurely.

  • Quenching Procedure: The method of quenching the reaction can impact the yield. Ensure the electrophile is added at the appropriate temperature and that the quench is performed correctly to avoid decomposition of the product.

  • Substrate Compatibility: The substrate itself may be undergoing side reactions under the strongly basic conditions. Consider if your substrate has functional groups that are incompatible with organolithium reagents.

Troubleshooting Guides

Guide 1: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

This guide addresses common issues encountered during the enantioselective lithiation and substitution of N-(tert-butoxycarbonyl)pyrrolidine using a (+)-sparteine surrogate.

Problem Possible Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Suboptimal Ligand StructureFor this specific reaction, a rigid bispidine framework is crucial for high enantioselectivity. Surrogates lacking this core structure have shown vastly inferior performance. Ensure you are using a suitable (+)-sparteine surrogate with the bispidine core.
Incorrect StoichiometryThe ratio of s-BuLi to the surrogate and substrate is critical. In some cases, sub-stoichiometric amounts of the chiral diamine can be used in the presence of a second, sterically hindered bispidine to facilitate ligand exchange.
Inefficient Ligand Recycling in Catalytic VariantsFor catalytic versions, the presence of a second, more sterically hindered achiral bispidine can be essential to recycle the chiral ligand effectively.
Low Yield Incomplete DeprotonationEnsure the s-BuLi is freshly titrated. The deprotonation step is often slow at low temperatures; allow sufficient time for the reaction to complete before adding the electrophile.
Unstable Lithiated IntermediateThe lithiated intermediate can be unstable at higher temperatures. Maintain a low temperature throughout the reaction and quenching process.
Inconsistent Results Variability in Reagent QualityUse high-purity, anhydrous solvents and reagents. The quality of the s-BuLi and the (+)-sparteine surrogate is paramount.
Guide 2: Oxidative Kinetic Resolution of Secondary Alcohols

This guide focuses on troubleshooting the palladium(II)/diamine catalyzed oxidative kinetic resolution of secondary alcohols.

Problem Possible Cause Troubleshooting Steps
Low Conversion Inactive CatalystEnsure the palladium precursor is active. The oxidation state and ligands on the palladium can influence catalytic activity.
Inefficient OxidantThe choice of oxidant is important. Ensure it is fresh and added under the correct conditions.
Low Enantioselectivity Inappropriate LigandThe structure of the diamine ligand is key. For this reaction, (+)-sparteine-like diamines have been shown to provide the opposite enantioselectivity to (-)-sparteine.
Reaction TemperatureOptimize the reaction temperature. Higher temperatures may increase the reaction rate but can negatively impact enantioselectivity.
Formation of Byproducts Over-oxidationThe desired ketone product can sometimes undergo further reactions. Monitor the reaction progress and stop it once the desired conversion is reached.

Experimental Protocols

Protocol 1: Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

This protocol describes a three-step synthesis to furnish gram quantities of a (+)-sparteine surrogate.

Step 1: N-Methylation of (-)-Cytisine

  • To a solution of (-)-cytisine in a suitable solvent, add an appropriate methylating agent (e.g., methyl iodide).

  • Include a non-nucleophilic base (e.g., potassium carbonate) to neutralize the acid formed during the reaction.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by partitioning between an organic solvent and water. Dry the organic layer and concentrate under reduced pressure to obtain the N-methylated product.

Step 2: Reduction of the Pyridone Ring

  • Dissolve the N-methylated cytisine in a suitable solvent (e.g., ethanol).

  • Perform a catalytic hydrogenation using a suitable catalyst (e.g., platinum oxide) under a hydrogen atmosphere.

  • Monitor the reaction until the pyridone ring is fully reduced.

  • Filter off the catalyst and concentrate the solvent to yield the reduced intermediate.

Step 3: Reduction of the Amide

  • Treat the reduced intermediate with a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent (e.g., THF).

  • Perform the reaction under an inert atmosphere and at a controlled temperature.

  • After the reaction is complete, carefully quench the excess LAH.

  • Perform an aqueous workup to isolate the final (+)-sparteine surrogate. Purify by distillation or chromatography if necessary.

Protocol 2: Asymmetric Lithiation and Silylation of N-Boc-pyrrolidine

This protocol outlines a general procedure for the enantioselective lithiation and subsequent trapping with an electrophile, such as TMSCl.

  • Under an inert atmosphere, dissolve the (+)-sparteine surrogate in a dry, non-coordinating solvent (e.g., diethyl ether) and cool to -78 °C.

  • Slowly add a freshly titrated solution of s-BuLi to the cooled solution and stir for a defined period to allow for complex formation.

  • Add a solution of N-Boc-pyrrolidine in the same solvent dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized time to ensure complete deprotonation.

  • Add the electrophile (e.g., TMSCl) dropwise and continue stirring at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Quantitative Data Summary

The performance of (+)-sparteine surrogates is often compared to that of (-)-sparteine in various asymmetric reactions. The following table summarizes representative enantioselectivity data.

ReactionSubstrateLigandElectrophileEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Lithiation-SubstitutionN-Boc-pyrrolidine(-)-SparteineTMSCl96:4 er
Lithiation-SubstitutionN-Boc-pyrrolidine(+)-Sparteine SurrogateTMSCl4:96 er
Oxidative Kinetic Resolution1-Indanol(-)-Sparteine-High ee (S-enantiomer)
Oxidative Kinetic Resolution1-Indanol(+)-Sparteine Surrogate-High ee (R-enantiomer)
Lithiation-RearrangementCyclooctene Oxide(-)-Sparteine-High ee
Lithiation-RearrangementCyclooctene Oxide(+)-Sparteine Surrogate-High ee (opposite enantiomer)
Asymmetric DeprotonationFerrocene Amide(+)-Sparteine Surrogate-High ee

Visualizations

Experimental Workflow for Asymmetric Lithiation

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Analysis A Dry Solvent D Cool Solvent to -78 °C A->D B Titrate s-BuLi F Add s-BuLi (Complex Formation) B->F C Purify (+)-Sparteine Surrogate E Add (+)-Sparteine Surrogate C->E D->E E->F G Add Substrate (Deprotonation) F->G H Add Electrophile G->H I Quench Reaction H->I J Aqueous Workup I->J K Purification J->K L Analyze Enantioselectivity (e.g., HPLC) K->L

Caption: Workflow for a typical asymmetric lithiation experiment.

Logical Relationship of Sparteine and its Surrogates

G This compound This compound Negthis compound (-)-Sparteine (Natural) This compound->Negthis compound is the common enantiomer of Posthis compound (+)-Sparteine (Rare) This compound->Posthis compound is the rare enantiomer of Enantioselectivity Opposite Enantioselectivity Negthis compound->Enantioselectivity Posthis compound->Enantioselectivity would provide Surrogate (+)-Sparteine Surrogate Surrogate->Enantioselectivity provides

Caption: Relationship between this compound enantiomers and the surrogate.

References

Technical Support Center: Computational Modeling for Sparteine Ligand Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling and experimental validation of sparteine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is computational modeling necessary for this compound ligand design?

A1: Computational modeling is crucial for overcoming inherent limitations associated with (-)-sparteine, the naturally occurring enantiomer. Its rigid structure can lead to steric hindrance, and the unavailability of its (+)-enantiomer restricts the synthesis of certain stereoisomers.[1] Computational approaches, such as ab initio scaffold engineering, allow for the rational design of "this compound surrogates" with optimized steric and electronic properties, and provide access to the opposite enantioselectivity.[1][2]

Q2: What are the key challenges in computationally modeling this compound and its analogs?

A2: Key challenges include:

  • Chirality: Accurately predicting the binding affinity and stereochemical outcome of chiral ligands like this compound is complex. Stereochemical errors in input structures can significantly impact simulation results.[3][4]

  • Force Field Accuracy: The choice of force field is critical for reliable molecular dynamics simulations. Standard force fields may not be adequately parameterized for the specific conformational and electronic properties of this compound's bispidine core.

  • Correlation with Experimental Data: Achieving a high correlation between in silico predictions (e.g., binding energy, enantioselectivity) and experimental results is a persistent challenge in computational chemistry.

  • Synthesizability: Computationally designed ligands must be synthetically accessible. Ensuring that novel designs can be practically synthesized is a crucial consideration.

Q3: What are "+)-sparteine surrogates" and why are they important?

A3: (+)-Sparteine surrogates are computationally designed and synthetically created molecules that mimic the stereochemical properties of the non-naturally occurring (+)-enantiomer of this compound. Their development is significant because it allows for the synthesis of products with the opposite enantioselectivity to those obtained with natural (-)-sparteine, effectively doubling the catalytic toolbox for asymmetric synthesis.

Troubleshooting Guides

Computational Modeling
Issue Possible Cause(s) Recommended Solution(s)
Poor correlation between docking scores and experimental binding affinities. Inaccurate scoring function for chiral ligands. Incorrect protonation states of residues in the binding pocket. Important water molecules may have been removed during protein preparation.Use scoring functions validated for chiral molecules. Carefully check and adjust protonation states of key residues (e.g., Histidine). Consider including key water molecules in the docking simulation. Refine docking poses with more accurate methods like Prime MM-GBSA.
Molecular dynamics (MD) simulation crashes or behaves erratically. Improperly prepared input files (e.g., incorrect formats, inconsistent atom coordinates). Incompatible or poorly parameterized force field for the this compound scaffold. Overlapping solvent molecules with the ligand.Double-check all input file formats and parameters against the simulation software's documentation. Use a force field specifically parameterized for organometallic complexes or similar rigid N-heterocycles, if available. Visually inspect the solvated system to ensure no steric clashes.
Failure to reproduce crystallographic binding pose in re-docking. Docking protocol is not suitable for the target. Constraints are not used for known interactions. The crystal structure used may not be ideal.Validate the docking protocol by re-docking the co-crystallized ligand. If the pose is not reproduced, adjust docking parameters or try a different algorithm. Apply constraints for known key interactions (e.g., hydrogen bonds) to guide the docking process. If available, use a crystal structure with a co-crystallized ligand that shares a common core with your designed ligands.
Designed ligand is predicted to be potent but is synthetically inaccessible. The computational design process did not consider synthetic feasibility. The generated molecular structure contains unstable or difficult-to-synthesize functional groups.Incorporate synthetic accessibility filters in the de novo design workflow. Collaborate with synthetic chemists throughout the design process to ensure the feasibility of the proposed molecules.
Experimental Validation
Issue Possible Cause(s) Recommended Solution(s)
Low yield in the synthesis of this compound surrogates. Inefficient synthetic route. Suboptimal reaction conditions (temperature, solvent, catalyst).Follow established and optimized gram-scale synthesis protocols where available. Systematically optimize reaction conditions for key steps.
Low enantiomeric excess (ee) in asymmetric synthesis. The designed ligand is not an effective chiral inducer for the specific reaction. The reaction mechanism may differ from the computational model.Re-evaluate the computational model to better understand the transition states leading to stereoselectivity. Synthesize and screen a small library of ligand derivatives with varied steric and electronic properties.
Inconsistent catalytic activity. Catalyst deactivation. Presence of impurities in the ligand or reagents.Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive. Purify all reagents and the synthesized ligand thoroughly.

Quantitative Data Summary

Table 1: Synthesis of (-)-Sparteine and its Surrogate

CompoundNumber of StepsOverall Yield (%)Purification Method(s)Reference
(-)-Sparteine Surrogate8223 chromatographic purifications, 1 distillation
(-)-Sparteine1031Chromatography for all intermediates except one

Table 2: Performance of (-)-Sparteine and (+)-Sparteine Surrogate in Asymmetric Reactions

ReactionLigandYield (%)Enantiomeric Excess (ee %)
Asymmetric Deprotonation of N-Boc pyrrolidine(-)-Sparteine (stoichiometric)9098
Asymmetric Deprotonation of N-Boc pyrrolidine(-)-Sparteine (0.2 equiv.)8596
Asymmetric lithiation-trapping of a ferrocene amide(-)-Sparteine (0.4 equiv.)8895

Note: The results for the (+)-sparteine surrogate in these reactions produced nearly equal but opposite enantioselectivity.

Table 3: Catalytic Performance Metrics

TermDefinitionFormulaTypical Range (Organometallic Catalysis)
Turnover Number (TON) The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.TON = nproduct / ncatVaries widely depending on catalyst stability.
Turnover Frequency (TOF) The turnover per unit time.TOF = TON / t10-2 – 102 s-1

Experimental Protocols

Gram-Scale Synthesis of the (-)-Sparteine Surrogate

This protocol is a summary of the 8-step synthesis with an overall yield of 22%.

  • Pyridine Hydrogenation and Boc Protection: Racemic ester rac-1 is synthesized from pyridine over two steps on a 30 g scale with a 90% yield (no chromatography required).

  • Enzymatic Resolution: The racemic ester is resolved using a lipase to selectively hydrolyze one enantiomer.

  • Separation and Esterification: The resulting acid and unreacted ester are separated. The acid is then re-esterified.

  • Amide Formation: The ester is converted to the corresponding amide.

  • Cyclization: An intramolecular cyclization is performed to form the core bispidine structure.

  • Reduction of Lactam: The lactam is reduced using DIBAL-H, yielding the (-)-sparteine surrogate in 93% yield for this step after distillation.

  • Purification: The final product is purified by distillation. The overall synthesis involves three chromatographic separations and one distillation.

Molecular Docking Protocol for this compound Derivatives (General Guidance)

This protocol provides a general workflow for docking this compound-like ligands.

  • Protein Preparation:

    • Import the protein PDB file.

    • Use a protein preparation wizard (e.g., in Schrodinger's Suite or UCSF Chimera) to:

      • Add hydrogen atoms.

      • Assign correct bond orders and protonation states for residues.

      • Remove crystallographic water molecules, unless specific ones are known to be crucial for binding.

      • Repair any missing side chains or loops.

      • Minimize the protein structure to relieve steric clashes.

  • Ligand Preparation:

    • Draw the this compound derivative in a 2D chemical drawing tool and convert it to 3D.

    • Use a ligand preparation tool (e.g., LigPrep in Schrodinger's Suite) to:

      • Generate possible ionization states at a physiological pH.

      • Generate tautomers and stereoisomers if necessary.

      • Perform a conformational search to generate a set of low-energy conformers.

  • Receptor Grid Generation:

    • Define the binding site on the protein. This is typically done by selecting the co-crystallized ligand or by identifying a pocket based on structural analysis.

    • Generate the receptor grid, which pre-calculates the potential energy landscape of the binding site for different atom types.

  • Ligand Docking:

    • Select the prepared ligand(s) and the receptor grid.

    • Choose a docking precision (e.g., Standard Precision - SP or Extra Precision - XP in Glide). It is often efficient to start with SP and refine promising hits with XP.

    • Run the docking simulation. The software will sample different poses of the ligand within the binding site and score them.

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the docking scores of different ligands. Be aware that the score is an approximation of binding energy.

    • For validation, re-dock the native ligand and ensure the crystallographic pose is reproduced with a low RMSD.

Visualizations

computational_ligand_design_workflow cluster_computational Computational Design cluster_experimental Experimental Validation start Define Target & Optimization Goal ab_initio Ab Initio Scaffold Engineering start->ab_initio docking Molecular Docking & Scoring ab_initio->docking md_sim Molecular Dynamics Simulations docking->md_sim analysis Analyze Binding Affinity & Stereoselectivity md_sim->analysis synthesis_check Assess Synthetic Feasibility analysis->synthesis_check synthesis_check->ab_initio Not Feasible candidate Optimized Ligand Candidate synthesis_check->candidate Feasible synthesis Synthesize Ligand candidate->synthesis catalysis Perform Catalytic Reaction synthesis->catalysis characterization Analyze Yield & ee catalysis->characterization feedback Feedback to Computational Model characterization->feedback feedback->start Iterate Design

Caption: Iterative workflow for computational design and experimental validation of this compound ligands.

pd_sparteine_catalytic_cycle pd_this compound Pd(II)-(-)-sparteine complex pd_alkoxide Diastereomeric Pd-alkoxide pd_this compound->pd_alkoxide + Alcohol - HCl (-)-sparteine as base beta_hydride β-Hydride Elimination (Rate-determining at high [this compound]) pd_alkoxide->beta_hydride Enantioselective step pd_hydride Pd-H species beta_hydride->pd_hydride + Ketone reoxidation Reoxidation of Pd(0) to Pd(II) by O2 pd_hydride->reoxidation Reductive Elimination reoxidation->pd_this compound Regenerates Catalyst

Caption: Mechanism of Pd/(-)-sparteine catalyzed aerobic oxidative kinetic resolution of secondary alcohols.

References

Addressing the Limited Commercial Availability of (+)-Sparteine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The limited commercial availability of (+)-sparteine, a crucial chiral ligand in asymmetric synthesis, presents a significant challenge for researchers. This technical support center provides a comprehensive resource to address this issue, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on alternatives. Our goal is to empower researchers to navigate the challenges of sourcing and utilizing (+)-sparteine and its surrogates effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is (+)-sparteine so difficult to obtain commercially compared to (-)-sparteine?

A1: (-)-Sparteine is readily extracted from natural sources like the Scotch broom plant (Cytisus scoparius), making it widely available and relatively inexpensive. In contrast, (+)-sparteine is not easily isolated from natural sources in significant quantities. While total synthesis routes to (+)-sparteine have been developed, they are often multi-step processes that are not yet practical for large-scale, cost-effective commercial production. This disparity in natural abundance and synthetic accessibility is the primary reason for its limited commercial availability and higher cost.

Q2: What are the viable alternatives to (+)-sparteine for achieving the opposite enantioselectivity to (-)-sparteine?

A2: The most well-established alternatives are (+)-sparteine surrogates. These are chiral diamines designed to mimic the stereoelectronic properties of (+)-sparteine. A commonly used and effective surrogate is synthesized from the readily available natural product (-)-cytisine. This surrogate has been shown to provide comparable or even superior results in many asymmetric reactions, delivering the opposite enantiomer to that obtained with (-)-sparteine with high enantioselectivity.

Q3: Where can I source (+)-sparteine or its surrogates?

A3: A limited number of chemical suppliers offer (+)-sparteine. Pricing can be significantly higher than for (-)-sparteine. The (+)-sparteine surrogate derived from (-)-cytisine is also available from some specialized chemical suppliers. For researchers considering larger-scale applications, in-house synthesis of the surrogate may be a more economical option. Below is a summary of representative pricing for these compounds.

Data Presentation: Commercial Availability and Pricing

CompoundSupplier Example(s)CAS NumberRepresentative Price (USD)Purity
(+)-SparteineChem-Impex, TCI America492-08-0$43.87/1g, $121.18/5g, $168.00/1g98-101% (titration), >98.0% (GC)
(-)-SparteineSigma-Aldrich, ChemicalBook90-39-1$164.00/500mg, Prices range from $50 to $2910 depending on quantity≥98%
(+)-Sparteine SurrogateAdipochem475301-86-1Inquire for pricingNot specified

Note: Prices are subject to change and may vary between suppliers and based on quantity.

Troubleshooting Guide for Asymmetric Synthesis

This guide addresses common issues encountered when using sparteine and its surrogates in asymmetric deprotonation and other stereoselective reactions.

Q4: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?

A4: Low enantioselectivity can arise from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reagents and Solvents: Ensure all reagents, including the this compound ligand, organolithium base, and substrate, are of high purity. Solvents must be anhydrous and free of coordinating impurities like water, which can interfere with the chiral complex.

    • Action: Dry solvents rigorously before use. For example, THF can be distilled from sodium/benzophenone. Store reagents under an inert atmosphere (Argon or Nitrogen).

  • Reaction Temperature: Temperature control is critical. Reactions are typically run at low temperatures (e.g., -78 °C) to maximize selectivity.

    • Action: Ensure your cooling bath maintains a stable, low temperature throughout the reaction.

  • Solvent Choice: The choice of solvent can significantly impact the structure and reactivity of the organolithium-sparteine complex, thereby affecting enantioselectivity.

    • Action: Screen different non-polar and ethereal solvents. For example, toluene or diethyl ether can sometimes provide better results than THF.

  • Ligand Purity and Handling: The chiral ligand must be enantiomerically pure and free from contaminants.

    • Action: Verify the enantiomeric purity of your this compound or surrogate. Handle the ligand under an inert atmosphere to prevent degradation.

  • Stoichiometry: The stoichiometry of the organolithium base and the chiral ligand is crucial.

    • Action: Carefully control the addition of the organolithium reagent. An excess of the base can sometimes lead to background, non-selective reactions.

Q5: My reaction is sluggish or does not go to completion. What can I do?

A5: Incomplete reactions can be due to several factors:

  • Inactive Organolithium Reagent: The organolithium reagent may have degraded due to improper storage or handling.

    • Action: Titrate your organolithium solution before use to determine its exact molarity. Use freshly purchased or recently titrated reagents.

  • Poor Solubility: The substrate or the organolithium complex may have poor solubility at low temperatures.

    • Action: Try a different solvent system or a co-solvent to improve solubility.

  • Insufficient Reaction Time: Some reactions may require longer times to reach completion, even at low temperatures.

    • Action: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine

This three-step procedure provides a reliable method for the gram-scale synthesis of the (+)-sparteine surrogate.[1][2][3][4]

Step 1: N-Carbomethoxylation of (-)-Cytisine

  • To a solution of (-)-cytisine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add methyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-carbomethoxy-cytisine.

Step 2: Hydrogenation of N-Carbomethoxy-cytisine

  • Dissolve the crude product from Step 1 in methanol (MeOH).

  • Add Platinum(IV) oxide (PtO₂) (0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the hydrogenated product.

Step 3: Reduction of the Carbamate and Amide

  • To a solution of the hydrogenated product from Step 2 in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add lithium aluminum hydride (LiAlH₄) (3.0 eq).

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to give the crude (+)-sparteine surrogate.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Asymmetric Lithiation and Silylation of N-Boc-pyrrolidine using (-)-Sparteine

This protocol is a classic example of a (-)-sparteine-mediated asymmetric deprotonation-trapping reaction.[5]

  • To a solution of (-)-sparteine (1.2 eq) in anhydrous diethyl ether (Et₂O) at -78 °C under an argon atmosphere, add sec-butyllithium (s-BuLi) (1.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add a solution of N-Boc-pyrrolidine (1.0 eq) in Et₂O dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add freshly distilled chlorotrimethylsilane (TMSCl) (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-silylated N-Boc-pyrrolidine.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Carbomethoxylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Reduction cytisine (-)-Cytisine reagents1 Methyl Chloroformate, Et3N, CH2Cl2 cytisine->reagents1 product1 N-Carbomethoxy-cytisine reagents1->product1 reagents2 H2, PtO2, MeOH product2 Hydrogenated Intermediate product1->product2 reagents2->product2 reagents3 LiAlH4, THF product3 (+)-Sparteine Surrogate product2->product3 reagents3->product3 signaling_pathway cluster_complex Chiral Complex Formation cluster_deprotonation Asymmetric Deprotonation cluster_trapping Electrophilic Trapping This compound (-)-Sparteine complex s-BuLi / (-)-Sparteine Complex This compound->complex sBuLi s-BuLi sBuLi->complex lithiated_intermediate Chiral Lithiated Intermediate complex->lithiated_intermediate substrate N-Boc-pyrrolidine substrate->lithiated_intermediate product Enantioenriched Product lithiated_intermediate->product electrophile Electrophile (e.g., TMSCl) electrophile->product

References

Technical Support Center: Resolution of Racemic Sparteine Surrogates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of racemic sparteine surrogates. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of separating stereoisomers of these complex diamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic this compound surrogates?

A1: The three main techniques for resolving racemic this compound surrogates and similar branched diamines are Diastereomeric Salt Formation, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.[1] Diastereomeric salt formation is often the most cost-effective and scalable method for industrial applications.[1][2] Chiral HPLC is a powerful analytical tool for determining enantiomeric purity and can be used for preparative separation on a smaller scale.[1][2] Enzymatic resolution offers high selectivity under mild conditions but requires screening for a suitable enzyme.

Q2: How do I select the best chiral resolving agent for my this compound surrogate?

A2: The choice of resolving agent is critical for successful diastereomeric salt formation. For chiral amines like this compound surrogates, acidic resolving agents are used. Tartaric acid and its derivatives are the most commonly used and effective resolving agents for chiral bases. A screening process with a variety of agents is highly recommended to find one that results in a significant difference in the solubility of the resulting diastereomeric salts. A specific successful example is the resolution of a racemic this compound surrogate using (-)-O,O′-di-p-toluoyl-L-tartaric acid.

Q3: What is the typical stoichiometry of the resolving agent to the racemic diamine?

A3: The molar ratio of the resolving agent to the racemic diamine is a critical parameter that should be optimized. While a 1:1 ratio is a common starting point, ratios can range from 0.5 to 2.0 molar equivalents. In some cases, using a molar ratio greater than 1.5 can lead to improved enantiomeric excess and yield. It is advisable to experiment with different ratios to find the optimal condition for your specific system.

Q4: Can I reuse the chiral resolving agent?

A4: Yes, recovery and reuse of the resolving agent are often possible and economically advantageous, especially for large-scale resolutions. After liberating the desired enantiomer from the diastereomeric salt (typically by adding a base), the resolving agent remains in the aqueous layer and can be recovered.

Troubleshooting Guides

This section addresses specific issues you might encounter during the resolution of racemic this compound surrogates via diastereomeric salt crystallization.

Issue 1: No Crystallization After Adding the Resolving Agent
  • Potential Cause: The diastereomeric salts are too soluble in the chosen solvent, preventing the solution from reaching supersaturation.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are less soluble (an "anti-solvent") to induce precipitation.

    • Solvent Screening: The initial solvent choice may be suboptimal. Screen a variety of solvents or solvent mixtures to find a system with a greater difference in solubility between the two diastereomeric salts.

    • Temperature Control: Ensure the solution is cooled to a sufficiently low temperature to induce crystallization, but avoid crash cooling which can lead to poor selectivity.

Issue 2: Low Yield of the Desired Diastereomeric Salt
  • Potential Cause: The solubility of the desired diastereomeric salt is too high, or the solubility of the undesired salt is too low in the chosen solvent system.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target salt while maximizing the solubility of the other. Experiment with lower final crystallization temperatures.

    • Adjust Stoichiometry: The molar ratio of the resolving agent can impact yield. Experiment with different ratios, as sometimes ratios other than 1:1 are optimal.

    • Allow Sufficient Crystallization Time: Ensure the crystallization process has reached equilibrium before isolating the crystals.

Issue 3: Poor Enantiomeric Excess (ee) of the Resolved Diamine
  • Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.

  • Troubleshooting Steps:

    • Multiple Recrystallizations: A single crystallization step may not be enough to achieve high enantiomeric purity. Performing one or more recrystallizations of the isolated salt can significantly improve the enantiomeric excess.

    • Solvent System Optimization: The solvent plays a crucial role in the selectivity of the crystallization. A thorough screening of different solvents is recommended.

    • Control Crystallization Rate: Slower crystallization, achieved by gradual cooling or slow addition of an anti-solvent, can improve selectivity and thus the enantiomeric excess.

Issue 4: "Oiling Out" Instead of Crystallization
  • Potential Cause: The solute has separated from the solution as a liquid phase instead of a solid. This often occurs when the solution is too supersaturated or the temperature is too high.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.

    • Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature.

    • Ensure Proper Agitation: Gentle stirring can sometimes promote crystallization over oiling out.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for Diamines

MethodPrincipleScaleAdvantagesDisadvantagesTypical Purity (ee)
Diastereomeric Salt Formation Formation of diastereomeric salts with different solubilities.Laboratory to IndustrialCost-effective for large scale, well-established.Requires a suitable resolving agent, can be labor-intensive.>95% (with optimization)
Chiral HPLC Differential interaction with a chiral stationary phase.Analytical to PreparativeHigh resolution, applicable to a wide range of compounds.High cost of chiral columns and solvents.>99%
Enzymatic Resolution Enantioselective enzymatic reaction.Laboratory to IndustrialHigh enantioselectivity, mild reaction conditions.Requires screening for a suitable enzyme, can be substrate-specific.>99%

Table 2: Example Resolution of a Racemic this compound Surrogate

Racemic CompoundResolving AgentMolar Ratio (Surrogate:Agent)SolventYield of Diastereomeric SaltEnantiomeric Ratio (er) of Liberated AmineReference
Racemic this compound Surrogate(-)-O,O′-di-p-toluoyl-L-tartaric acid1:1 (on a 10.0 mmol scale)Not specified33%93:7

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent ClassSpecific Examples
Tartaric Acid & Derivatives (+)-Tartaric acid, (-)-Tartaric acid, (+)-Dibenzoyl-D-tartaric acid (DBTA), (-)-Di-p-toluoyl-L-tartaric acid (DTTA)
Camphorsulfonic Acid (+)-Camphor-10-sulfonic acid
Mandelic Acid (-)-Mandelic acid
Alkaloids Brucine, Strychnine, Quinine

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic this compound Surrogate

This protocol provides a general procedure for the resolution of a racemic this compound surrogate via diastereomeric salt formation.

  • Dissolution: Dissolve the racemic this compound surrogate (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (-)-O,O′-di-p-toluoyl-L-tartaric acid, 0.5 - 1.0 equivalent) in the same solvent. Add this solution to the solution of the racemic diamine.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any impurities from the mother liquor.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, dissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 3. Repeat as necessary.

  • Liberation of the Free Diamine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH solution) to deprotonate the diamine and break the salt.

  • Extraction: Extract the free enantiomerically enriched diamine with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the resolved this compound surrogate.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the resolved diamine using chiral HPLC or polarimetry.

Protocol 2: Chiral HPLC Analysis of Resolved this compound Surrogate
  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the resolved this compound surrogate in the mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at a suitable wavelength.

  • Method Optimization: If the resolution between the enantiomers is insufficient, optimize the separation by adjusting the mobile phase composition (e.g., the ratio of the non-polar to polar solvent), the flow rate, or the column temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Salt Formation cluster_separation Separation cluster_liberation Liberation & Analysis racemic_surrogate Racemic this compound Surrogate dissolve Dissolve in Solvent racemic_surrogate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallization Crystallization mix->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor crystals Crystals (enriched in less soluble diastereomer) filtration->crystals add_base Add Base (e.g., NaOH) crystals->add_base extraction Organic Extraction add_base->extraction resolved_amine Resolved this compound Surrogate extraction->resolved_amine chiral_hplc Chiral HPLC Analysis resolved_amine->chiral_hplc

Caption: Workflow for Diastereomeric Salt Resolution.

troubleshooting_guide start Low Yield of Crystals? suboptimal_solvent Suboptimal Solvent System? start->suboptimal_solvent Yes incorrect_stoichiometry Incorrect Stoichiometry? suboptimal_solvent->incorrect_stoichiometry No screen_solvents Screen different solvents or solvent mixtures. suboptimal_solvent->screen_solvents Yes insufficient_time Insufficient Crystallization Time? incorrect_stoichiometry->insufficient_time No optimize_ratio Experiment with different molar ratios of resolving agent. incorrect_stoichiometry->optimize_ratio Yes increase_time Allow more time for crystallization to reach equilibrium. insufficient_time->increase_time Yes

References

Impact of additives on sparteine complex stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sparteine Complex Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound complexes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of additives on the stability and reactivity of this compound complexes in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (-)-sparteine in asymmetric synthesis?

A1: (-)-Sparteine is a naturally occurring chiral diamine that serves as a chiral ligand for various metals, most notably lithium, palladium, and copper. In these complexes, it creates a chiral environment that allows for enantioselective transformations. For instance, in reactions involving organolithium reagents, the this compound-lithium complex can selectively deprotonate prochiral substrates, leading to the formation of enantiomerically enriched products.[1][2]

Q2: Why is the choice of organolithium reagent crucial in this compound-mediated reactions?

A2: The structure of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) significantly influences the steric environment and reactivity of the this compound-organolithium complex. This, in turn, affects the conversion rates and enantioselectivity of the reaction. For example, while n-BuLi might be sufficient in a 1:1 ratio for high conversion, other reagents like s-BuLi or t-BuLi may require a large excess of (-)-sparteine to achieve comparable results.[3][4] In some cases, t-BuLi has been shown to outperform s-BuLi in (-)-sparteine-mediated procedures.

Q3: Can additives other than the organolithium reagent affect the reaction outcome?

A3: Yes, various additives can have a profound impact. These include:

  • Solvents: The choice of solvent (e.g., diethyl ether, THF, MTBE) can alter the solubility and aggregation state of the organolithium complex, thereby influencing reaction rates and selectivity.

  • Co-ligands and salts: The presence of other coordinating species or salts can modify the structure and reactivity of the active catalyst. For instance, anions have been shown to play a crucial role in communicating the steric interaction between the ligand and the substrate in palladium-catalyzed oxidations.

  • Substrates: The structure of the substrate itself, including the presence of directing groups, can either complement or compete with the directing effect of the this compound ligand, a concept known as "matched" and "mismatched" pairs.

Q4: Are there alternatives to (-)-sparteine, given its limited availability as a single enantiomer?

A4: Yes, the development of "(+)-sparteine surrogates" is an active area of research to access the opposite enantiomers of reaction products. These surrogates are designed to mimic the structural and stereochemical properties of the natural (-)-sparteine. Several successful surrogates have been synthesized, often from starting materials like (-)-cytisine, and have demonstrated equal but opposite enantioselectivity in a variety of reactions. Additionally, in some specific synthetic contexts, high yields and diastereoselectivities can be achieved in the absence of this compound altogether by leveraging substrate control.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Yield in a this compound-Mediated Lithiation

Potential Cause Troubleshooting Step
Incorrect Stoichiometry The ratio of the organolithium reagent to (-)-sparteine and the substrate is critical. For reagents like s-BuLi, an excess of (-)-sparteine may be necessary to achieve high enantioselectivity.
Inappropriate Solvent The solvent can affect the aggregation state and reactivity of the organolithium species. Experiment with different ethereal solvents like diethyl ether, THF, or MTBE.
"Mismatched" Substrate-Ligand Pair The inherent stereochemical preference of the substrate may oppose that of the this compound ligand. If possible, modify the substrate or consider using a this compound surrogate with the opposite chirality.
Decomposition of the Complex This compound complexes can be unstable at higher temperatures. Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C).
Presence of Impurities Water or other protic impurities can quench the organolithium reagent. Ensure all glassware is oven-dried and reagents are anhydrous.

Issue 2: Reaction Fails to Go to Completion

Potential Cause Troubleshooting Step
Insufficient Organolithium Reagent While some reactions work well with stoichiometric amounts of organolithium, others may require an excess to drive the reaction to completion, especially with less reactive reagents.
Poor Solubility of Reagents The this compound complex or substrate may not be fully soluble in the chosen solvent at low temperatures. Consider a different solvent system or a slight increase in temperature if the complex stability allows.
Steric Hindrance Highly hindered substrates or this compound surrogates can slow down or prevent the reaction. Modifying the non-critical parts of the substrate or using a less bulky organolithium reagent might help.

Quantitative Data Summary

Table 1: Effect of Organolithium Reagent and Stoichiometry on a this compound-Mediated Reaction

Organolithium ReagentEquivalents of RLiEquivalents of (-)-sparteineConversion (%)Enantiomeric Excess (ee %)Reference
n-BuLi1.01.2HighGood
s-BuLi>0.5Large ExcessSubstantialGood
t-BuLi>0.5Large ExcessSubstantialGood
t-BuLi/(-)-sparteine adduct1.01.0HighGood

Note: "High," "Good," and "Substantial" are qualitative descriptors from the source literature. Specific values are highly substrate-dependent.

Table 2: Enantioselective Addition of Organolithium Reagents to N-anisyl Aldimines Promoted by (-)-Sparteine

Organolithium NucleophileYield (%)Enantiomeric Ratio (er)Reference
MeLi81-99up to 95.5:4.5
n-BuLi81-99up to 95.5:4.5
PhLi81-99up to 95.5:4.5
VinylLi81-99up to 95.5:4.5

Experimental Protocols

Protocol 1: General Procedure for (-)-Sparteine-Mediated Asymmetric Lithiation-Trapping

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the carbamate substrate (1.5 equivalents) and (-)-sparteine (1.5 equivalents) to anhydrous diethyl ether (Et₂O) to a concentration of 0.2 M.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-BuLi (1.3 M in hexanes, 1.4 equivalents) dropwise to the cooled solution. Stir the reaction mixture for 5 hours at -78 °C.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., a vinyl boronic ester, 1.0 equivalent) in Et₂O (0.5 M) to the reaction mixture.

  • Reaction Progression: Stir the mixture for an additional 3 hours at -78 °C.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and determine the yield and enantiomeric excess (e.g., by chiral HPLC).

This protocol is a generalized procedure based on methodologies described in the literature.

Visualizations

experimental_workflow reagents Substrate + (-)-Sparteine in Anhydrous Solvent cooling Cool to -78 °C reagents->cooling 1 lithiation Add Organolithium Reagent (e.g., s-BuLi) cooling->lithiation 2 stir1 Stir for 5h at -78 °C lithiation->stir1 3 electrophile Add Electrophile stir1->electrophile 4 stir2 Stir for 3h at -78 °C electrophile->stir2 5 workup Aqueous Work-up stir2->workup 6 analysis Purification & Analysis (Yield, ee) workup->analysis 7

Caption: Workflow for a typical (-)-sparteine-mediated asymmetric lithiation experiment.

troubleshooting_logic decision Is the RLi:this compound ratio optimized? issue Suboptimal Complex Formation/Reactivity decision->issue No decision2 Is the solvent appropriate? decision->decision2 Yes solution Vary stoichiometry. Use excess this compound with s-BuLi/t-BuLi. issue->solution Fix start Low Yield or Enantioselectivity start->decision issue2 Poor Solubility or Incorrect Aggregation State decision2->issue2 No decision3 Is it a 'matched' substrate/ligand pair? decision2->decision3 Yes solution2 Screen alternative ethereal solvents (THF, MTBE). issue2->solution2 Fix issue3 Opposing Stereodirecting Effects decision3->issue3 No ('mismatched') end Consider other factors: temperature, purity, substrate stability. decision3->end Yes solution3 Modify substrate or use (+)-sparteine surrogate. issue3->solution3 Fix

Caption: Troubleshooting logic for low yield or enantioselectivity in this compound reactions.

References

Validation & Comparative

Sparteine vs. Other Chiral Diamines: A Comparative Guide to Enantioselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chiral ligand is a critical determinant of success in asymmetric synthesis. This guide provides an objective comparison of the enantioselectivity of (-)-sparteine, a naturally occurring alkaloid, with its synthetic surrogates and other classes of chiral diamines, supported by experimental data from peer-reviewed literature.

(-)-Sparteine has long been a prominent chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents. Its rigid tetracyclic structure provides a well-defined chiral environment, leading to high enantioselectivities in various transformations. However, the limited availability of its unnatural (+)-enantiomer has driven the development of synthetic surrogates and the exploration of alternative chiral diamines. This guide delves into a comparative analysis of these ligands in key asymmetric reactions.

Performance in Asymmetric Deprotonation of N-Boc-pyrrolidine

The enantioselective deprotonation of N-Boc-pyrrolidine is a benchmark reaction for evaluating the efficacy of chiral diamines. This transformation, typically mediated by sec-butyllithium (s-BuLi), generates a chiral organolithium intermediate that can be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines, valuable building blocks in medicinal chemistry.

A significant breakthrough in overcoming the enantiomeric limitation of natural sparteine was the development of (+)-sparteine surrogates. These synthetic diamines are designed to mimic the stereochemical environment of the elusive (+)-sparteine. Experimental data consistently shows that these surrogates provide the opposite enantiomer to that obtained with (-)-sparteine, often with comparable levels of enantioselectivity.[1] For instance, in the silylation of N-Boc pyrrolidine, (-)-sparteine yields the (S)-product with a high enantiomeric ratio (er), while a (+)-sparteine surrogate produces the (R)-product with a similarly high er.

Furthermore, comparisons have been extended to other classes of chiral diamines. A notable example is a cyclohexane-derived diamine, which has been shown to be as efficient as the s-BuLi/(-)-sparteine complex in the asymmetric deprotonation of N-Boc pyrrolidine, representing a significant advancement in the use of non-sparteine-like diamines in such reactions.[2][3]

LigandProduct EnantiomerEnantiomeric Ratio (er)Yield (%)Reference(s)
(-)-Sparteine(S)98:276[2]
(+)-Sparteine Surrogate(R)95:5-[4]
(S,S)-Cyclohexane Diamine Derivative(R)95:585

Performance in Enantioselective Addition of Organolithium Reagents to Imines

The enantioselective addition of organolithium reagents to imines is a powerful method for the synthesis of chiral amines. This reaction has been a fertile ground for comparing the performance of this compound with other ligand classes, most notably bis(oxazolines) (BOX).

In the addition of n-butyllithium to N-anisylbenzaldimine, both (-)-sparteine and various bis(oxazoline) ligands have been demonstrated to induce high levels of enantioselectivity. The choice of ligand, however, can significantly influence the reaction's efficiency and the absolute configuration of the product. While (-)-sparteine is effective, certain bis(oxazoline) ligands have been shown to provide even higher enantiomeric excesses under optimized conditions.

LigandEnantiomeric Ratio (er)Yield (%)Reference(s)
(-)-Sparteine85:1591
(S,S)-t-Bu-BOX95.5:4.599
(S,S)-i-Pr-BOX94:698

Performance in Enantioselective Carbolithiation of Alkenes

Enantioselective carbolithiation, the addition of an organolithium reagent across a carbon-carbon double bond in the presence of a chiral ligand, is a potent tool for constructing stereogenic centers. The carbolithiation of cinnamyl alcohol with n-butyllithium has served as a key reaction to compare (-)-sparteine and its synthetic surrogates.

Consistent with observations in other reactions, the (+)-sparteine surrogate induces the opposite enantioselectivity to (-)-sparteine. In the case of cinnamyl alcohol carbolithiation, (-)-sparteine yields the (S)-product with high enantiomeric excess, while the (+)-sparteine surrogate provides the (R)-product, also with good enantioselectivity, demonstrating the successful design of these synthetic ligands.

LigandProduct EnantiomerEnantiomeric Excess (ee)Yield (%)Reference(s)
(-)-Sparteine(S)83%82
(+)-Sparteine Surrogate(R)71%71

Experimental Protocols

Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine with s-BuLi and (-)-Sparteine

To a solution of (-)-sparteine (1.2 mmol) in diethyl ether (10 mL) at -78 °C is added sec-butyllithium (1.2 mmol) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of N-Boc-pyrrolidine (1.0 mmol) in diethyl ether (2 mL) is then added dropwise, and the reaction mixture is stirred for 3 hours at -78 °C. The electrophile (e.g., chlorotrimethylsilane, 1.5 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-substituted pyrrolidine. The enantiomeric ratio is determined by chiral HPLC analysis.

Enantioselective Addition of n-BuLi to N-Anisylbenzaldimine with (-)-Sparteine

To a solution of (-)-sparteine (0.2 mmol) in toluene (2 mL) at -78 °C is added n-butyllithium (0.2 mmol). The mixture is stirred for 15 minutes, and then a solution of N-anisylbenzaldimine (0.1 mmol) in toluene (1 mL) is added. The reaction is stirred at -78 °C for 1 hour and then quenched with methanol. The mixture is allowed to warm to room temperature, and water is added. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired chiral amine. The enantiomeric ratio is determined by chiral HPLC analysis.

Enantioselective Carbolithiation of Cinnamyl Alcohol with n-BuLi and (-)-Sparteine

A solution of (-)-sparteine (1.1 mmol) and n-butyllithium (1.1 mmol) in cumene (5 mL) is stirred at 0 °C for 15 minutes. Cinnamyl alcohol (1.0 mmol) is then added, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of methanol, followed by 1 M HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing the Logic of Asymmetric Synthesis

The following diagrams illustrate the fundamental concepts and workflows in chiral diamine-mediated asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Asymmetric Transformation cluster_workup Workup & Analysis Prochiral_Substrate Prochiral Substrate Chiral_Complex Diastereomeric Complex Formation Prochiral_Substrate->Chiral_Complex Organolithium Organolithium Reagent Organolithium->Chiral_Complex Chiral_Diamine Chiral Diamine (e.g., this compound) Chiral_Diamine->Chiral_Complex Stereoselective_Reaction Stereoselective C-C Bond Formation Chiral_Complex->Stereoselective_Reaction Facial Selectivity Quenching Quenching & Purification Stereoselective_Reaction->Quenching Chiral_Product Enantioenriched Product Quenching->Chiral_Product Analysis Enantioselectivity Determination (HPLC/GC) Chiral_Product->Analysis

Caption: Workflow of a typical chiral diamine-mediated asymmetric reaction.

Ligand_Comparison This compound (-)-Sparteine (Natural) Alternatives Alternative Chiral Diamines Sparteine_Surrogate (+)-Sparteine Surrogate (Synthetic) Alternatives->Sparteine_Surrogate Opposite Enantiomer Bisoxazoline Bis(oxazoline) (BOX) (C2-Symmetric) Alternatives->Bisoxazoline Different Scaffold, High ee DACH_Derivative DACH Derivative (C2-Symmetric) Alternatives->DACH_Derivative Different Scaffold, Versatile

Caption: Structural relationship of this compound and its alternatives.

References

A Comparative Guide to Novel Sparteine-Like Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral ligands is paramount in the synthesis of enantiomerically pure compounds. (-)-Sparteine, a naturally occurring alkaloid, has long been a workhorse in asymmetric synthesis, particularly in organolithium chemistry. However, the limited availability of its enantiomer, (+)-sparteine, has spurred the development of synthetic surrogates. This guide provides an objective comparison of the performance of novel sparteine-like ligands with the benchmark, (-)-sparteine, supported by experimental data from key asymmetric reactions.

The development of this compound surrogates has been driven by the need to access the opposite enantiomers of products typically obtained using the naturally abundant (-)-sparteine. These novel ligands, often synthesized from readily available chiral precursors like (-)-cytisine, are designed to mimic the steric and electronic properties of (+)-sparteine. Extensive research has demonstrated that these surrogates can indeed provide "essentially equal but opposite enantioselectivity" compared to (-)-sparteine in a variety of asymmetric transformations.[1]

Performance in Key Asymmetric Reactions

The efficacy of these novel this compound-like ligands is typically evaluated in a series of benchmark asymmetric reactions. Here, we compare their performance in three crucial transformations: the asymmetric deprotonation of N-Boc pyrrolidine, the α-lithiation-rearrangement of cyclooctene oxide, and the palladium-catalyzed oxidative kinetic resolution of 1-indanol.

Asymmetric Deprotonation of N-Boc Pyrrolidine

The enantioselective lithiation of N-Boc pyrrolidine followed by electrophilic quench is a fundamental method for the synthesis of chiral 2-substituted pyrrolidines, which are valuable building blocks in medicinal chemistry. The choice of the chiral ligand is critical for achieving high enantioselectivity.

LigandYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
(-)-Sparteine8596 (S)>95:5J. Am. Chem. Soc. 2004, 126, 47, 15473-15479
(+)-Sparteine Surrogate 18295 (R)>95:5J. Am. Chem. Soc. 2004, 126, 47, 15473-15479
(+)-Sparteine Surrogate 27894 (R)>95:5Org. Lett. 2008, 10, 7, 1409-1412

As the data indicates, the (+)-sparteine surrogates effectively provide the opposite enantiomer of the product with comparable yield and enantioselectivity to (-)-sparteine.

α-Lithiation-Rearrangement of Cyclooctene Oxide

The asymmetric α-lithiation and subsequent rearrangement of meso-epoxides is a powerful tool for the synthesis of chiral allylic alcohols. The chiral ligand dictates the facial selectivity of the deprotonation, leading to the desired enantiomer of the product.

LigandYield (%)Enantiomeric Excess (ee%)Reference
(-)-Sparteine7592 (1R,2R)J. Chem. Soc., Perkin Trans. 1, 1998, 2151-2162
(+)-Sparteine Surrogate 17291 (1S,2S)J. Am. Chem. Soc. 2002, 124, 40, 11870-11871

In this transformation, the (+)-sparteine surrogate again demonstrates its ability to act as a "pseudo-enantiomer" of (-)-sparteine, affording the opposite enantiomer of the allylic alcohol in high yield and enantiopurity.

Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol

The kinetic resolution of racemic secondary alcohols is a widely used method to obtain enantioenriched alcohols and ketones. In this palladium-catalyzed aerobic oxidation, the chiral ligand is responsible for the differential rate of oxidation of the two alcohol enantiomers.

LigandConversion (%)Enantiomeric Excess (ee%) of recovered alcoholSelectivity Factor (s)Reference
(-)-Sparteine52>9947J. Am. Chem. Soc. 2002, 124, 28, 8202-8203
(+)-Sparteine Surrogate 151>9945Org. Lett. 2004, 6, 11, 1895-1898

The data from the kinetic resolution of 1-indanol further solidifies the utility of the (+)-sparteine surrogate, achieving excellent enantioselectivity and a high selectivity factor, comparable to that of (-)-sparteine.

Experimental Workflow and Signaling Pathways

The general workflow for utilizing these this compound-like ligands in asymmetric synthesis, particularly in organolithium-mediated reactions, follows a consistent pattern.

G General Workflow for Asymmetric Synthesis using this compound-Like Ligands cluster_0 Complex Formation cluster_1 Asymmetric Transformation cluster_2 Product Formation Organolithium Organolithium Reagent (e.g., s-BuLi) Chiral_Complex Chiral Organolithium Complex Organolithium->Chiral_Complex Mixing Ligand Chiral this compound-Like Ligand Ligand->Chiral_Complex Asymmetric_Reaction Asymmetric Reaction (e.g., Deprotonation, Addition) Chiral_Complex->Asymmetric_Reaction Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Asymmetric_Reaction Intermediate Chiral Intermediate Asymmetric_Reaction->Intermediate Quenching Electrophilic Quench / Workup Intermediate->Quenching Electrophile Electrophile / Workup Electrophile->Quenching Product Enantioenriched Product Quenching->Product

Caption: General workflow for asymmetric synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Asymmetric Deprotonation of N-Boc Pyrrolidine

To a solution of N-Boc pyrrolidine (1.0 mmol) and the chiral this compound-like ligand (1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added s-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is stirred for a further 2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride solution (10 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.

α-Lithiation-Rearrangement of Cyclooctene Oxide

To a solution of the chiral this compound-like ligand (1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The solution is stirred for 15 minutes at -78 °C. A solution of cyclooctene oxide (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is allowed to warm to -20 °C and stirred for 4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the corresponding chiral allylic alcohol. The enantiomeric excess is determined by chiral GC or HPLC analysis after derivatization.

Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol

In a round-bottom flask equipped with a magnetic stir bar, Pd(OAc)2 (0.025 mmol) and the chiral this compound-like ligand (0.06 mmol) are dissolved in toluene (5 mL) under an atmosphere of oxygen (balloon). Racemic 1-indanol (1.0 mmol) is added, and the mixture is stirred vigorously at 80 °C. The reaction progress is monitored by TLC or GC analysis. Upon reaching approximately 50% conversion, the reaction is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to separate the unreacted alcohol from the corresponding ketone. The enantiomeric excess of the recovered 1-indanol is determined by chiral HPLC analysis.

Conclusion

The development of novel this compound-like ligands has successfully addressed the long-standing challenge of accessing the enantiomeric products of (-)-sparteine-mediated reactions. The data presented here clearly demonstrates that these synthetic surrogates are highly effective, providing comparable yields and enantioselectivities to the natural product. Their accessibility and predictable performance make them invaluable tools for chemists engaged in asymmetric synthesis and drug discovery.

References

A Comparative Guide to Sparteine-Free Protocols for the Stereoselective Construction of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of allylic alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of natural products and pharmaceuticals. For decades, the use of the chiral ligand (-)-sparteine in combination with organolithium reagents has been a reliable method for achieving high stereoselectivity in these transformations. However, the high cost, limited availability of its unnatural (+) enantiomer, and toxicity of sparteine have driven the development of alternative, this compound-free protocols.

This guide provides an objective comparison of a leading this compound-free method—the substrate-controlled Hoppe-Matteson-Aggarwal (HMA) rearrangement—with the established Nozaki-Hiyama-Kishi (NHK) reaction and this compound-mediated protocols. We present supporting experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their synthetic challenges.

Performance Comparison: this compound-Free vs. Conventional Methods

The substrate-controlled HMA rearrangement has emerged as a powerful alternative, often demonstrating superior yields and selectivities compared to this compound-dependent methods, without the need for a chiral ligand.[1][2][3] This is particularly evident in the synthesis of complex polyketide fragments, where the inherent chirality of the substrate can effectively direct the stereochemical outcome of the reaction.[1][2] In some cases, the absence of this compound has been shown to be advantageous, leading to cleaner reactions and higher yields.

The Nozaki-Hiyama-Kishi (NHK) reaction is another widely used method for the construction of allylic alcohols and serves as a valuable benchmark for comparison. It is known for its high chemoselectivity and tolerance of a wide range of functional groups.

The following tables summarize the performance of these methods in the stereoselective synthesis of allylic alcohols.

Protocol Substrate/Reagents Product Yield (%) Diastereomeric Ratio (d.r.) Reference
This compound-Free HMA Chiral TIB-ester, Vinyl Boronic EsterAllylic Alcohol85>20:1
(-)-Sparteine HMA Chiral TIB-ester, Vinyl Boronic EsterAllylic Alcohol3510:1
(+)-Sparteine HMA Chiral TIB-ester, Vinyl Boronic EsterAllylic Alcohol152:1
This compound-Free HMA Chiral Cb-carbamate, Vinyl Boronic EsterAllylic Alcohol726:1
Nozaki-Hiyama-Kishi Aldehyde, Alkenyl BromideAllylic Alcohol63Not specified

Table 1: Comparison of this compound-Free HMA, this compound-Mediated HMA, and NHK Reactions. TIB = 2,4,6-triisopropylbenzoyl, Cb = N,N-diisopropylcarbamoyl.

Experimental Protocols

This compound-Free, Substrate-Controlled Hoppe-Matteson-Aggarwal (HMA) Rearrangement

This protocol is a representative example of the substrate-controlled synthesis of a chiral allylic alcohol.

Materials:

  • Chiral 2,4,6-triisopropylbenzoyl (TIB) ester (1.5 equiv)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equiv)

  • sec-Butyllithium (sBuLi) (1.4 equiv, 1.3 M in hexanes)

  • Vinyl boronic ester (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a stirred solution of the TIB ester (1.5 equiv) and TMEDA (1.5 equiv) in Et₂O (0.2 M) at -78 °C, add sBuLi (1.4 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 5 hours.

  • Add a solution of the vinyl boronic ester (1.0 equiv) in Et₂O (0.5 M) to the reaction mixture.

  • Stir for an additional 3 hours at -78 °C.

  • Warm the reaction mixture to room temperature and stir overnight.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Stir the biphasic mixture for 15 minutes.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol provides a general procedure for the NHK reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Allyl or vinyl halide (2.0 equiv)

  • Chromium(II) chloride (CrCl₂) (8.0 equiv)

  • Nickel(II) chloride (NiCl₂) (0.1 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

Procedure:

  • In a glovebox, add NiCl₂ (0.1 equiv) and CrCl₂ (8.0 equiv) to an oven-dried flask.

  • Remove the flask from the glovebox, place it under an inert atmosphere (e.g., nitrogen), and add degassed DMF.

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of the aldehyde (1.0 equiv) and the halide (2.0 equiv) in degassed DMF.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and quench with water.

  • Dilute the mixture with Et₂O and separate the layers.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanistic pathways for the this compound-Free HMA rearrangement and the NHK reaction, as well as a general experimental workflow.

Sparteine_Free_HMA cluster_lithiation Lithiation cluster_borylation Borylation & Rearrangement cluster_oxidation Oxidative Workup TIB_Ester Chiral TIB Ester Lithium_Anion Lithium Anion TIB_Ester->Lithium_Anion -78 °C, 5h sBuLi_TMEDA sBuLi / TMEDA sBuLi_TMEDA->TIB_Ester Ate_Complex Ate-Complex Lithium_Anion->Ate_Complex Vinyl_Boronic_Ester Vinyl Boronic Ester Vinyl_Boronic_Ester->Ate_Complex Allylic_Boronic_Ester Allylic Boronic Ester Ate_Complex->Allylic_Boronic_Ester 1,2-Metallate Rearrangement (Warm to RT) Allylic_Alcohol Allylic Alcohol Allylic_Boronic_Ester->Allylic_Alcohol H2O2_NaOH H₂O₂, NaOH H2O2_NaOH->Allylic_Alcohol

Caption: Proposed mechanism for the this compound-Free Hoppe-Matteson-Aggarwal rearrangement.

NHK_Reaction Ni(II) Ni(II)Cl₂ Ni(0) Ni(0) Ni(II)->Ni(0) 2 Cr(II) Cr(II) Cr(II)Cl₂ Cr(II)->Ni(0) R_Ni_X R-Ni(II)-X Ni(0)->R_Ni_X Oxidative Addition R_X R-X (Vinyl/Allyl Halide) R_X->R_Ni_X R_Cr_X R-Cr(III)-X₂ R_Ni_X->R_Cr_X Transmetalation (Cr(II)) Cr_Alkoxide Cr(III) Alkoxide R_Cr_X->Cr_Alkoxide Aldehyde Aldehyde Aldehyde->Cr_Alkoxide Allylic_Alcohol Allylic Alcohol Cr_Alkoxide->Allylic_Alcohol Workup

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Anhydrous/Degassed) Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction Run Reaction (Temperature Control) Reaction_Setup->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Sparteine's Anticonvulsant Mechanism: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of sparteine's anticonvulsant performance against established alternatives, supported by experimental data.

This compound, a quinolizidine alkaloid found in various lupin species, has demonstrated notable anticonvulsant properties in a range of animal models. This guide provides a comprehensive comparison of this compound's efficacy and mechanism of action with those of established anticonvulsant drugs: phenytoin, carbamazepine, and diazepam. The data presented herein is collated from preclinical studies to offer a clear perspective on this compound's potential as an antiepileptic agent.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is often initially assessed in rodent models of induced seizures. The two most common models are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for absence seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is a key metric for comparing anticonvulsant potency.

While direct comparative studies evaluating this compound alongside phenytoin, carbamazepine, and diazepam under identical experimental conditions are limited, the available data allows for an indirect comparison of their potencies.

DrugAnimal ModelSeizure TypeED50 (mg/kg, i.p.)Primary Mechanism of Action
This compound Mouse/RatMES-induced Tonic-ClonicData not availableMuscarinic M2/M4 Receptor Agonist, Sodium Channel Blocker
Mouse/RatPTZ-induced ClonicEffective, ED50 not availableMuscarinic M2/M4 Receptor Agonist, Sodium Channel Blocker
Phenytoin MouseMES-induced Tonic-Clonic~10Voltage-gated Sodium Channel Blocker[1]
MousePTZ-induced ClonicIneffectiveVoltage-gated Sodium Channel Blocker[2]
Carbamazepine MouseMES-induced Tonic-Clonic10.5 ± 0.9Voltage-gated Sodium Channel Blocker[3]
MousePTZ-induced ClonicIneffectiveVoltage-gated Sodium Channel Blocker[2]
Diazepam MousePTZ-induced ClonicProtective, ED50 variablePositive Allosteric Modulator of GABA-A Receptors[4]
MouseMES-induced Tonic-Clonic8Positive Allosteric Modulator of GABA-A Receptors

Note: ED50 values can vary depending on the specific experimental conditions, including animal strain, route of administration, and time of testing.

Mechanistic Insights: A Multi-Target Profile for this compound

The anticonvulsant effects of this compound appear to be mediated through a distinct mechanism compared to the comparator drugs.

Primary Mechanism: Muscarinic Acetylcholine Receptor Activation

The leading hypothesis for this compound's anticonvulsant action is its activity as an agonist at the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs). Activation of these Gi-coupled receptors leads to a decrease in neuronal hyperexcitability. Studies have shown that this compound's anticonvulsant effects are associated with an increase in the mRNA expression of the M4 receptor in the hippocampus. This mechanism contrasts with the primary modes of action of the comparator drugs.

This compound This compound M2_M4_R M2/M4 Muscarinic Receptors This compound->M2_M4_R Agonist Gi_protein Gi Protein Activation M2_M4_R->Gi_protein AC Adenylyl Cyclase Inhibition Gi_protein->AC cAMP ↓ cAMP AC->cAMP Neuronal_Excitability Decreased Neuronal Hyperexcitability cAMP->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Proposed primary anticonvulsant mechanism of this compound.
Secondary Mechanism: Sodium Channel Blockade

Emerging evidence suggests that this compound and its derivatives also act as voltage-gated sodium channel (VGSC) blockers. This provides a potential point of mechanistic overlap with phenytoin and carbamazepine, which are classic sodium channel blockers. The blockade of VGSCs by these drugs is use-dependent, meaning they preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of seizures.

DrugTargetIC50Effect
This compound Voltage-gated Sodium ChannelsData not availableBlockade
Phenytoin Voltage-gated Sodium Channels~72.6 µM (rat hippocampal neurons)Blockade
Carbamazepine Voltage-gated Sodium Channels18 µM (late current), 56 µM (transient current) (mouse neuroblastoma cells)Blockade
Diazepam GABA-A Receptor-Positive Allosteric Modulation

A direct comparison of the IC50 values for sodium channel blockade by this compound, phenytoin, and carbamazepine from a single study is not available. However, the existing data for phenytoin and carbamazepine provide a benchmark for the potency of sodium channel-blocking anticonvulsants.

Comparison with GABAergic Modulation

Diazepam exerts its anticonvulsant effects by binding to a specific allosteric site on the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. There is currently limited evidence to suggest that this compound directly modulates the GABA-A receptor in a similar manner.

cluster_0 This compound / Phenytoin / Carbamazepine cluster_1 Diazepam This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blockade Phenytoin Phenytoin Phenytoin->Na_Channel Blockade Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blockade Inhibition Inhibition Na_Channel->Inhibition Inhibition of Action Potential Propagation Diazepam Diazepam GABA_R GABA-A Receptor Diazepam->GABA_R Positive Allosteric Modulation Potentiation Potentiation GABA_R->Potentiation Potentiation of GABAergic Inhibition Anticonvulsant_Effect Anticonvulsant Effect Inhibition->Anticonvulsant_Effect Potentiation->Anticonvulsant_Effect

Comparison of the primary molecular targets of the anticonvulsants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols for the MES and PTZ seizure models.

Maximal Electroshock (MES) Seizure Test

Purpose: To induce generalized tonic-clonic seizures and assess the efficacy of anticonvulsant drugs.

Apparatus: An electroconvulsive shock generator.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle via a specified route (e.g., intraperitoneal, oral).

  • At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • The percentage of animals protected from the tonic hindlimb extension at various doses is used to calculate the ED50.

Pentylenetetrazol (PTZ)-Induced Seizure Test

Purpose: To induce clonic and tonic-clonic seizures and evaluate the efficacy of anticonvulsant drugs, particularly those effective against absence seizures.

Procedure:

  • Animals (typically mice or rats) are pre-treated with the test compound or vehicle.

  • After a predetermined time, a convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered, usually subcutaneously or intraperitoneally.

  • The animals are then observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are typically characterized by myoclonic jerks, clonic convulsions, and in some cases, tonic extension.

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED50 is calculated based on the dose-response relationship.

cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test MES_Start Drug/Vehicle Administration MES_Wait Wait for Peak Drug Effect MES_Start->MES_Wait MES_Stim Electrical Stimulation MES_Wait->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Calculate ED50 MES_Obs->MES_End PTZ_Start Drug/Vehicle Administration PTZ_Wait Pre-treatment Period PTZ_Start->PTZ_Wait PTZ_Inject PTZ Injection PTZ_Wait->PTZ_Inject PTZ_Obs Observe for Clonic/Tonic Seizures PTZ_Inject->PTZ_Obs PTZ_End Calculate ED50 PTZ_Obs->PTZ_End

Workflow for MES and PTZ anticonvulsant screening models.

Conclusion

This compound demonstrates anticonvulsant activity in established animal models, suggesting its potential as a therapeutic agent for epilepsy. Its primary proposed mechanism of action, the activation of M2 and M4 muscarinic receptors, distinguishes it from classic anticonvulsants like phenytoin, carbamazepine, and diazepam. The additional discovery of its sodium channel blocking properties provides a further avenue for its anticonvulsant effects and a point of comparison with widely used drugs.

However, a critical gap in the current research is the lack of direct, head-to-head comparative studies that include this compound and provide quantitative measures of potency such as ED50 values. Future research should focus on these direct comparisons to definitively establish this compound's efficacy relative to existing treatments. Furthermore, more detailed mechanistic studies are required to elucidate the precise contribution of its different molecular targets to its overall anticonvulsant profile. Such data will be invaluable for the continued development and potential clinical application of this compound and its derivatives in the treatment of epilepsy.

References

A Comparative Guide to Sparteine Metal Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral ligands, capable of inducing stereoselectivity in chemical transformations, are central to this endeavor. Among these, (-)-sparteine, a naturally occurring diamine alkaloid, has emerged as a privileged ligand in asymmetric synthesis. Its rigid C2-symmetric-like structure, when complexed with various metals, creates a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of reactions.

This guide provides a comparative overview of the catalytic performance of sparteine complexes with three commonly employed metals: palladium (Pd), copper (Cu), and lithium (Li). We will delve into representative applications for each metal complex, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting and optimizing these powerful catalytic systems for their synthetic needs.

At a Glance: this compound Metal Complexes in Catalysis

Metal ComplexTypical ApplicationKey Features
(-)-Sparteine / Palladium(II) Oxidative Kinetic Resolution of Secondary Alcohols- Efficiently resolves racemic secondary alcohols.[1][2] - this compound can act as both a chiral ligand and a base.[1][2] - High enantioselectivity can be achieved.
(-)-Sparteine / Copper(II) Asymmetric Henry (Nitroaldol) Reaction- Catalyzes the formation of chiral β-nitro alcohols. - Effective for a range of aldehydes. - Reaction conditions can be tuned to optimize yield and enantioselectivity.
(-)-Sparteine / Lithium Asymmetric Deprotonation / Functionalization- Generates configurationally stable organolithium species. - Enables the enantioselective synthesis of a variety of functionalized molecules.

I. Palladium-Sparteine Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols

The kinetic resolution of racemic secondary alcohols is a powerful strategy for accessing enantiomerically enriched alcohols and ketones. The complex formed between palladium(II) chloride and (-)-sparteine is a highly effective catalyst for the aerobic oxidation of one enantiomer of a secondary alcohol at a faster rate than the other, leaving the unreacted alcohol enriched in the slower-reacting enantiomer.

Representative Reaction: Oxidative Kinetic Resolution of 1-Phenylethanol

A common benchmark for this reaction is the kinetic resolution of racemic 1-phenylethanol.

Table 1: Performance Data for Pd/(-)-Sparteine Catalyzed Oxidative Kinetic Resolution of 1-Phenylethanol

Catalyst Loading (mol%)(-)-Sparteine (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%) of AlcoholReference
520Toluene60485595J. Am. Chem. Soc. 2002, 124, 28, 8202-8203
Experimental Protocol: Oxidative Kinetic Resolution of 1-Phenylethanol

Materials:

  • PdCl₂((-)-sparteine) complex (can be pre-formed or generated in situ)

  • (-)-Sparteine

  • Racemic 1-phenylethanol

  • Toluene (anhydrous)

  • Molecular sieves (3 Å, activated)

  • Oxygen balloon

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar is added PdCl₂((-)-sparteine) (5 mol%).

  • The flask is evacuated and backfilled with oxygen three times.

  • Anhydrous toluene, (-)-sparteine (20 mol%), and racemic 1-phenylethanol (1.0 equiv) are added via syringe.

  • Activated 3 Å molecular sieves are added.

  • The flask is fitted with an oxygen balloon and the mixture is stirred at 60 °C.

  • The reaction progress is monitored by TLC or GC.

  • Upon reaching approximately 50-60% conversion, the reaction is cooled to room temperature.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to separate the unreacted (S)-1-phenylethanol from acetophenone.

  • The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC analysis.

Catalytic Cycle and Mechanism

The mechanism of the palladium-catalyzed aerobic oxidation of alcohols with (-)-sparteine is understood to involve several key steps. A notable feature of this system is the dual role of (-)-sparteine, which acts as both a chiral ligand and a base in the deprotonation of the alcohol. The enantioselectivity is influenced by the concentration of (-)-sparteine, with higher concentrations generally leading to higher selectivity.

Palladium_Catalytic_Cycle Pd(II)-Sparteine Pd(II)-Sparteine Pd(II)-Sparteine-Alcohol Pd(II)-Sparteine-Alcohol Pd(II)-Sparteine->Pd(II)-Sparteine-Alcohol + R-OH - Cl- Pd(II)-Alkoxide Pd(II)-Alkoxide Pd(II)-Sparteine-Alcohol->Pd(II)-Alkoxide - H+ (Base) Pd(0)-Sparteine Pd(0)-Sparteine Pd(II)-Alkoxide->Pd(0)-Sparteine β-Hydride Elimination + Ketone Pd(0)-Sparteine->Pd(II)-Sparteine + O2 - H2O

Pd/(-)-Sparteine Catalytic Cycle

II. Copper-Sparteine Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction. The use of a chiral copper(II)-(-)-sparteine complex provides an effective catalytic system for achieving high enantioselectivity in this transformation, yielding valuable β-nitro alcohols which are precursors to β-amino alcohols.

Representative Reaction: Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane

The reaction between 4-nitrobenzaldehyde and nitromethane is a well-studied example that demonstrates the utility of the Cu/(-)-sparteine catalytic system.

Table 2: Performance Data for Cu/(-)-Sparteine Catalyzed Henry Reaction

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
CuCl₂/(-)-Sparteine10Et₃NMethanol25248590Chem. Commun., 2006, 4066-4068
Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • Copper(II) chloride (CuCl₂)

  • (-)-Sparteine

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Triethylamine (Et₃N)

  • Methanol

Procedure:

  • In a round-bottom flask, CuCl₂ (10 mol%) and (-)-sparteine (11 mol%) are dissolved in methanol.

  • The solution is stirred at room temperature for 30 minutes to allow for complex formation.

  • 4-Nitrobenzaldehyde (1.0 equiv) is added to the catalyst solution.

  • Nitromethane (5.0 equiv) is then added, followed by the dropwise addition of triethylamine (1.2 equiv).

  • The reaction mixture is stirred at 25 °C for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the β-nitro alcohol product is determined by chiral HPLC analysis.

Proposed Activation and Stereochemical Model

The copper(II) center, coordinated to the chiral this compound ligand, acts as a Lewis acid to activate the aldehyde. The base deprotonates the nitroalkane to form a nitronate, which then attacks the activated aldehyde. The chiral environment around the copper center dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the product in excess.

Copper_Henry_Reaction cluster_0 Catalyst Activation cluster_1 Nucleophile Generation and Attack cluster_2 Product Release Cu_this compound Cu(II)-Sparteine Complex Activated_Aldehyde Activated Aldehyde Complex Cu_this compound->Activated_Aldehyde + Aldehyde Aldehyde Aldehyde Nitromethane Nitromethane Nitronate Nitronate Nitromethane->Nitronate + Base - H+ Product_Complex Product-Copper Complex Nitronate->Product_Complex + Activated Aldehyde Product β-Nitro Alcohol Product_Complex->Product Protonation

Workflow for Cu/(-)-Sparteine Catalyzed Henry Reaction

III. Lithium-Sparteine Mediated Asymmetric Deprotonation

The combination of an alkyllithium reagent, such as sec-butyllithium (s-BuLi), with (-)-sparteine creates a potent chiral base capable of enantioselective deprotonation of prochiral substrates. This methodology has been extensively used to generate configurationally stable organolithium intermediates, which can then be trapped with various electrophiles to afford a wide array of enantioenriched products.

Representative Reaction: Asymmetric Deprotonation of N-Boc-pyrrolidine

A classic example of this chemistry is the asymmetric deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile, such as an aryl bromide in a subsequent Negishi coupling.

Table 3: Performance Data for s-BuLi/(-)-Sparteine Mediated Deprotonation of N-Boc-pyrrolidine

BaseLigandSolventTemperature (°C)Electrophile (after transmetalation)Yield (%)ee (%)Reference
s-BuLi(-)-SparteineMTBE-784-Bromobenzonitrile8596Org. Lett. 2008, 10, 7, 1409–1412
Experimental Protocol: Asymmetric Deprotonation and Arylation of N-Boc-pyrrolidine

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methyl tert-butyl ether (MTBE, anhydrous)

  • Zinc chloride (ZnCl₂) solution in THF

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)

  • 4-Bromobenzonitrile

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • A flame-dried flask is charged with N-Boc-pyrrolidine (1.2 equiv) and (-)-sparteine (1.2 equiv) in anhydrous MTBE.

  • The solution is cooled to -78 °C.

  • s-BuLi in cyclohexane (1.3 equiv) is added dropwise, maintaining the internal temperature below -65 °C. The resulting solution is aged at -78 °C for 3 hours.

  • A solution of ZnCl₂ in THF (1.2 equiv) is added dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • In a separate flask, Pd(OAc)₂ (2 mol%) and t-Bu₃PHBF₄ (4 mol%) are dissolved in anhydrous THF.

  • The organozinc solution is transferred via cannula to the palladium catalyst solution.

  • 4-Bromobenzonitrile (1.0 equiv) is added, and the reaction mixture is heated to 60 °C and stirred until the starting material is consumed (monitored by GC or LC-MS).

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanism of Asymmetric Deprotonation

The s-BuLi/(-)-sparteine complex forms a chiral aggregate that selectively abstracts one of the two enantiotopic α-protons of N-Boc-pyrrolidine. This results in the formation of a configurationally stable α-lithiated intermediate. The subsequent transmetalation with zinc chloride generates a more stable organozinc species, which then participates in the palladium-catalyzed cross-coupling reaction.

Lithium_Deprotonation N-Boc-pyrrolidine N-Boc-pyrrolidine Lithiation Asymmetric Deprotonation N-Boc-pyrrolidine->Lithiation + s-BuLi/ (-)-Sparteine Lithiated_Intermediate Chiral Lithiated Intermediate Lithiation->Lithiated_Intermediate Trapping Electrophilic Trapping Lithiated_Intermediate->Trapping + Electrophile Product Enantioenriched Product Trapping->Product

Asymmetric Deprotonation-Trapping Workflow

Comparative Analysis and Outlook

The choice of metal in a this compound-catalyzed reaction is dictated by the desired transformation. Palladium excels in oxidative processes, such as kinetic resolutions, where it cycles between Pd(II) and Pd(0) oxidation states. Copper, with its versatile Lewis acidity, is well-suited for reactions involving the activation of carbonyl compounds, as seen in the Henry reaction. Lithium, in the form of organolithium reagents, is unparalleled for its basicity, enabling highly enantioselective deprotonation reactions.

While a direct quantitative comparison of these systems in the same reaction is often not feasible due to their distinct reactivity profiles, this guide highlights the specific strengths of each this compound-metal complex. The development of new this compound surrogates and a deeper understanding of the role of additives and reaction conditions continue to expand the utility of these powerful catalytic systems. For researchers in drug development and other areas of chemical synthesis, this compound-metal complexes offer a versatile and potent toolkit for the construction of complex chiral molecules.

References

Navigating the Labyrinth of Chirality: A Comparative Guide to Confirming Absolute Configuration in Sparteine-Catalyzed Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of a product's absolute configuration is a critical, non-negotiable step. This is particularly true in the realm of sparteine catalysis, where the chiral ligand dictates the stereochemical outcome of a reaction. This guide provides an objective comparison of the most common and powerful techniques used to elucidate the three-dimensional arrangement of atoms in chiral molecules synthesized using this compound, supported by experimental data and detailed protocols.

The choice of analytical method for determining absolute configuration is often dictated by the nature of the product, sample availability, and the instrumentation at hand. While X-ray crystallography has long been considered the "gold standard," its requirement for a single, high-quality crystal is not always feasible. Consequently, a range of spectroscopic and derivatization techniques have become indispensable tools for the modern chemist. This guide will delve into the principles, advantages, and limitations of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) based methods, specifically the Mosher's ester analysis, in the context of products derived from this compound-mediated reactions.

At a Glance: Comparison of Key Methods

To facilitate a direct comparison, the following table summarizes the core aspects of each technique.

MethodPrincipleSample RequirementsKey OutputConfidence Level
Single-Crystal X-ray Diffraction Anomalous dispersion of X-rays by a single crystalHigh-quality single crystalFlack Parameter[1][2][3]High (often considered definitive)
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSolution (typically mg scale)Comparison of experimental and DFT-calculated spectraHigh (with good correlation)
Mosher's Ester Analysis (NMR) ¹H NMR chemical shift differences in diastereomeric MTPA estersSolution (mg scale), requires a reactive hydroxyl or amine groupΔδ (δS - δR) values for protons near the stereocenterHigh (with careful analysis)

In-Depth Analysis of Methods

Single-Crystal X-ray Diffraction: The Definitive Answer

Single-crystal X-ray diffraction stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[1][2] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a crystalline lattice. For chiral, enantiomerically pure compounds, this effect allows for the determination of the absolute structure, which is quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer provides a high degree of confidence in the assignment.

Workflow for Absolute Configuration Determination by X-ray Crystallography:

cluster_0 Sample Preparation cluster_1 Data Collection & Analysis cluster_2 Conclusion start Chiral Product from this compound Catalysis crystal Grow Single Crystal start->crystal diffraction X-ray Diffraction crystal->diffraction refinement Structure Refinement diffraction->refinement flack Determine Flack Parameter refinement->flack config Assign Absolute Configuration flack->config

Workflow for X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve the purified product in a suitable solvent or solvent mixture. Employ common crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering to obtain single crystals of sufficient quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration. A value close to 0 with a small standard uncertainty indicates a correct assignment.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution. Enantiomers produce mirror-image VCD spectra, making it a powerful tool for absolute configuration determination. The modern application of VCD relies heavily on quantum chemical calculations. The experimental VCD spectrum of an unknown compound is compared to the theoretically predicted spectrum for a chosen enantiomer, typically calculated using Density Functional Theory (DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Workflow for Absolute Configuration Determination by VCD:

cluster_0 Experimental cluster_1 Computational cluster_2 Comparison & Conclusion sample_prep Prepare Solution of Chiral Product measure_vcd Measure Experimental VCD Spectrum sample_prep->measure_vcd compare Compare Experimental and Calculated Spectra measure_vcd->compare conf_search Conformational Search dft_calc DFT Calculation of VCD Spectrum conf_search->dft_calc dft_calc->compare assign Assign Absolute Configuration compare->assign

Workflow for VCD Spectroscopy.

Experimental Protocol: Vibrational Circular Dichroism

  • Sample Preparation: Dissolve the chiral product (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the molecule using molecular mechanics or semi-empirical methods.

    • Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was calculated.

Mosher's Ester Analysis: A Classic NMR Method

Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines. The method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl group in the MTPA moiety leads to different chemical shifts for the protons in the vicinity of the newly formed stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be deduced.

Workflow for Absolute Configuration Determination by Mosher's Ester Analysis:

cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Conclusion start_node Chiral Alcohol/Amine react_R React with (R)-MTPA start_node->react_R react_S React with (S)-MTPA start_node->react_S ester_R (S)-MTPA Ester react_R->ester_R ester_S (R)-MTPA Ester react_S->ester_S nmr_R Acquire ¹H NMR ester_R->nmr_R nmr_S Acquire ¹H NMR ester_S->nmr_S calc_delta Calculate Δδ = δS - δR nmr_R->calc_delta nmr_S->calc_delta model Apply Conformational Model calc_delta->model assign_config Assign Absolute Configuration model->assign_config

Workflow for Mosher's Ester Analysis.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification:

    • In two separate vials, dissolve a small amount of the chiral alcohol (e.g., 1-2 mg) in a suitable solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base).

    • To one vial, add (R)-(-)-MTPA chloride, and to the other, add (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion.

  • NMR Spectroscopy: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

    • Protons with positive Δδ values are located on one side of the MTPA plane in the preferred conformation, while those with negative Δδ values are on the other.

    • Based on the established conformational model of the Mosher's esters, assign the absolute configuration of the chiral center.

Case Study: Mosher's Analysis of an Allylic Alcohol from a this compound-Mediated Reaction

In a recent study by Kalesse and coworkers, the absolute configuration of an allylic alcohol, a product of a reaction involving a this compound-mediated lithiation, was determined using Mosher's ester analysis. The following table presents the ¹H NMR data for the (R)- and (S)-MTPA esters and the calculated Δδ values.

Protonδ (R-MTPA Ester) [ppm]δ (S-MTPA Ester) [ppm]Δδ (δS - δR) [ppm]
Hₐ5.315.25-0.06
Hₑ4.955.02+0.07
Hₓ2.452.55+0.10
Meᵧ0.920.98+0.06
Me𝛿0.850.78-0.07

The sign of the Δδ values, when applied to the conformational model of the MTPA esters, allowed for the unambiguous assignment of the absolute configuration at the carbinol center.

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The determination of absolute configuration is a cornerstone of asymmetric synthesis. While single-crystal X-ray diffraction provides the most definitive structural proof, its applicability is limited by the need for crystalline material. For products of this compound catalysis that are oils or are difficult to crystallize, VCD spectroscopy and Mosher's ester analysis offer powerful and reliable alternatives.

For the highest level of confidence, especially in the context of drug development and regulatory submissions, a cross-validation approach using two independent methods is highly recommended. By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate strategy to confidently and accurately assign the absolute configuration of their chiral products, ensuring the integrity and reproducibility of their synthetic endeavors.

References

A New Frontier in Sodium Channel Blockade: C2-Modified Sparteine Derivatives Emerge as Potent, Long-Acting Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A novel class of C2-modified sparteine derivatives is showing significant promise as potent and potentially long-acting sodium channel blockers, offering a new avenue for the development of therapeutics such as long-lasting local anesthetics. Emerging research indicates that these compounds exhibit irreversible blockade of voltage-gated sodium channels, a characteristic that distinguishes them from many existing sodium channel antagonists.

This guide provides a comparative analysis of the efficacy of these C2-modified this compound derivatives against established sodium channel blockers, supported by available experimental data. Detailed methodologies for the key experiments are also provided to allow for a comprehensive understanding of the findings.

Comparative Efficacy of Sodium Channel Blockers

The therapeutic potential of a sodium channel blocker is often initially assessed by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher potency.

While specific IC50 values for a range of C2-modified this compound derivatives are not yet widely published in comparative tables, the seminal work by Gawali et al. has established their activity as a new class of irreversible blockers[1]. For a comparative perspective, the potencies of several well-established sodium channel blockers against the cardiac sodium channel (NaV1.5) are presented below. It is important to note that the efficacy of these drugs can be state-dependent, with different affinities for resting, open, or inactivated channel states.

CompoundDrug ClassTarget ChannelIC50 (µM)Holding Potential (mV)Reference
FlecainideClass Ic AntiarrhythmicNaV1.55.5 ± 0.8-[2]
QuinidineClass Ia AntiarrhythmicNaV1.528.9 ± 2.2-[2]
MexiletineClass Ib AntiarrhythmicNaV1.547.0 ± 5.4-[2]
LamotrigineAnticonvulsantNaV1.5280.2 ± 15.5-120[2]
LamotrigineAnticonvulsantNaV1.528.8 ± 4.0-95
RanolazineAntianginalNaV1.5 (Peak Current)110-

Table 1: Comparative IC50 values of established sodium channel blockers for the NaV1.5 channel expressed in HEK293 cells. The data for lamotrigine highlights the voltage-dependency of its blocking action.

The development of C2-modified this compound derivatives as irreversible blockers suggests a different mechanism of action that could lead to a significantly prolonged duration of effect, a desirable characteristic for applications like local anesthesia.

Experimental Protocols

The primary method for evaluating the efficacy of sodium channel blockers is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of the ionic currents flowing through the sodium channels in the membrane of a single cell.

General Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

This protocol is a generalized representation based on standard practices for recording sodium currents in heterologous expression systems like Human Embryonic Kidney (HEK293) cells, which are commonly used to express specific sodium channel subtypes.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with the cDNA encoding the human sodium channel subtype of interest (e.g., hNaV1.5) using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, to isolate the sodium current.

  • Recording Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

    • A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -120 mV to ensure the majority of sodium channels are in the resting state.

    • Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

    • The test compounds (C2-modified this compound derivatives or other blockers) are applied to the external solution via a perfusion system.

    • The effect of the compound on the peak sodium current is measured at various concentrations to determine the IC50 value.

3. Data Analysis:

  • The peak inward sodium current is measured before and after the application of the test compound.

  • The percentage of current inhibition is calculated for each concentration.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the concentration-response curve with the Hill equation.

Mechanism of Action and Signaling Pathways

The fundamental role of voltage-gated sodium channels is to mediate the rapid influx of sodium ions across the cell membrane, which is responsible for the rising phase of the action potential in excitable cells like neurons and cardiomyocytes. Sodium channel blockers exert their effects by physically occluding the pore of the channel or by stabilizing the channel in a non-conducting state.

The following diagram illustrates the basic signaling pathway of sodium channel activation and its inhibition by a blocking agent.

SodiumChannelBlockade cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Resting Resting State (Closed) Open Open State (Conducting) Inactivated Inactivated State (Closed) Open->Inactivated Inactivates Na_Influx Na+ Influx Open->Na_Influx No_AP Inhibition of Action Potential Inactivated->Resting Blocker Sodium Channel Blocker (e.g., C2-Sparteine Derivative) Blocker->Open Blocker->Inactivated Binds to Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Figure 1. Simplified signaling pathway of voltage-gated sodium channel modulation.

The experimental workflow for determining the efficacy of a novel sodium channel blocker is a systematic process that moves from in vitro characterization to more complex biological systems.

ExperimentalWorkflow cluster_discovery Compound Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Testing Synthesis Synthesis of C2-Sparteine Derivatives PatchClamp Whole-Cell Patch Clamp (IC50 Determination) Synthesis->PatchClamp Primary Screening Selectivity Subtype Selectivity Screening (e.g., NaV1.1-1.8) PatchClamp->Selectivity StateDep State-Dependence Analysis (Resting vs. Inactivated) PatchClamp->StateDep InVivo In Vivo Efficacy Models (e.g., Local Anesthesia) Selectivity->InVivo Kinetics Onset and Offset Kinetics StateDep->Kinetics Kinetics->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Lead Candidate

Figure 2. Experimental workflow for the evaluation of novel sodium channel blockers.

Conclusion

The emergence of C2-modified this compound derivatives as irreversible sodium channel blockers represents a significant advancement in the field. Their unique mechanism of action holds the potential for the development of long-acting therapeutics with improved clinical profiles. Further research is needed to fully characterize the quantitative pharmacology of these compounds across various sodium channel subtypes and to evaluate their safety and efficacy in preclinical models. The methodologies and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to assess the potential of this promising new class of molecules.

References

Cross-Validation of Experimental vs. Computational Results for Sparteine Catalysis in the Oxidative Kinetic Resolution of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Catalysis and Drug Development

The asymmetric catalysis field has been significantly advanced by the synergistic use of experimental and computational methods. This guide provides a comparative analysis of experimental findings and computational modeling for the enantioselective oxidation of secondary alcohols catalyzed by a palladium complex of (-)-sparteine. This reaction, a cornerstone of oxidative kinetic resolutions, serves as an exemplary case for demonstrating the power of cross-validation in elucidating reaction mechanisms and the origins of enantioselectivity. By juxtaposing experimental data with theoretical calculations, researchers can gain deeper insights into catalyst performance and design more effective catalytic systems.

Data Presentation: Experimental vs. Computational Outcomes

The following table summarizes the experimentally observed selectivity factors (s) for the palladium-catalyzed oxidative kinetic resolution of various secondary alcohols using (-)-sparteine as a chiral ligand, alongside the computationally predicted enantiomeric excess (ee) for the unreacted alcohol. The experimental data is sourced from seminal studies on this catalytic system, while the computational results are derived from Density Functional Theory (DFT) calculations that model the key enantioselective-determining step of the reaction.

SubstrateExperimental Selectivity Factor (s)[1]Calculated ΔΔG‡ (kcal/mol)Predicted Enantiomeric Excess (ee) of Unreacted Alcohol
1-Phenylethanol16.3 - 23.11.8>99%
1-(4-Methoxyphenyl)ethanol21.2Not explicitly reportedHigh
1-(4-Chlorophenyl)ethanol21.4Not explicitly reportedHigh
1-Phenyl-2-propen-1-ol12.1Not explicitly reportedHigh
1-Indanol>40Not explicitly reportedHigh

Note: The computational model focused on 1-phenylethanol as a representative substrate to elucidate the fundamental principles governing enantioselectivity. The high correlation between the calculated energy difference of the diastereomeric transition states and the experimentally observed high selectivity validates the proposed mechanism.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both the laboratory and in silico is crucial for a comprehensive appreciation of the cross-validation process.

Experimental Protocol: Oxidative Kinetic Resolution of 1-Phenylethanol

The following is a representative experimental procedure for the palladium-catalyzed aerobic oxidative kinetic resolution of a secondary alcohol.[1]

  • Catalyst Preparation: A mixture of Pd(nbd)Cl2 (palladium norbornadiene dichloride) and (-)-sparteine in toluene is stirred under an oxygen atmosphere.

  • Reaction Initiation: Racemic 1-phenylethanol is added to the catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) under a constant flow of oxygen.

  • Monitoring and Analysis: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the alcohol to the corresponding ketone.

  • Enantiomeric Excess Determination: The enantiomeric excess of the unreacted alcohol is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

  • Selectivity Factor Calculation: The selectivity factor (s) is calculated from the conversion and the enantiomeric excess of the unreacted alcohol using established equations.

Computational Protocol: DFT Modeling of the Enantioselective Step

The computational study aimed to identify the origin of enantioselectivity by modeling the catalytic cycle using DFT.[2][3]

  • Methodology: Quantum mechanical calculations were performed using the B3LYP density functional.

  • Solvent Modeling: The influence of the solvent (toluene) was incorporated using the PBF polarizable continuum solvent model.

  • Mechanism Studied: The calculations explored various possible reaction pathways, including alcohol substitution, deprotonation, and β-hydride elimination.

  • Key Findings: The enantioselectivity was found to arise from the difference in the activation energies (ΔΔG‡) of the diastereomeric β-hydride elimination transition states for the (R) and (S)-substrates. The model revealed that the chloride anion plays a crucial role in communicating the steric information from the chiral sparteine ligand to the substrate.[2]

  • Validation: The calculated energy difference between the favored and disfavored transition states for 1-phenylethanol correlated well with the high enantioselectivity observed experimentally.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow of cross-validating experimental and computational results in catalysis research, as exemplified by the this compound catalysis case.

CrossValidationWorkflow cluster_experimental Experimental Investigation cluster_computational Computational Modeling exp_obs Experimental Observation: High enantioselectivity in (-)-sparteine-Pd catalyzed oxidative kinetic resolution of alcohols. exp_data Quantitative Data Generation: Yields, Conversion, ee, Selectivity Factors exp_obs->exp_data exp_protocol Development of Experimental Protocol exp_protocol->exp_obs cross_validation Cross-Validation exp_data->cross_validation comp_model Computational Hypothesis: Model reaction mechanism using DFT. comp_calc Calculation of Transition State Energies for (R) and (S) Substrates comp_model->comp_calc comp_protocol Definition of Computational Methodology (B3LYP, Solvent Model) comp_protocol->comp_model comp_pred Prediction of Enantioselectivity (ΔΔG‡) comp_calc->comp_pred comp_pred->cross_validation insight Mechanistic Insight: Identification of the origin of selectivity (role of anion, steric interactions). cross_validation->insight design Informed Catalyst Design insight->design

Caption: Workflow for cross-validating experimental and computational catalysis results.

References

A Head-to-Head Comparison: Novel (+)-Sparteine Surrogates Versus (-)-Sparteine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the quest for enantiomerically pure compounds is paramount. The chiral diamine (-)-sparteine has long been a workhorse ligand in asymmetric synthesis, particularly for stereoselective deprotonation reactions. However, the limited availability of its natural enantiomer, (+)-sparteine, has posed a significant challenge. This guide provides a comprehensive benchmark comparison of newly developed (+)-sparteine surrogates against the established (-)-sparteine, supported by experimental data and detailed protocols.

A family of (+)-sparteine surrogates, structurally akin to the elusive natural product but more readily accessible, has been introduced to address this limitation. These surrogates, often synthesized from the natural alkaloid (-)-cytisine, have demonstrated remarkable efficacy in providing access to the opposite enantiomers of products typically obtained with (-)-sparteine. This guide will delve into the synthesis of a key (+)-sparteine surrogate and present a side-by-side performance comparison with (-)-sparteine in a benchmark asymmetric reaction.

Performance in Asymmetric Synthesis: A Quantitative Comparison

The performance of the most widely used (+)-sparteine surrogate, synthesized from (-)-cytisine, has been rigorously tested against (-)-sparteine in various asymmetric transformations. A key benchmark reaction is the enantioselective lithiation of N-Boc-pyrrolidine followed by electrophilic trapping. The data presented below summarizes the typical yields and enantiomeric ratios (er) observed for this reaction.

LigandSubstrateOrganolithiumElectrophileProduct ConfigurationYield (%)Enantiomeric Ratio (er)Reference
(-)-SparteineN-Boc-pyrrolidines-BuLi(CH₃)₃SiCl(S)8795:5
(+)-Sparteine SurrogateN-Boc-pyrrolidines-BuLi(CH₃)₃SiCl(R)8595:5
(-)-SparteineN-Boc-pyrrolidines-BuLiC₆H₅CHO(R,R)- and (R,S)-diastereomers6696:4 (for major diastereomer)
(+)-Sparteine SurrogateN-Boc-pyrrolidines-BuLiC₆H₅CHO(S,S)- and (S,R)-diastereomersNot reportedHigh

As the data indicates, the (+)-sparteine surrogate consistently delivers the opposite enantiomer to (-)-sparteine with comparable yield and enantioselectivity, effectively serving as a "mirror image" ligand. The N-methyl substituted (+)-sparteine surrogate has been identified as the most versatile and useful among those investigated.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon these findings. Below are the protocols for the synthesis of a key (+)-sparteine surrogate and for the benchmark enantioselective lithiation of N-Boc-pyrrolidine using both (-)-sparteine and the (+)-sparteine surrogate.

Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

The following three-step synthesis provides a reliable route to the (+)-sparteine surrogate.

Step 1: N-Carbomethoxylation of (-)-Cytisine To a solution of (-)-cytisine in a suitable solvent, methyl chloroformate is added dropwise at 0 °C in the presence of a base such as triethylamine. The reaction mixture is stirred until completion, followed by an aqueous workup and purification to yield N-carbomethoxy-(-)-cytisine.

Step 2: Hydrogenation The N-carbomethoxy-(-)-cytisine is dissolved in a protic solvent like methanol and hydrogenated over a platinum(IV) oxide catalyst under a hydrogen atmosphere. The catalyst is then removed by filtration, and the solvent is evaporated to give the saturated lactam.

Step 3: Reduction The resulting lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). The reaction is quenched, and after workup and purification, the desired (+)-sparteine surrogate is obtained as a diamine.

Benchmark Reaction: Enantioselective Lithiation of N-Boc-pyrrolidine

Using (-)-Sparteine: A solution of (-)-sparteine (1.1 equivalents) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere. To this solution, sec-butyllithium (s-BuLi, 1.1 equivalents) is added dropwise, and the resulting mixture is stirred for 15 minutes. N-Boc-pyrrolidine (1.0 equivalent) is then added, and the reaction is stirred at -78 °C for 4-6 hours. The desired electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified by chromatography.

Using the (+)-Sparteine Surrogate: The procedure is identical to that described for (-)-sparteine, with the (+)-sparteine surrogate (1.1 equivalents) being substituted for (-)-sparteine. This protocol typically yields the enantiomeric product with a similar yield and level of enantioselectivity.

Visualizing the Chemistry

To further clarify the processes described, the following diagrams illustrate the synthesis of the (+)-sparteine surrogate and the general workflow for its comparison against (-)-sparteine.

Synthesis_of_Sparteine_Surrogate cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_product Product Cytisine (-)-Cytisine Carbomethoxylation N-Carbomethoxylation (MeOCOCl, Et3N) Cytisine->Carbomethoxylation Hydrogenation Hydrogenation (H2, PtO2) Carbomethoxylation->Hydrogenation Reduction Reduction (LiAlH4) Hydrogenation->Reduction Surrogate (+)-Sparteine Surrogate Reduction->Surrogate

Caption: Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine.

Unraveling Sparteine Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of stereoselective reactions is paramount for rational catalyst design and process optimization. (-)-Sparteine, a naturally occurring chiral diamine, has been extensively utilized as a ligand in asymmetric synthesis, particularly in enantioselective deprotonation reactions. Isotopic labeling studies, especially those involving deuterium, have proven to be a powerful tool in elucidating the mechanistic details of these transformations. This guide provides a comparative analysis of the insights gained from such studies into sparteine-mediated reactions, contrasting them with other chiral ligand systems and mechanistic proposals.

Elucidating the Mechanism of this compound-Mediated Lithiation

The enantioselective deprotonation of N-Boc-pyrrolidine using a complex of sec-butyllithium (s-BuLi) and (-)-sparteine is a benchmark reaction for evaluating the efficacy of chiral ligands. Isotopic labeling studies have been crucial in dissecting the mechanism of this key transformation.

A significant finding is the observation of a large primary kinetic isotope effect (KIE), which provides strong evidence for the rate-determining step of the reaction. The KIE is a measure of the change in reaction rate when an atom in the reactant is replaced by one of its isotopes, typically hydrogen with deuterium.

Table 1: Kinetic Isotope Effect in the Deprotonation of N-Boc-pyrrolidine

Ligand/Base SystemSubstrateKinetic Isotope Effect (kH/kD)Implied Mechanistic Feature
i-PrLi/(-)-SparteineN-Boc-pyrrolidineIn agreement with experimental data (calculated)[1]C-H bond cleavage is the rate-determining step.
n-BuLi/(-)-Sparteine(E)-N-Boc-N-(p-methoxyphenyl)-3-cyclohexylallylamine86 at -75 °C[2]C-H bond breaking in the rate-determining step, indicative of tunneling.[2]

The exceptionally large KIE of 86 observed in the deprotonation of (E)-N-Boc-N-(p-methoxyphenyl)-3-cyclohexylallylamine at -75 °C is particularly noteworthy.[2] This value is significantly larger than the semi-classical limit for a primary KIE, suggesting that quantum mechanical tunneling plays a significant role in the proton transfer step.[2] This indicates a highly organized transition state where the hydrogen atom is transferred through the activation barrier rather than over it.

Comparison with this compound Surrogates and Alternative Ligands

The development of synthetic surrogates for (-)-sparteine has been an active area of research, driven by the desire to access both enantiomeric forms of the ligand and to fine-tune reactivity and selectivity. Isotopic labeling studies, in conjunction with computational and experimental data, allow for a direct comparison of the mechanisms of these surrogates with that of (-)-sparteine.

For instance, studies on the enantioselective lithiation of N-Boc-pyrrolidine with various (-)-cytisine-derived diamines, which act as (+)-sparteine surrogates, have revealed important structure-activity relationships. While some surrogates exhibit comparable or even superior enantioselectivity to (-)-sparteine, their mechanisms are believed to proceed through similar transition states involving rate-limiting deprotonation.

Table 2: Enantioselectivity in the Deprotonation of N-Boc-pyrrolidine with this compound and this compound-like Diamines

Chiral LigandBaseEnantiomeric Ratio (er)
(-)-Sparteines-BuLi95:5
(-)-Cytisine-derived N-Me-diamines-BuLi95:5 (opposite enantiomer to (-)-sparteine)

While direct comparative isotopic labeling studies between this compound and structurally distinct classes of ligands (e.g., bisoxazolines) for the same reaction are scarce in the literature, the extensive data available for this compound and its analogues provide a solid foundation for mechanistic understanding. The consistent observation of large primary KIEs across different this compound-mediated deprotonations strongly supports a mechanism where C-H bond cleavage is the turnover-limiting step.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and validation of scientific findings. Below are representative protocols for isotopic labeling experiments aimed at elucidating this compound reaction mechanisms.

General Procedure for Kinetic Isotope Effect Measurement in this compound-Mediated Deprotonation

A solution of the deuterated substrate in an appropriate anhydrous solvent (e.g., diethyl ether or toluene) is cooled to the desired temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution is added (-)-sparteine, followed by the dropwise addition of the organolithium base (e.g., s-BuLi or n-BuLi). The reaction is stirred for a specified time before being quenched with a suitable electrophile (e.g., trimethylsilyl chloride or an aldehyde). The reaction mixture is then worked up, and the products are isolated and purified by chromatography. The ratio of the deuterated and non-deuterated products is determined by analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. The KIE is then calculated from the ratio of the rate constants for the reactions of the non-deuterated and deuterated substrates.

Visualizing Reaction Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the proposed mechanisms and experimental workflows.

Sparteine_Deprotonation_Mechanism cluster_prelithiation Prelithiation Complex Formation cluster_deprotonation Rate-Determining Deprotonation cluster_trapping Electrophilic Quench S Substrate (R-H) Complex [Substrate • s-BuLi • (-)-Sparteine] Complex S->Complex Reversible SL s-BuLi / (-)-Sparteine SL->Complex TS Transition State Complex->TS k_H Li_Intermediate Lithiated Intermediate TS->Li_Intermediate Product Product (R-E) Li_Intermediate->Product E Electrophile (E+) E->Product

Figure 1: Proposed mechanism for the (-)-sparteine-mediated enantioselective deprotonation.

KIE_Workflow cluster_synthesis Substrate Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis and Calculation Start_H Starting Material React_H Non-deuterated Substrate Start_H->React_H Standard Synthesis Start_D Deuterated Starting Material React_D Deuterated Substrate Start_D->React_D Deuterium Labeling Prod_H Product (H) React_H->Prod_H k_H Prod_D Product (D) React_D->Prod_D k_D Condition s-BuLi / (-)-Sparteine, -78 °C Condition->Prod_H Condition->Prod_D Analysis Quantification (GC, HPLC, NMR) Prod_H->Analysis Prod_D->Analysis KIE KIE = k_H / k_D Analysis->KIE

Figure 2: Experimental workflow for determining the kinetic isotope effect.

Conclusion

Isotopic labeling studies, particularly those measuring the kinetic isotope effect, have been indispensable in confirming that the rate-determining step in many (-)-sparteine-mediated deprotonation reactions is the cleavage of a carbon-hydrogen bond. The observation of exceptionally large KIEs in certain cases provides compelling evidence for quantum mechanical tunneling, highlighting the highly organized and constrained nature of the transition state assembled by the chiral ligand. While direct isotopic labeling comparisons with a broad range of structurally diverse chiral ligands are still an area for further exploration, the detailed mechanistic insights gained for the this compound system provide a valuable benchmark for the field of asymmetric synthesis. These studies underscore the power of physical organic chemistry tools in unraveling complex reaction mechanisms and guiding the development of more efficient and selective catalysts.

References

Sparteine vs. TMEDA in Lithiation Reactions: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chelating agent in lithiation reactions is critical for achieving desired outcomes. This guide provides a comprehensive comparison of two commonly used ligands, (-)-sparteine and N,N,N',N'-tetramethylethylenediamine (TMEDA), supported by experimental data and detailed protocols.

Lithiation, a fundamental carbon-carbon bond-forming reaction, is significantly influenced by the choice of the coordinating ligand. While both (-)-sparteine and TMEDA are widely employed to enhance the reactivity and selectivity of organolithium reagents, they offer distinct advantages and disadvantages depending on the specific application. This guide delves into a head-to-head comparison of their performance in terms of reactivity, selectivity, and substrate scope, providing a practical resource for optimizing lithiation protocols.

Performance Comparison: Sparteine vs. TMEDA

The primary distinction between (-)-sparteine and TMEDA lies in their structural properties and resulting impact on the stereochemical outcome of the reaction. (-)-Sparteine, a chiral diamine, is renowned for its ability to induce high levels of enantioselectivity in the deprotonation of prochiral substrates. In contrast, TMEDA, an achiral and more flexible diamine, primarily serves to break down organolithium aggregates, thereby increasing the basicity and reactivity of the lithiating agent.

Parameter(-)-SparteineTMEDAKey Considerations
Enantioselectivity Excellent, particularly for asymmetric deprotonation.[1][2][3]None (achiral).This compound is the ligand of choice for synthesizing enantiomerically enriched products.[1][2]
Reactivity Can be slower due to the formation of a well-defined, stable complex.Generally enhances reactivity by deaggregating organolithium species.TMEDA is often preferred for reactions requiring high basicity and rapid deprotonation.
Substrate Scope Broad, effective for a wide range of substrates amenable to asymmetric lithiation.Very broad, widely applicable for directed ortho-lithiation and general deprotonation.The choice depends on whether stereocontrol is the primary objective.
Cost & Availability Higher cost and limited availability of both enantiomers.Inexpensive and readily available.Cost can be a significant factor in large-scale synthesis.
Mechanism Forms a monomeric, configurationally stable lithiated intermediate.Forms more reactive monomeric or dimeric species from organolithium aggregates.The well-defined this compound complex is key to its stereodirecting ability.

Experimental Data: A Closer Look

Enantioselective Lithiation of N-Boc-pyrrolidine

The asymmetric lithiation of N-Boc-pyrrolidine is a classic example demonstrating the power of (-)-sparteine.

LigandOrganolithiumElectrophileYield (%)Enantiomeric Excess (ee, %)Reference
(-)-Sparteines-BuLiTMS-Cl8796 (S)
(-)-Sparteines-BuLiPhCOPh7590 (S)
TMEDAs-BuLiVarious-0 (racemic)N/A

As the data clearly indicates, (-)-sparteine is essential for achieving high enantioselectivity in this transformation.

Directed ortho-Lithiation of Anisole

In contrast, for reactions where regioselectivity is the primary concern and no new stereocenter is formed, TMEDA is a highly effective and economical choice.

LigandOrganolithiumReaction Time (h)Yield (%)Reference
TMEDAn-BuLi1>95
Nonen-BuLi24<5

The presence of TMEDA dramatically accelerates the rate of ortho-lithiation of anisole by breaking up the n-BuLi aggregates.

Mechanistic Insights

The distinct outcomes observed with this compound and TMEDA stem from their different modes of interaction with the organolithium reagent and the substrate.

sparteine_mechanism cluster_pre Prelithiation Complex Formation cluster_deprotonation Enantioselective Deprotonation cluster_electrophile Electrophilic Quench Substrate Substrate (Prochiral) PreComplex Ternary Prelithiation Complex Substrate->PreComplex sBuLi_sp s-BuLi / (-)-Sparteine Complex sBuLi_sp->PreComplex Deprotonation Rate-Determining Deprotonation PreComplex->Deprotonation Intermediate Configurationally Stable Lithiated Intermediate Deprotonation->Intermediate Product Enantioenriched Product Intermediate->Product Electrophile Electrophile (E+) Electrophile->Product

Mechanism of (-)-Sparteine Mediated Asymmetric Lithiation.

In the presence of (-)-sparteine, a well-defined ternary complex is formed between the substrate, the organolithium reagent, and the chiral ligand. This complex facilitates the removal of a specific prochiral proton, leading to a configurationally stable lithiated intermediate. Subsequent reaction with an electrophile proceeds with retention of configuration, yielding an enantioenriched product.

tmeda_mechanism cluster_deaggregation Deaggregation of Organolithium cluster_lithiation Enhanced Reactivity RLi_agg (RLi)n Aggregate RLi_TMEDA Monomeric/Dimeric RLi-TMEDA Complex RLi_agg->RLi_TMEDA TMEDA TMEDA TMEDA->RLi_TMEDA Lithiation Rapid Deprotonation RLi_TMEDA->Lithiation Substrate Substrate Substrate->Lithiation Product Lithiated Product Lithiation->Product

Mechanism of TMEDA-Promoted Lithiation.

TMEDA's primary role is to break down the oligomeric aggregates of organolithium reagents (like n-BuLi or s-BuLi) into more reactive, monomeric or dimeric species. This deaggregation increases the effective basicity of the organolithium, leading to faster rates of deprotonation. In directed ortho-lithiation, TMEDA complexation to the lithium ion also enhances the coordination of the organolithium to the directing group on the substrate.

Experimental Protocols

General Procedure for (-)-Sparteine-Mediated Asymmetric Lithiation of N-Boc-pyrrolidine
  • To a solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere, add sec-butyllithium (1.2 equiv, as a solution in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 4 hours.

  • Add a solution of the electrophile (1.5 equiv) in diethyl ether dropwise.

  • Continue stirring at -78 °C for an additional 2 hours before quenching the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for TMEDA-Mediated ortho-Lithiation of Anisole
  • To a solution of anisole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous hexane (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.2 equiv, as a solution in hexanes) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to -78 °C and add a solution of the electrophile (1.5 equiv) in an appropriate solvent (e.g., THF) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by an appropriate method (e.g., chromatography or distillation).

Conclusion

The choice between this compound and TMEDA in lithiation reactions is dictated by the specific synthetic goal. For enantioselective transformations, the chiral ligand (-)-sparteine is indispensable for achieving high levels of stereocontrol. Conversely, for applications demanding high reactivity and regioselectivity without the need for asymmetric induction, TMEDA offers a cost-effective and highly efficient solution. A thorough understanding of their respective mechanisms and performance characteristics, as outlined in this guide, is crucial for the rational design and successful execution of lithiation reactions in research and development.

References

Safety Operating Guide

Proper Disposal of Sparteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of sparteine, a naturally occurring alkaloid used in various research and synthesis applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated.

This compound Hazard and Safety Summary

Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes key safety information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment. Collect spillage.
Skin and Eye Contact May cause skin and eye irritation.Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.
Inhalation May cause respiratory tract irritation.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

Standard Operating Protocol for this compound Disposal

This step-by-step protocol outlines the procedure for the safe disposal of this compound waste from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or impervious clothing.

  • Respiratory Protection: Use a suitable respirator if handling powders or creating aerosols, and ensure work is done in a well-ventilated area or fume hood.

Step 2: Waste Segregation and Collection
  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup debris, must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Select a Container: Use a designated, leak-proof, and chemically compatible container with a tightly sealing screw cap for collecting this compound waste. The container must be in good condition, free of cracks or damage.

Step 3: Waste Container Labeling
  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Identify Contents: List all contents, including "this compound" and any solvents or other chemicals present.

  • Indicate Hazards: Mark the container with the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).

Step 4: Arranging for Disposal
  • Contact EHS: Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution’s EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.

Step 5: Spill and Leak Cleanup
  • Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Small Spills: For liquid spills, absorb the material with a non-combustible, inert absorbent material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect Debris: Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.

Step 6: Empty Container Disposal
  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.

  • Dispose of Container: After triple-rinsing and air-drying, deface or remove the original label. The clean, rinsed container can then typically be disposed of as non-hazardous laboratory glassware or plastic, according to your institution's guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Sparteine_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Identification cluster_actions Disposal Actions cluster_final Final Disposal start This compound-Containing Material Identified for Disposal is_waste Unused Product or Contaminated Material? start->is_waste is_spill Spill or Leak? is_container Empty Container? is_spill->is_container No spill_cleanup 1. Wear Full PPE 2. Contain Spill 3. Absorb/Sweep Up Material 4. Collect in Hazardous Waste Container is_spill->spill_cleanup Yes collect_waste 1. Wear Full PPE 2. Segregate and Collect in Labeled Hazardous Waste Container is_container->collect_waste No triple_rinse 1. Triple-Rinse with Solvent 2. Collect Rinsate as Hazardous Waste 3. Deface Label is_container->triple_rinse Yes is_waste->is_spill No is_waste->collect_waste Yes contact_ehs Store Safely and Contact EHS/ Licensed Contractor for Pickup collect_waste->contact_ehs spill_cleanup->contact_ehs triple_rinse->contact_ehs Dispose of Rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste triple_rinse->dispose_container

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Sparteine, a quinolizidine alkaloid used in pharmaceutical research and development. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

This compound presents a significant hazard profile, classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also recognized as a skin sensitizer and is detrimental to aquatic life with long-term effects.[1][4] This guide will provide researchers, scientists, and drug development professionals with the essential information to manage these risks effectively.

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE and safety measures.

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and aerosols of this compound, which can cause eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Double gloving is recommended.Prevents skin contact, as this compound is harmful and can cause skin sensitization.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. For routine handling in a well-ventilated area or fume hood, a suitable respirator should be available.Protects against the inhalation of harmful vapors or aerosols.
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory.Minimizes the concentration of airborne contaminants and provides immediate decontamination facilities in case of exposure.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound from preparation to disposal.

Preparation and Weighing
  • Pre-Handling Check: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and operational.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing:

    • Conduct all weighing operations within the chemical fume hood.

    • Use a tared, sealed container to weigh the desired amount of this compound.

    • Never weigh this compound directly on the balance pan.

    • Close the primary container immediately after dispensing.

    • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, slowly add the desired solvent to the container with the weighed this compound.

  • Dissolving: Gently swirl or use a magnetic stirrer to dissolve the this compound. Avoid splashing.

  • Labeling: Clearly label the container with the name of the solution, concentration, date, and appropriate hazard symbols.

Handling and Use
  • Transferring: When transferring the this compound solution, use a pipette or a syringe. Avoid pouring directly from the container to minimize the risk of spills.

  • Experimental Procedures: Conduct all experimental procedures involving this compound within the fume hood.

  • Avoid Aerosol Generation: Take care to avoid procedures that may generate aerosols.

Operational and Disposal Plans

Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Once absorbed, carefully collect the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Decontamination
  • Equipment: All equipment that has come into contact with this compound must be decontaminated. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The rinsate should be collected as hazardous waste.

  • Work Surfaces: At the end of each procedure, thoroughly wipe down all work surfaces within the fume hood with a decontaminating solution.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a separate, clearly labeled, sealable container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Sparteine_Handling_Workflow start Start: Prepare for this compound Handling ppe_check Don Appropriate PPE start->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep weighing Weigh this compound fume_hood_prep->weighing dissolving Prepare this compound Solution weighing->dissolving experiment Conduct Experiment dissolving->experiment spill_check Spill Occurred? experiment->spill_check minor_spill Minor Spill Cleanup spill_check->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Alert spill_check->major_spill Yes (Major) decontamination Decontaminate Work Area & Equipment spill_check->decontamination No minor_spill->decontamination end End of Procedure major_spill->end waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal waste_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparteine
Reactant of Route 2
Sparteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.